molecular formula C20H20N4O4 B613483 Nalpha-Fmoc-Ndelta-Azido-D-Ornithine CAS No. 1176270-25-9

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

Cat. No.: B613483
CAS No.: 1176270-25-9
M. Wt: 380,4 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-Fmoc-Ndelta-Azido-D-Ornithine is a specially engineered, orthogonally protected D-amino acid designed for advanced peptide synthesis and chemical biology applications. This compound features a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the alpha-amino group, which is standard for Fmoc-solid phase peptide synthesis (SPPS), and an acid-stable azide functional group on the delta-amino side chain. The presence of the azide group is particularly valuable, as it allows the molecule to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." This enables researchers to conduct site-specific bioconjugations, attach fluorescent probes, or incorporate other functional moieties into synthetic peptides without affecting the main peptide backbone. Due to its D-configuration, this ornithine derivative enhances the metabolic stability of designed peptides, making it a critical building block in the development of therapeutic peptides, enzyme inhibitors, and diagnostic probes. Its primary research value lies in its versatility; it serves as a key reagent for introducing unique chemical handles in peptide-based drug discovery, material science, and the study of protein-protein interactions. The orthogonal protection strategy ensures sequential deprotection, allowing for precise structural control during complex peptide assembly. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c21-24-22-11-5-10-18(19(25)26)23-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,23,27)(H,25,26)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPIDQLSARDIPX-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine: A Versatile Tool in Peptide Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Nα-Fmoc-Nδ-Azido-D-Ornithine, a non-canonical amino acid that has become an invaluable tool for researchers, chemists, and drug development professionals. Its unique combination of a fluorenylmethoxycarbonyl (Fmoc) protected α-amine and a δ-azido group on the side chain offers a powerful platform for the synthesis of complex peptides and the development of novel bioconjugates. We will delve into its core properties, synthesis, and applications, with a focus on the underlying scientific principles and practical, field-proven insights.

Core Properties and Specifications

Nα-Fmoc-Nδ-Azido-D-Ornithine, systematically named (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-azidopentanoic acid, is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1176270-25-9[1][2]
Molecular Formula C₂₀H₂₀N₄O₄[1]
Molecular Weight 380.4 g/mol [1][2]
Appearance White crystalline powder[1]
Purity Typically ≥98% (HPLC)[1]
Optical Rotation [α]D²⁰ = +13.5 to +15.5° (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

The Scientific Rationale: Why Nα-Fmoc-Nδ-Azido-D-Ornithine?

The utility of this molecule stems from the strategic placement of two key functional groups: the Fmoc group and the azide group.

The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amine. This is the cornerstone of Fmoc solid-phase peptide synthesis (SPPS), a widely adopted methodology for its mild deprotection conditions.[3] Unlike the acid-labile Boc protecting group, the Fmoc group is removed by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains, which can be removed at the final cleavage step without affecting the peptide backbone.

The Azide Functional Group: The azide (N₃) moiety on the δ-position of the ornithine side chain is a bioorthogonal chemical handle. "Bioorthogonal" refers to a chemical reaction that can occur inside of a living system without interfering with native biochemical processes.[4] The azide group is particularly valuable because it is virtually absent in biological systems, ensuring that it will not participate in unwanted side reactions. It is the key reactant in one of the most prominent "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction forms a stable triazole linkage with an alkyne-containing molecule, enabling the precise and efficient conjugation of peptides to other molecules of interest, such as fluorescent dyes, imaging agents, or drug payloads.[4][5]

Synthesis and Quality Control: A Self-Validating System

While commercially available, understanding the synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine provides insight into potential impurities and informs quality control measures. A common synthetic route starts from a suitably protected D-ornithine derivative. A key transformation is the introduction of the azide group, often via a diazotransfer reaction on the δ-amino group.

A generalized synthetic workflow is depicted below:

cluster_0 Synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine start Nα-Fmoc-D-Ornithine step1 Side-chain amine exposure start->step1 Deprotection step2 Diazotransfer Reaction step1->step2 e.g., TfN₃ or imidazole-1-sulfonyl azide product Nα-Fmoc-Nδ-Azido-D-Ornithine step2->product Purification

Caption: A simplified workflow for the synthesis of Nα-Fmoc-Nδ-Azido-D-Ornithine.

Self-Validating Quality Control: The purity of Nα-Fmoc-Nδ-Azido-D-Ornithine is paramount for successful peptide synthesis. A robust quality control system is essential to validate each batch.

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, often using a C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA). The Fmoc group has a strong UV absorbance, making it readily detectable.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the product. The expected protonated molecule [M+H]⁺ would have an m/z of 381.4. Common adducts such as [M+Na]⁺ (m/z 403.4) and [M+K]⁺ (m/z 419.5) may also be observed.

Application in Solid-Phase Peptide Synthesis (SPPS)

Nα-Fmoc-Nδ-Azido-D-Ornithine is incorporated into a peptide sequence using standard Fmoc-SPPS protocols. The workflow is cyclical, with each cycle adding one amino acid to the growing peptide chain attached to a solid support (resin).

cluster_1 Fmoc-SPPS Cycle deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 capping Optional: Capping (e.g., Acetic Anhydride) coupling->capping wash2->deprotection Repeat for next amino acid capping->wash2

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis (SPPS).

Detailed Protocol for Incorporation of Nα-Fmoc-Nδ-Azido-D-Ornithine:

This protocol assumes a manual SPPS setup. Automated synthesizers will follow a similar logic.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) that has been swollen in DMF. The first amino acid should already be coupled to the resin.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain. Drain the solution and repeat the treatment for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the cleaved Fmoc adducts. A Kaiser test can be performed on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a blue color).[6]

  • Coupling:

    • In a separate vessel, dissolve Nα-Fmoc-Nδ-Azido-D-Ornithine (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

  • Confirmation of Coupling: A Kaiser test should be performed. A negative result (colorless or yellow beads) indicates that the coupling reaction is complete.[6] If the test is positive, the coupling step should be repeated.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Post-Synthesis Modification via Click Chemistry

Once the peptide synthesis is complete, the peptide is cleaved from the resin, typically using a cocktail containing a strong acid like TFA and scavengers to protect sensitive side chains. The crude peptide containing the azido-ornithine residue can then be purified by preparative HPLC. The purified peptide is now ready for bioconjugation via CuAAC.

cluster_2 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) peptide Peptide-Orn(N₃) product Peptide-Orn(Triazole)-Molecule peptide->product alkyne Alkyne-Molecule (e.g., Dye, Drug) alkyne->product reagents Cu(I) Source (e.g., CuSO₄ + Sodium Ascorbate) Ligand (e.g., TBTA) reagents->product

Caption: Schematic of the CuAAC reaction for peptide bioconjugation.

Exemplary Protocol for CuAAC on an Azido-Ornithine Containing Peptide:

This protocol is a general guideline and may require optimization based on the specific peptide and alkyne-modified molecule.

  • Reagent Preparation:

    • Dissolve the purified azido-peptide in a suitable buffer, such as phosphate buffer or water.

    • Dissolve the alkyne-containing molecule in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • Sodium ascorbate in water (this reduces Cu(II) to the active Cu(I) catalyst in situ).

      • A copper-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), in DMSO. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[6]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide solution and the alkyne-molecule solution (a slight excess of the alkyne molecule is often used).

    • Add the TBTA solution to the mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to track the consumption of the starting materials and the formation of the product.

  • Purification: Once the reaction is complete, the conjugated peptide can be purified from the excess reagents and unreacted starting materials using preparative HPLC.

  • Characterization: The final product should be characterized by LC-MS to confirm its identity and purity.

Conclusion

Nα-Fmoc-Nδ-Azido-D-Ornithine is a powerful and versatile building block that bridges the worlds of peptide synthesis and bioconjugation. Its compatibility with standard Fmoc-SPPS protocols and the bioorthogonality of its azide group for click chemistry reactions provide researchers with a reliable method for creating sophisticated peptide-based therapeutics, diagnostics, and research tools. By understanding the fundamental chemistry and employing robust synthesis and quality control measures, scientists can fully leverage the potential of this unique amino acid derivative to advance their research and development goals.

References

  • Fmoc solid-phase peptide synthesis: a practical guide. (2023). Peptide Synthesis Technologies. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]

  • Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 204-214. Available at: [Link]

  • Aapptec. (n.d.). Fmoc-D-Orn(N3)-OH. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aapptec. (n.d.). Order Your Azido Amino Acids. Retrieved from [Link]

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. BroadPharm Technical Resources.
  • Chem-Impex International. (2024). Nα-Fmoc-Nδ-Azido-D-Ornithine. Chem-Impex.
  • Aapptec Peptides. (2024). Fmoc-D-Orn(N3)-OH [1176270-25-9]. Aapptec Peptides.
  • Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. (2016, October 2). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of non-natural amino acids into peptides represents a powerful strategy for modulating their pharmacological properties and creating sophisticated research tools. Among these, Nα-Fmoc-Nδ-Azido-D-Ornithine has emerged as a particularly valuable building block. The azido moiety serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions, enabling the precise conjugation of a wide array of functional groups, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.[1] This guide provides a comprehensive technical overview of the application of Nα-Fmoc-Nδ-Azido-D-Ornithine in solid-phase peptide synthesis (SPPS), detailing its incorporation, subsequent chemical modifications, and strategic importance in drug development and chemical biology.

Introduction: The Strategic Value of Azido-Functionalized Amino Acids

The ability to introduce specific modifications into a peptide sequence is paramount for enhancing its therapeutic potential. Non-natural amino acids equipped with bioorthogonal functional groups offer a gateway to achieving this with high precision. The azide group, in particular, is an exemplary chemical handle due to its small size, metabolic stability, and selective reactivity.[] It does not typically participate in biological reactions, making it an ideal component for clean and specific chemical ligations within a complex biological milieu.[]

Nα-Fmoc-Nδ-Azido-D-Ornithine is a derivative of the non-proteinogenic amino acid ornithine. The D-configuration is often strategically employed to enhance peptide stability against enzymatic degradation. The core utility of this reagent lies in its orthogonal protection scheme: the fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group for standard SPPS, while the δ-azido group on the side chain is available for post-synthetic modification.[3][4]

This guide will explore the practical aspects of utilizing this versatile building block, from its seamless integration into peptide chains to the powerful post-synthetic modifications it enables.

Core Principles: Solid-Phase Peptide Synthesis (SPPS) with Nα-Fmoc-Nδ-Azido-D-Ornithine

The incorporation of Nα-Fmoc-Nδ-Azido-D-Ornithine follows the standard workflow of Fmoc-based SPPS.[4][5] The process is iterative, involving cycles of deprotection, coupling, and washing.[4]

The SPPS Cycle: A Step-by-Step Overview

The fundamental steps for incorporating an amino acid, including our azido-ornithine derivative, are as follows:

  • Resin Preparation : The synthesis begins with a solid support (resin), typically chosen based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).[5][6] The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).[6]

  • Fmoc Deprotection : The Fmoc group of the resin-bound amino acid is removed using a mild base, commonly a 20% solution of piperidine in DMF.[6][7] This exposes the free α-amino group for the next coupling reaction.

  • Coupling : The carboxyl group of the incoming amino acid (in this case, Nα-Fmoc-Nδ-Azido-D-Ornithine) is activated by a coupling reagent (e.g., HCTU, HATU) and then reacted with the free amino group on the resin-bound peptide.[6]

  • Washing : After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.[8]

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Free_Amine Resin-Bound Peptide (Free Amine) Deprotection->Free_Amine Coupling Coupling (Fmoc-D-Orn(N3)-OH + Activator) Free_Amine->Coupling New_Peptide Elongated Peptide (Fmoc-Protected) Coupling->New_Peptide New_Peptide->Resin Repeat Cycle CuAAC_Reaction Peptide_Azide Peptide-Orn-N3 Triazole Peptide-Orn-Triazole-R Peptide_Azide->Triazole + Alkyne R-C≡CH Alkyne->Triazole Cu(I) Catalyst

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Staudinger Ligation

The Staudinger ligation is another powerful, metal-free method for modifying azides. [9][10]It involves the reaction of the azide with a phosphine-thioester to form a stable amide bond. [11][12]This reaction is particularly useful when the presence of copper is undesirable. []The reaction proceeds in high yield and without epimerization, preserving the stereochemistry of the amino acid. [10][11]

Applications in Drug Development and Research

The ability to precisely modify peptides using Nα-Fmoc-Nδ-Azido-D-Ornithine opens up a vast landscape of applications:

  • Peptide-Drug Conjugates (PDCs): The azide can be used to attach cytotoxic drugs to targeting peptides, creating highly specific cancer therapies. [3]* PEGylation: Attaching polyethylene glycol (PEG) chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its half-life and reducing immunogenicity.

  • Fluorescent Labeling: Conjugating fluorescent dyes allows for the visualization and tracking of peptides in biological systems. [13]* Peptide Cyclization: The azide can react with an alkyne on another part of the peptide to create a cyclic peptide, which can enhance stability and bioactivity. [13][14]

Conclusion

Nα-Fmoc-Nδ-Azido-D-Ornithine is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its straightforward incorporation via standard SPPS protocols, combined with the highly efficient and specific reactivity of the azido group, provides a reliable platform for the synthesis of complex and functionally diverse peptides. For researchers and drug developers, this amino acid derivative is a key enabler for creating next-generation peptide therapeutics and advanced chemical biology probes.

References

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry, 67(14), 4993–4996. Retrieved from [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. Retrieved from [Link]

  • Pícha, J., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 200-213. Retrieved from [Link]

  • Soellner, M. B., Nilsson, B. L., & Raines, R. T. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry, 67(14), 4993–4996. Retrieved from [Link]

  • Aapptec Peptides. (2020, September 25). Azide and Alkyne-Containing Amino Acids. Retrieved from [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide to Form a Peptide. Organic Letters, 3(1), 9–12. Retrieved from [Link]

  • Biosyntan GmbH. (n.d.). Click Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Liskamp, R. M. J., et al. (2015). Azide-alkyne cycloaddition-mediated cyclization of phosphonopeptides and their evaluation as PTP1B binders and enrichment tools. Bioorganic & Medicinal Chemistry, 23(12), 2887–2894. Retrieved from [Link]

  • Ahmad Fuaad, A. A. H., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(11), 13148–13174. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc Protection in Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Fmoc Chemistry in Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][] Introduced by Carpino and Han in 1970, the Fmoc group has become the preferred choice for protecting the α-amino group of amino acids in many synthetic strategies due to its unique base-lability, which allows for a robust orthogonal approach.[3][4] This guide provides a comprehensive exploration of the core principles of Fmoc chemistry, from its underlying chemical mechanisms to practical, field-proven protocols and troubleshooting strategies.

The elegance of the Fmoc strategy lies in its orthogonality with the acid-labile protecting groups commonly used for amino acid side chains.[3][4] This allows for the selective removal of the N-terminal Fmoc group under mild basic conditions, leaving the side-chain protections and the peptide-resin linkage intact.[3][] This approach minimizes the harsh acidic treatments required in older methods, such as the Boc (tert-butyloxycarbonyl) strategy, thereby preserving the integrity of sensitive peptide sequences and enabling the synthesis of longer and more complex peptides.[3][6][7]

The Chemical Foundation of Fmoc Protection

The functionality of the Fmoc group is intrinsically linked to its chemical structure, which features a fluorene ring system.[1][8] The electron-withdrawing nature of this aromatic system renders the proton at the C9 position of the fluorene ring acidic.[4] This acidity is the key to the group's facile removal under basic conditions.[4]

Introduction of the Fmoc Group: The Protection Step

The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with an activated Fmoc derivative. The two most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4][9][10]

  • Fmoc-Cl: This reagent is highly reactive but can lead to the formation of dipeptide side products.[10][11] Its use requires careful control of reaction conditions to minimize side reactions.[10]

  • Fmoc-OSu: Generally preferred, Fmoc-OSu is more stable and offers a more controlled reaction with a lower risk of side reactions and racemization.[10][12] The reaction proceeds via a nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.[4]

The synthesis of Fmoc-amino acids is typically carried out under basic conditions, for example, using sodium carbonate in an aqueous dioxane solution.[1]

The Deprotection Mechanism: A Base-Induced β-Elimination

The removal of the Fmoc group is a classic example of a β-elimination reaction.[] The process is initiated by a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][6]

The mechanism proceeds in two key steps:

  • Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.[13][14]

  • β-Elimination: This deprotonation leads to the formation of an unstable intermediate that rapidly decomposes, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[][14]

The highly reactive DBF byproduct is subsequently scavenged by the excess base (e.g., piperidine) to form a stable adduct, which prevents it from reacting with the newly deprotected amine.[3][9][15] This adduct is then washed away.[10] The fluorenyl group's strong UV absorbance at around 300 nm allows for real-time monitoring of the deprotection step during automated SPPS.[1]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).[6] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification and the potential for automation.[6]

A typical Fmoc-SPPS cycle consists of the following steps:

  • Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[6][16] Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[6][16] The resin must be swelled in a suitable solvent, such as DMF or dichloromethane (DCM), before use.[6][16]

  • First Amino Acid Attachment (Loading): The C-terminus of the first Fmoc-protected amino acid is covalently attached to the resin.[6]

  • Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed using a 20% piperidine/DMF solution.[6] This exposes the free α-amino group for the next coupling step.

  • Washing: The resin is thoroughly washed with a solvent like DMF to remove the piperidine and the DBF-piperidine adduct.[10]

  • Coupling (Peptide Bond Formation): The next Fmoc-protected amino acid is activated and then coupled to the free amino group of the growing peptide chain.[1] Activation is typically achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[]

  • Washing: The resin is washed again to remove excess reagents and byproducts.[7]

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Visualizing the Fmoc-SPPS Workflow

Fmoc_SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA, Activator, Base Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for next AA? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage (TFA, Scavengers) Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol describes the standard procedure for removing the N-terminal Fmoc group from a peptide-resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF (N,N-dimethylformamide), peptide synthesis grade

  • Reaction vessel (e.g., solid-phase synthesis column)

Procedure:

  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).[18]

  • Agitate the mixture at room temperature for 5-10 minutes.[19]

  • Drain the deprotection solution.

  • Repeat the addition of the deprotection solution and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

  • The resin is now ready for the next coupling step.

General Amino Acid Coupling Protocol

This protocol outlines a typical procedure for coupling an Fmoc-protected amino acid to the deprotected peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU) (3-5 equivalents)

  • Base (e.g., DIPEA) (6-10 equivalents)

  • DMF, peptide synthesis grade

Procedure:

  • In a separate vessel, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

  • Add the base (DIPEA) to the solution to activate the amino acid. The ratio of amino acid to activator is generally 1:1.2 to 1:1.5, with the organic base added in a 2-3 times excess relative to the amino acid.[6]

  • Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature. Coupling times can vary from 30 minutes to several hours, depending on the specific amino acids being coupled.

  • After the coupling is complete (as determined by a colorimetric test like the Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Navigating Challenges: Common Side Reactions and Mitigation Strategies

While Fmoc-SPPS is a robust methodology, certain side reactions can occur, potentially compromising the yield and purity of the final peptide. A thorough understanding of these challenges is crucial for successful synthesis.

Diketopiperazine (DKP) Formation

DKP formation is a significant side reaction that can occur, particularly during the early stages of SPPS.[20] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to cleavage of the peptide from the resin support.[20] This side reaction reduces the yield of the full-length peptide and introduces a difficult-to-remove impurity.[20]

Factors Promoting DKP Formation:

  • Peptide Sequence: Dipeptides with a proline residue at the second position from the C-terminus are exceptionally prone to DKP formation.[20]

  • Deprotection Conditions: The basic conditions required for Fmoc removal, typically 20% piperidine in DMF, can catalyze DKP formation.[20]

  • Resin Type: Resins like Wang resin are more susceptible to DKP formation.[21]

Mitigation Strategies:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker inhibits DKP formation.[20][21]

  • Dipeptide Coupling: Introducing the first two amino acids as a pre-formed dipeptide unit bypasses the susceptible dipeptidyl-resin intermediate.[20]

  • Optimized Deprotection: Using milder deprotection conditions, such as a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP, can drastically reduce DKP formation.[22]

Racemization

Racemization, or epimerization, is the conversion of an L-amino acid to a mixture of L- and D-isomers. This can be a significant issue for certain amino acids, particularly during the activation and coupling steps.[23]

Amino Acids Prone to Racemization:

  • Cysteine[24][25]

  • Histidine[21][24]

  • Phenylglycine[23]

Mitigation Strategies:

  • Choice of Coupling Reagents: Using coupling reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in combination with a hindered base like 2,4,6-collidine can significantly reduce racemization.[23][25]

  • Temperature Control: Lowering the coupling temperature, especially in microwave-assisted SPPS, can limit racemization.[24]

  • Additive Use: The addition of HOBt (Hydroxybenzotriazole) to the coupling reaction can suppress racemization.[21]

Peptide Aggregation

During SPPS, growing peptide chains, particularly hydrophobic sequences, can form intermolecular hydrogen bonds, leading to aggregation on the resin.[21][26] This can block reactive sites, hindering both deprotection and coupling steps and leading to incomplete reactions and low yields.[26]

Mitigation Strategies:

  • Solvent Choice: Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding DMSO can help disrupt aggregation.[21]

  • Chaotropic Agents: The addition of salts like LiCl or NaClO₄ can disrupt the secondary structures that cause aggregation.[26]

  • Structure-Disrupting Amino Acid Derivatives: Incorporating pseudoprolines or Dmb (2,4-dimethoxybenzyl)-protected glycine can break up the regular hydrogen-bonding patterns that lead to aggregation.

  • Elevated Temperature/Microwave Irradiation: Performing the synthesis at a higher temperature or using microwave energy can help overcome aggregation-related difficulties.[21]

Comparative Analysis: Fmoc vs. Boc Strategy

The choice between the Fmoc and Boc strategies depends on the specific requirements of the peptide being synthesized.

FeatureFmoc StrategyBoc Strategy
Nα-Protection Base-labile (Piperidine)Acid-labile (TFA)
Side-Chain Protection Acid-labile (TFA)Acid-labile (HF)
Cleavage Conditions Mild (TFA)Harsh (HF)
Advantages Milder conditions, suitable for sensitive peptides, amenable to automation.[3][7]Can be advantageous for long, difficult sequences prone to aggregation.[7][]
Disadvantages DKP formation can be an issue with certain sequences.Requires hazardous reagents (HF) and specialized equipment.[3][7]

Conclusion: The Enduring Power of the Fmoc Group

The Fmoc protection strategy has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic development. Its mild deprotection conditions, orthogonal nature, and compatibility with a wide range of amino acid derivatives have solidified its position as the dominant methodology in modern SPPS. While challenges such as diketopiperazine formation, racemization, and aggregation persist, a deep understanding of the underlying chemical principles and the strategic application of optimized protocols and mitigation techniques empower researchers to overcome these hurdles. As the demand for synthetic peptides continues to grow, the versatility and robustness of Fmoc chemistry will undoubtedly continue to be a critical enabling technology in the advancement of science and medicine.

References

  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • ChemPep. (n.d.). Overview of Fmoc Amino Acids.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • ACS Omega. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).
  • Albericio, F., et al. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection.
  • ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications.
  • Bolin, D. R., et al. (1997, November 19). AN EFFICIENT PROCEDURE FOR THE PREPARATION OF FMOC-AMINO ACIDS.
  • Behrendt, R., et al. (2016). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments.
  • The Organic Chemistry Tutor. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Thomson, S. A., et al. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc Amino Acids.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Revell, J. D., et al. (2013). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Toxicon, 76, 157-164.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • ResearchGate. (2025, August 5). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • BenchChem. (2025). understanding Fmoc protecting group chemistry.
  • PubMed. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide.
  • BenchChem. (2025). comparative analysis of aggregation-disrupting reagents in SPPS.
  • Omizzur. (n.d.). Fmoc-OSu Synthesis - New Process.
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • NIH. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • BenchChem. (n.d.). A Comparative Guide to Fmoc-Phe-OSu and Fmoc-Phe-Cl in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Thieme. (n.d.). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.
  • Fmoc-OSu vs. Fmoc-Cl: A Comparative Look for Peptide Synthesis. (n.d.).
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Australian Journal of Chemistry. (2019, November 22). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Publications.
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Sources

An In-depth Technical Guide to Nα-Fmoc-Nδ-Azido-D-Ornithine: A Versatile Tool for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of non-natural amino acids into peptides and proteins represents a cornerstone of modern drug development and chemical biology. Among these, Nα-Fmoc-Nδ-Azido-D-Ornithine has emerged as a particularly powerful building block. Its unique trifecta of features—an Fmoc group for seamless integration into standard solid-phase peptide synthesis (SPPS), a bioorthogonal azide handle for "click" chemistry, and a D-enantiomer backbone for enhanced proteolytic stability—makes it an invaluable asset for creating sophisticated bioconjugates. This guide provides an in-depth exploration of the properties, synthesis, and diverse applications of Nα-Fmoc-Nδ-Azido-D-Ornithine, with a focus on practical methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed protocols for its incorporation and subsequent conjugation, and highlight its role in forging next-generation therapeutics like peptide-drug conjugates (PDCs).

Introduction: The Imperative for Precision in Bioconjugation

Bioconjugation, the science of covalently linking molecules, has revolutionized therapeutics and diagnostics. By attaching functional moieties such as cytotoxic drugs, imaging agents, or pharmacokinetic modifiers to biomolecules, we can create constructs with enhanced efficacy, targeted delivery, and improved safety profiles.[1][2][3] The challenge, however, lies in achieving this linkage with precision and control. Non-specific conjugation methods often yield heterogeneous mixtures that are difficult to characterize and can compromise the biological activity of the parent molecule.

This has led to the ascendancy of site-specific modification strategies, heavily reliant on the incorporation of non-natural amino acids (nnAAs) bearing bioorthogonal functional groups.[4] These nnAAs act as chemical "handles," allowing for specific and efficient covalent reactions to be performed under mild, biologically compatible conditions, without interfering with native functional groups.[5]

Nα-Fmoc-Nδ-Azido-D-Ornithine, also known as Fmoc-D-Orn(N3)-OH, is a premier example of such a handle.[1][] The azide group (–N₃) is the lynchpin of its utility, being virtually absent in biological systems and serving as a robust reaction partner in highly efficient "click chemistry" reactions.[4][7] Furthermore, its D-configuration provides a critical advantage by rendering the resulting peptide resistant to degradation by endogenous proteases, a common hurdle in peptide-based drug development.[8]

Core Characteristics of Nα-Fmoc-Nδ-Azido-D-Ornithine

To effectively utilize Fmoc-D-Orn(N3)-OH, a thorough understanding of its constituent parts is essential. Each component is deliberately chosen to impart specific, advantageous properties for peptide synthesis and bioconjugation.

Chemical Structure and Key Properties

The molecule is comprised of three critical functional domains:

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic group protects the α-amino terminus. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[9] This allows for its selective removal during each cycle of Solid-Phase Peptide Synthesis (SPPS) without disturbing acid-labile side-chain protecting groups, forming the basis of the most common SPPS strategy.[10]

  • The δ-Azido (N₃) Group: Positioned on the side chain, the azide is a compact, stable, and bioorthogonal functional group.[11] It is remarkably inert to the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage from the resin.[11][12] This stability is paramount, ensuring the handle remains intact and available for subsequent conjugation.

  • The D-Ornithine Scaffold: Ornithine is a non-proteinogenic amino acid with a three-carbon side chain terminating in an amino group (here, modified to an azide). The use of the D-enantiomer is a strategic choice to enhance the in-vivo half-life of the final peptide conjugate.[8] Proteolytic enzymes are stereospecific and primarily recognize L-amino acids, making peptides containing D-amino acids significantly more resistant to degradation.[8]

Table 1: Physicochemical Properties of Nα-Fmoc-Nδ-Azido-D-Ornithine

PropertyValue
Synonyms Fmoc-D-Orn(N3)-OH, (R)-Fmoc-2-amino-5-azido-pentanoic acid[1][]
CAS Number 1176270-25-9[1]
Molecular Formula C₂₀H₂₀N₄O₄[1][]
Molecular Weight 380.40 g/mol [1][]
Appearance White crystalline powder[2][]
Purity Typically ≥98% (HPLC)[2]
Storage 2-8 °C[]

Workflow: Incorporation into Peptides via Fmoc-SPPS

The integration of Fmoc-D-Orn(N3)-OH into a peptide sequence follows the standard, iterative rhythm of Fmoc-based SPPS.[9][13] The process involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.

The SPPS Cycle: A Step-by-Step Protocol

The following protocol outlines the manual incorporation of Fmoc-D-Orn(N3)-OH. This cycle is repeated for each amino acid in the desired sequence.

Prerequisites:

  • Solid-phase synthesis vessel (e.g., fritted syringe).

  • Peptide synthesis-grade resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids).

  • Fmoc-protected amino acids, including Fmoc-D-Orn(N3)-OH.

  • Coupling Reagents: 0.5 M solution of HBTU/HATU in DMF.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagent: 20% piperidine in DMF (v/v).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).

Protocol:

  • Resin Swelling: Swell the resin in DMF for 15-30 minutes in the synthesis vessel. Drain the solvent.[13]

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.[14]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Orn(N3)-OH (3-5 equivalents relative to resin loading), HBTU/HATU (0.95 eq. to the amino acid), and DIPEA (2 eq. to the amino acid) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. This forms a new peptide bond between the activated carboxyl group of Fmoc-D-Orn(N3)-OH and the free amine on the resin-bound peptide.[13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.[13]

  • Repeat: Return to Step 2 to add the next amino acid in the sequence.

SPPS_Workflow cluster_0 SPPS Cycle for Fmoc-D-Orn(N3)-OH Start Start with Resin-Peptide-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Exposes Amine Coupling 3. Coupling Activate Fmoc-D-Orn(N3)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Forms Peptide Bond End Resin-Peptide-Orn(N3)-Fmoc Wash2->End CuAAC_Mechanism Azide Peptide-Orn-N3 Triazole Peptide-Orn-[Triazole]-Payload Azide->Triazole Alkyne Payload-Alkyne Cu_Acetylide Cu-Acetylide Intermediate Alkyne->Cu_Acetylide Forms Intermediate Cu1 Cu(I) Catalyst Cu1->Cu_Acetylide Cu_Acetylide->Triazole Cycloaddition

Caption: Simplified schematic of the CuAAC reaction pathway.

Experimental Protocol: CuAAC of an Azido-Peptide

  • Preparation: Dissolve the purified azido-peptide and the alkyne-functionalized payload (1.1-1.5 equivalents) in a biocompatible solvent system (e.g., PBS/DMSO or water/t-butanol).

  • Catalyst Preparation: In a separate tube, prepare the Cu(I) catalyst solution. A common method is the in-situ reduction of a Cu(II) salt. Mix a solution of CuSO₄ (e.g., 50 mM) with a reducing agent like sodium ascorbate (e.g., 250 mM). [15]The use of a copper-stabilizing ligand like TBTA or THPTA is highly recommended to improve reaction efficiency and protect biomolecules. [4][15]3. Reaction: Add the catalyst solution to the peptide/payload mixture to a final Cu(I) concentration of 0.1-1 mM.

  • Incubation: Gently agitate the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Purification: Once the reaction is complete, purify the resulting peptide conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or where copper toxicity is a concern, SPAAC is the method of choice. [16][]This reaction eschews the metal catalyst, relying instead on the high ring strain of a cyclooctyne derivative (e.g., DBCO, BCN) to drive the reaction with the azide. [16][18] Mechanism Causality: The geometric distortion of the triple bond within the eight-membered ring significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously under physiological conditions. [16][]The reaction is bioorthogonal because neither the azide nor the strained alkyne has a reactive partner within the biological milieu. []

SPAAC_Mechanism Azide Peptide-Orn-N3 TransitionState [Strained Transition State] Azide->TransitionState Cyclooctyne Payload-Cyclooctyne (e.g., DBCO) Cyclooctyne->TransitionState Triazole Peptide-Orn-[Triazole]-Payload TransitionState->Triazole Spontaneous Cycloaddition

Caption: The catalyst-free pathway of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: SPAAC of an Azido-Peptide

  • Preparation: Dissolve the purified azido-peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Reagent Addition: Add a solution of the strained alkyne-payload (e.g., DBCO-Drug, 1.5-3 equivalents) dissolved in a water-miscible solvent like DMSO.

  • Incubation: Incubate the mixture at room temperature or 37 °C. Reaction times are typically longer than CuAAC, ranging from 4 to 24 hours. Monitor progress by LC-MS.

  • Purification: Purify the final conjugate by size-exclusion chromatography or reverse-phase HPLC to remove unreacted payload.

Table 2: Comparative Analysis of CuAAC and SPAAC for Bioconjugation

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I) required [19]None (Catalyst-free) []
Kinetics Very fast (minutes to few hours) [19]Slower (hours to days) [16]
Biocompatibility Limited for live cells due to copper toxicity [20]Highly bioorthogonal, suitable for in-vivo use [][18]
Alkyne Partner Simple terminal alkyneBulky, strained cyclooctyne (e.g., DBCO) [16]
Typical Use Case In-vitro conjugation, material science [1]Live-cell labeling, in-vivo imaging, therapeutics []

Field-Proven Applications in Drug Development and Research

The ability to precisely install an azide handle using Fmoc-D-Orn(N3)-OH has unlocked numerous applications in the therapeutic and diagnostic arenas.

  • Peptide-Drug Conjugates (PDCs): PDCs are a promising class of targeted therapies, comprising a targeting peptide, a linker, and a potent cytotoxic payload. [8][21]Incorporating Fmoc-D-Orn(N3)-OH allows for the site-specific attachment of an alkyne-modified drug. This ensures a homogeneous product with a defined drug-to-peptide ratio, which is critical for a predictable pharmacokinetic and pharmacodynamic profile. The D-ornithine backbone simultaneously enhances the stability of the peptide, preventing premature degradation before it reaches its target. [8][22]

  • Peptide-Oligonucleotide Conjugates (POCs): For gene therapies, delivering oligonucleotides (like siRNA) to specific cells is a major challenge. By synthesizing a targeting peptide with an azido-ornithine residue, researchers can "click" it to an alkyne-modified oligonucleotide, improving its delivery and cellular uptake. [23]

  • Advanced Imaging Probes: Fluorescent dyes, PET-tracers, or contrast agents functionalized with alkynes or cyclooctynes can be readily conjugated to azido-peptides. [24][20]This creates high-fidelity probes for tracking biological processes, visualizing cellular targets, and for diagnostic purposes.

  • PEGylation and Pharmacokinetic Modulation: The attachment of polyethylene glycol (PEG) chains to therapeutic peptides is a well-established strategy to increase their hydrodynamic radius, reduce renal clearance, and extend their circulating half-life. The click reaction enabled by azido-ornithine provides a precise and efficient method for site-specific PEGylation.

Conclusion and Future Outlook

Nα-Fmoc-Nδ-Azido-D-Ornithine is more than just a chemical reagent; it is a sophisticated molecular tool that embodies the principles of precision and control in bioconjugation. By providing a stable, bioorthogonal handle that is fully compatible with robust peptide synthesis methodologies and enhances the final product's stability, it empowers scientists to build complex, well-defined bioconjugates that were previously inaccessible. Its role in the development of next-generation PDCs, advanced diagnostics, and novel biomaterials is already well-established and continues to expand. As the demand for highly targeted, potent, and safe therapeutics grows, the strategic application of versatile building blocks like Nα-Fmoc-Nδ-Azido-D-Ornithine will remain at the forefront of innovation in medicine and biotechnology.

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Introduction to click chemistry using azido amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Click Chemistry Using Azido Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of click chemistry, a concept introduced by K.B. Sharpless in 2001, has fundamentally reshaped the landscape of chemical synthesis, particularly in its application to biological systems.[1][2][3] This guide provides a comprehensive technical overview of click chemistry, with a specific focus on the utilization of azido amino acids as versatile bioorthogonal handles. We will explore the core principles of the two predominant forms of the azide-alkyne cycloaddition—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide delves into the synthesis and site-specific incorporation of azido amino acids into protein scaffolds, providing the foundational knowledge required for their application. Detailed, field-proven protocols are provided for key experimental workflows, from protein expression to final bioconjugation. Furthermore, we will examine the transformative impact of these methodologies on drug discovery, targeted drug delivery, and advanced molecular imaging, equipping researchers with the knowledge to leverage these powerful tools in their work.

The Philosophy of "Click": A Paradigm Shift in Chemical Ligation

The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform.[1][4] The philosophy was born out of a need for reactions that are not just efficient in a pristine chemical flask, but robust and reliable enough to work in the complex, aqueous environment of a biological system.[2][5] This concept is the foundation of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[6][7][8][9]

The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[4][5] While the thermal reaction requires high temperatures and often yields a mixture of regioisomers, the development of catalyzed and strain-promoted versions has unlocked its full potential for biological applications.[1]

G cluster_criteria Core Criteria of a 'Click' Reaction cluster_outcome Desired Outcome C1 High Yield C2 Stereospecific C3 Simple Reaction Conditions (e.g., Aqueous, Room Temp) C4 Inoffensive or No Byproducts Outcome Reliable & Modular Synthesis of Complex Molecules C3->Outcome Enables C5 Simple Product Isolation C6 High Thermodynamic Driving Force (>20 kcal/mol)

Caption: The guiding principles of the click chemistry philosophy.

The Workhorses of Bioorthogonal Ligation: CuAAC and SPAAC

The azide and alkyne functional groups are ideal bioorthogonal partners because they are virtually absent in biological systems and do not react with the vast majority of endogenous functional groups.[8][10] Two primary strategies have been developed to facilitate their cycloaddition under physiological conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, representing a massive acceleration (10⁷ to 10⁸-fold) over the uncatalyzed thermal reaction.[1] It is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate.[1] This reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer.[1][4][11]

Mechanism of Action: The catalytic cycle involves the formation of a copper(I) acetylide intermediate.[11][12] This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of a stable triazole ring and regeneration of the Cu(I) catalyst.[][14]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Alkyne R₁-C≡CH (Terminal Alkyne) Azide R₂-N₃ (Azide) CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide + Alkyne Six_Membered Six-Membered Copper Intermediate Cu_Acetylide->Six_Membered + Azide Cu_Triazolide Copper Triazolide Six_Membered->Cu_Triazolide Rearrangement Cu_Triazolide->CuI + H⁺ Product 1,4-disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonation

Caption: The catalytic cycle of the CuAAC reaction.

Expert Insight: While incredibly powerful, the cytotoxicity of copper has limited the application of CuAAC in living cells.[15][16] The generation of reactive oxygen species during the reaction can also damage sensitive biomolecules.[17] The use of copper-chelating ligands, such as THPTA, can both accelerate the reaction and mitigate this damage.[17][18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, Carolyn Bertozzi's group developed SPAAC, a truly bioorthogonal reaction that proceeds without any catalyst.[6][15] The driving force for this reaction is the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[15][19] This strain is released upon the [3+2] cycloaddition with an azide, providing a large thermodynamic driving force that allows the reaction to proceed rapidly at physiological temperatures.[19][]

Mechanism of Action: SPAAC is a concerted 1,3-dipolar cycloaddition.[15][21] The high energy of the strained alkyne dramatically lowers the activation energy of the reaction, eliminating the need for a catalyst.[22]

SPAAC_Mechanism Reactants Strained Cyclooctyne (e.g., DBCO) + R-N₃ (Azide) TS Concerted Transition State Reactants->TS Ring Strain Driving Force Product Stable Triazole Product TS->Product Strain Release

Caption: The catalyst-free mechanism of SPAAC.

Head-to-Head Comparison: Choosing the Right Tool

The choice between CuAAC and SPAAC depends entirely on the experimental context.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I) required[1]None (metal-free)[15]
Kinetics Very fast (k₂ ≈ 10⁴-10⁵ M⁻¹s⁻¹)Fast, but cyclooctyne-dependent (k₂ ≈ 10⁻³-1 M⁻¹s⁻¹)[23]
Bio-compatibility Limited in live cells due to copper toxicity[16]Excellent; truly bioorthogonal for live systems[]
Reactants Simple terminal alkynesSterically demanding, strained cyclooctynes[24]
Primary Use Case In vitro bioconjugation, fixed cells, material science[17]Live-cell imaging, in vivo applications, targeted drug delivery[][23]

The Key Reagent: Synthesis and Incorporation of Azido Amino Acids

To leverage click chemistry for protein modification, one must first introduce either an azide or an alkyne group into the protein's structure. Azido amino acids are particularly useful as they can be incorporated into proteins using the cell's own translational machinery.[25][26]

Synthesis of Azido Amino Acids

Fmoc-protected azido amino acids, suitable for solid-phase peptide synthesis, can be synthesized efficiently. A common route involves a two-step process from readily available Fmoc-protected amino acids like asparagine or glutamine.[25] This method typically involves a Hofmann rearrangement followed by a diazo transfer, which can be performed safely on a gram scale.[25]

Example Synthetic Pathway: Fmoc-L-azidohomoalanine (Fmoc-Aha-OH)

  • Starting Material: Fmoc-protected glutamine (Fmoc-Gln-OH).

  • Step 1: Hofmann Rearrangement: Treatment with a reagent like (bis(trifluoroacetoxy)iodo)benzene converts the side-chain amide to a primary amine, yielding Fmoc-Dab-OH.[25]

  • Step 2: Diazo Transfer: The primary amine is then converted to an azide using a safe diazo-transfer reagent like imidazole-1-sulfonyl azide.[25] This step is often performed in a biphasic solvent system to prevent Fmoc deprotection.[25]

This process is high-yielding and often does not require chromatographic purification, making these essential building blocks readily accessible.[25]

Incorporation into Proteins

Two primary strategies exist for incorporating azido amino acids into recombinant proteins.

  • Residue-Specific Incorporation: This powerful method exploits the substrate promiscuity of the native translational apparatus.[27] In a methionine-auxotrophic E. coli strain (which cannot synthesize its own methionine), a methionine surrogate like L-azidohomoalanine (AHA) can be added to the culture medium.[26] The cell's methionyl-tRNA synthetase (MetRS) recognizes and activates AHA, leading to its incorporation at every methionine codon in the protein sequence.[26][27] This allows for the global labeling of all newly synthesized proteins.

  • Site-Specific Incorporation: For precise control, an unnatural amino acid (UAA) can be incorporated at a single, predetermined site.[28][29] This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that responds to a unique codon, typically the amber stop codon (UAG).[29][30] By designing a synthetase that exclusively recognizes an azido amino acid (e.g., 4-azidophenylalanine) and charges it to its cognate tRNA, the UAA can be inserted with high fidelity at the position of the amber codon in the gene of interest.[28][29]

Protein_Incorporation_Workflow cluster_residue Residue-Specific Incorporation cluster_site Site-Specific Incorporation Met_Auxotroph Methionine Auxotroph E. coli Strain AHA_Feed Feed Cells with Azidohomoalanine (AHA) Met_Auxotroph->AHA_Feed MetRS Native MetRS Activates AHA AHA_Feed->MetRS Global_Incorp AHA Incorporated at All Met Codons MetRS->Global_Incorp Protein Protein with Azide Handle(s) Global_Incorp->Protein Amber_Codon Engineer Amber (UAG) Codon into Gene Ortho_Pair Introduce Orthogonal Synthetase/tRNA Pair Amber_Codon->Ortho_Pair Azido_UAA Feed Cells with Azido-UAA Ortho_Pair->Azido_UAA Specific_Incorp Azido-UAA Incorporated Only at UAG Codon Azido_UAA->Specific_Incorp Specific_Incorp->Protein

Caption: Workflows for incorporating azido amino acids into proteins.

Applications in Research and Drug Development

The ability to specifically install an azide handle onto a protein of interest opens up a vast array of applications in bioconjugation, diagnostics, and therapeutics.[31][32]

  • Drug Discovery and Development: Click chemistry is used to synthesize large libraries of compounds for high-throughput screening.[31][33] The stable triazole linkage is a common and effective pharmacophore in many antiviral and anticancer drugs.[33][]

  • Antibody-Drug Conjugates (ADCs): SPAAC is an ideal method for conjugating potent cytotoxic drugs to targeting antibodies.[19] The bioorthogonal nature of the reaction ensures that the conjugation occurs at a specific site (introduced via an azido amino acid) without damaging the antibody's sensitive antigen-binding sites.[33][]

  • Targeted Drug Delivery: Click chemistry can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of drug-delivery vehicles like nanoparticles, ensuring the therapeutic payload is delivered specifically to the target tissue.[3][33][]

  • Live-Cell Imaging: By incorporating an azido amino acid into a protein and then using SPAAC to attach a fluorescent probe (e.g., a DBCO-fluorophore), scientists can visualize the localization, trafficking, and dynamics of proteins in living cells without the need for bulky fluorescent protein tags.[16][23]

Experimental Protocols

The following protocols provide a validated framework for key experiments. Safety Note: Organic azides are potentially explosive and should be handled with appropriate care in a well-ventilated fume hood.

Protocol 1: Residue-Specific Incorporation of Azidohomoalanine (AHA)

(Adapted from methods for protein expression in methionine-depleted cultures)[26][27]

  • Host and Plasmid: Transform an E. coli methionine auxotroph host strain (e.g., B834(DE3)) with the plasmid DNA encoding your protein of interest.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium and grow overnight at 37°C.

  • Minimal Medium Growth: The next day, inoculate 500 mL of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, and all canonical amino acids (40 µg/mL each) except for methionine, using the overnight culture.

  • Induction and Labeling: Grow the culture at 30°C to an OD₆₀₀ of ~0.5. Induce protein expression with IPTG (final concentration 0.5-1 mM). Simultaneously, supplement the culture with L-azidohomoalanine (AHA) to a final concentration of 50 µg/mL.

  • Expression: Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest and Lysis: Harvest the cells by centrifugation. The cell pellet, containing your azide-functionalized protein, can be stored at -80°C or lysed immediately for purification.

Protocol 2: Protein Labeling via CuAAC

(Adapted from generic protocols for protein modification)[17][35][36]

  • Prepare Stock Solutions:

    • Azide-functionalized protein: 1-5 mg/mL in PBS.

    • Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore): 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA ligand: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 50 µL of protein solution (e.g., 2-10 nmol of protein).

    • Phosphate Buffered Saline (PBS) to bring the volume to 150 µL.

    • 4 µL of 10 mM Alkyne-probe (final concentration ~250 µM, a 10-50 fold molar excess).

  • Catalyst Premix: In a separate tube, briefly mix 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA.

  • Initiate Reaction: Add the 20 µL of CuSO₄/THPTA premix to the protein solution and vortex gently. Then, add 10 µL of fresh 300 mM sodium ascorbate to initiate the reaction. The final volume is 200 µL.

  • Incubation: Protect the reaction from light (if using a fluorophore) and incubate at room temperature for 1-2 hours.

  • Purification: Remove the excess reagents and unreacted probe using a spin desalting column equilibrated with PBS. The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE with fluorescence imaging, Western blot for biotin).

Protocol 3: Live-Cell Labeling via SPAAC

(Adapted from protocols for live-cell imaging)[15][19][23]

  • Metabolic Labeling: Culture your cells of interest to the desired confluency. Supplement the complete culture medium with 25-50 µM of an azide-containing metabolic precursor (e.g., Ac₄ManNAz for labeling cell surface glycans, or AHA for labeling proteins as in Protocol 1) for 24-48 hours.

  • Cell Preparation: Gently wash the cells three times with warm, sterile PBS to remove any unincorporated azide precursor.

  • SPAAC Reaction:

    • Prepare a 20-50 µM working solution of a cell-permeable cyclooctyne probe (e.g., a DBCO-fluorophore) in pre-warmed complete culture medium.

    • Add the probe solution to the washed cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal time depends on the reactivity of the specific cyclooctyne used.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove the unreacted probe.

    • Add fresh imaging medium (e.g., phenol red-free medium).

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Conclusion and Future Outlook

Click chemistry, particularly through the lens of azido amino acid incorporation, has provided an exceptionally powerful and versatile platform for chemical biology and drug development.[][37] The simplicity, efficiency, and bioorthogonality of these reactions have enabled researchers to ask and answer questions that were previously intractable.[2][38] From visualizing the synthesis of new proteins in real-time within a living cell to constructing highly targeted cancer therapeutics, the applications are vast and continue to expand.[23][] As new bioorthogonal reaction pairs are discovered and more sophisticated methods for unnatural amino acid incorporation are developed, the ability to precisely manipulate and study biological systems will only become more refined, pushing the boundaries of medicine and molecular science.

References

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  • Title: Synthesis and protein incorporation of azido-modified unnatural amino acids Source: RSC Publishing URL: [Link]

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  • Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Chinese Journal of Chemistry URL: [Link]

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  • Title: Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer Source: University of Florida URL: [Link]

  • Title: a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC).... Source: ResearchGate URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL: [Link]

  • Title: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis Source: PMC - NIH URL: [Link]

  • Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: NIH URL: [Link]

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A Technical Guide to the Application of Nα-Fmoc-Nδ-azido-D-ornithine in Advanced Biomaterial Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of synthetic chemistry and materials science has opened new frontiers in the development of sophisticated biomaterials with tailored functionalities. Unnatural amino acids are central to this revolution, providing chemical handles that enable precise control over material architecture and bioactivity. This guide focuses on Nα-Fmoc-Nδ-azido-D-ornithine, a versatile building block for peptide-based biomaterials. We provide an in-depth examination of its integration into solid-phase peptide synthesis (SPPS) and its subsequent exploitation in bioorthogonal "click chemistry" reactions to fabricate advanced biomaterials, such as hydrogels. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed, field-tested protocols and explaining the causal science behind critical experimental choices to ensure reproducible and robust outcomes.

Introduction: The Strategic Advantage of Nα-Fmoc-Nδ-azido-D-ornithine

The creation of novel biomaterials increasingly relies on our ability to construct complex molecular architectures that mimic the native extracellular matrix (ECM) or introduce novel therapeutic functions.[1][2] Peptide-based materials are particularly advantageous due to their inherent biocompatibility, biodegradability, and the vast chemical diversity offered by amino acid building blocks.[2][3] The incorporation of unnatural amino acids (UAAs) expands this chemical toolbox, enabling the introduction of functionalities not accessible in the 20 canonical amino acids.

Chemical Profile of Nα-Fmoc-Nδ-azido-D-ornithine

Nα-Fmoc-Nδ-azido-D-ornithine is a specialized derivative of the non-proteinogenic amino acid ornithine.[4][5] Its structure is strategically designed for maximum utility in modern biomaterial synthesis:

  • Nα-Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine is a base-labile protecting group, making it perfectly suited for standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7] Its removal under mild, non-acidic conditions preserves the integrity of other sensitive functional groups within the peptide sequence.[7]

  • Nδ-Azido Group: The azide (–N₃) moiety on the side chain (delta-position) is the cornerstone of this molecule's utility.[4][6] The azide is a compact, non-disruptive functional group that is largely inert to the chemical conditions of SPPS.[8][9] Crucially, it serves as a bioorthogonal handle for "click chemistry" reactions.[10][11][12]

  • D-Configuration: The use of the D-enantiomer can impart proteolytic resistance to the resulting peptide-based material, enhancing its stability in biological environments where proteases are abundant.

The Power of the Azido Group: A Gateway to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur in complex biological environments without interfering with native biochemical processes. The azide group is a premier example of a bioorthogonal handle. Its primary reaction partner is an alkyne, and their cycloaddition reaction, famously termed "click chemistry," offers several profound advantages:[10][12][13]

  • High Specificity: Azides and alkynes react exclusively with each other, ignoring the multitude of other functional groups present in biological systems.[11][13][14]

  • High Yield & Favorable Kinetics: The reaction proceeds rapidly and efficiently under mild, often aqueous, conditions.[12][13]

  • Formation of a Stable Triazole Linkage: The product of the azide-alkyne cycloaddition is a highly stable, aromatic 1,2,3-triazole ring, which acts as a robust covalent cross-link in a biomaterial network.[15][16]

This unique combination of features makes Nα-Fmoc-Nδ-azido-D-ornithine an essential component for designing modular, functional, and stable biomaterials.[4]

Integration into Peptide Synthesis: A Methodological Deep Dive

The successful creation of an azido-functionalized biomaterial begins with the precise incorporation of Nα-Fmoc-Nδ-azido-D-ornithine into a peptide backbone. Fmoc-based SPPS is the method of choice for this process.[17]

Principles of Solid-Phase Peptide Synthesis (SPPS) with Azido-Ornithine

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The cycle consists of two main steps: (1) Nα-Fmoc deprotection to liberate a free amine and (2) coupling of the next Fmoc-protected amino acid.

Causality Behind Experimental Choices:

  • Solvent Selection: N,N-Dimethylformamide (DMF) is the standard solvent, but alternatives like N-butylpyrrolidinone (NBP) can be used.[18] The choice is critical as the solvent must effectively swell the resin and dissolve reagents to ensure efficient reaction kinetics.

  • Coupling Reagents: Reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid of the incoming amino acid, forming a highly reactive intermediate that readily couples with the free amine on the resin-bound peptide. This is crucial to drive the reaction to completion and avoid deletion sequences.

  • Azide Stability: The alkyl azide on the ornithine side chain is generally stable to the reagents used in Fmoc SPPS. It is resistant to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the neutral/slightly basic conditions of coupling.[8] However, it is critical to avoid reducing agents, particularly thiols, during cleavage from the resin, as they can reduce the azide.[8]

Detailed SPPS Protocol for Incorporating Fmoc-D-Orn(N3)-OH

This protocol outlines a standard procedure for a 0.1 mmol scale synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Nα-Fmoc-Nδ-azido-D-ornithine (Fmoc-D-Orn(N3)-OH)

  • Other required Fmoc-protected amino acids

  • SPPS-grade DMF

  • Piperidine

  • HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[19]

  • Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation to remove the Fmoc group from the resin linker. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • For standard amino acids, pre-activate a solution of the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.[15]

    • Add the activation solution to the resin and couple for 1-2 hours.

    • Wash thoroughly with DMF. Confirm completion with a ninhydrin test.

  • Incorporation of Fmoc-D-Orn(N3)-OH:

    • This amino acid is incorporated using the same procedure as in step 3. Its coupling efficiency is generally high.[20]

    • Expert Insight: While standard, monitor the coupling reaction. If incorporation is sluggish (a known issue for some complex or bulky amino acids), extending the coupling time or performing a "double coupling" (repeating the coupling step) is advisable to ensure complete reaction and prevent deletion mutations in the final peptide.

  • Iterative Cycles: Repeat the deprotection (20% piperidine in DMF) and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection.

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Crucially, ensure the cocktail does not contain thiol-based scavengers.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Characterization: Purify the crude azido-peptide via reverse-phase HPLC and confirm its identity and purity using mass spectrometry (e.g., ESI-MS).

SPPS Workflow Diagram

SPPS_Workflow cluster_loop Resin Start: Resin Swelling (DMF) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Loop->Deprotection Next Cycle Purification Purification & Analysis (HPLC, Mass Spec) Cleavage->Purification

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Bioorthogonal Ligation: The Core of Biomaterial Fabrication

Once the azido-functionalized peptide is synthesized and purified, the azide handle is ready for bioorthogonal ligation. The most common and powerful method is the Azide-Alkyne Cycloaddition, or "click chemistry."[21] This reaction can be performed in two primary modes: the Copper(I)-Catalyzed version (CuAAC) and the catalyst-free Strain-Promoted version (SPAAC).[10][12][16]

Mechanism Spotlight: CuAAC vs. SPAAC
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic click reaction.[14][22] It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) salt.[13] The reaction is extremely efficient and high-yielding but requires a copper catalyst, which can be cytotoxic, limiting its use in applications involving live cells.[12]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity of copper, SPAAC was developed.[12][23][24] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN). The ring strain in the alkyne is released upon reaction with an azide, providing the activation energy needed for the cycloaddition to proceed rapidly without any catalyst.[25] This makes SPAAC highly suitable for in situ gelation and bioconjugation in the presence of living cells.[23][24][26]

Comparison of CuAAC and SPAAC
FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Alkyne Type Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Required (Cu(I) source, e.g., CuSO₄/Na-Ascorbate)Not required
Biocompatibility Lower (due to copper cytotoxicity)High (catalyst-free)[23][26]
Reaction Speed Very Fast (minutes to hours)Fast (seconds to hours)[23][26]
Primary Use Case Ex vivo material fabrication, bioconjugationIn situ hydrogel formation, live-cell labeling[24][27]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for crosslinking an azido-peptide with a di-alkyne linker to form a hydrogel ex vivo.

Materials:

  • Lyophilized Azido-Peptide

  • Bis-Alkyne Crosslinker (e.g., PEG-di-alkyne)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (Na-Ascorbate)

  • Tris-HCl buffer (pH 8) or PBS (pH 7.4)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the azido-peptide in the chosen buffer.

    • Prepare a stock solution of the bis-alkyne crosslinker. The molar ratio of azide to alkyne groups should be 1:1 for optimal crosslinking.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and Sodium Ascorbate (e.g., 500 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azido-peptide solution and the bis-alkyne crosslinker solution.

    • Add the CuSO₄ solution to a final concentration of 1-5 mM.

    • Expert Insight: The order of addition matters. Initiate the reaction by adding the sodium ascorbate (5-10 fold molar excess over CuSO₄). The ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.[28]

  • Gelation: Mix gently and observe for hydrogel formation. Gelation can occur within minutes to hours depending on reactant concentrations.

  • Purification: The resulting hydrogel can be dialyzed against buffer to remove the copper catalyst and other small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for forming a cell-laden hydrogel in situ.

Materials:

  • Lyophilized Azido-Peptide

  • Strained Alkyne Crosslinker (e.g., PEG-di-DBCO)

  • Cell culture medium (e.g., DMEM) or PBS (pH 7.4)

  • Cells (if creating a cell-laden construct)

Methodology:

  • Reagent Preparation:

    • Dissolve the azido-peptide in sterile cell culture medium or PBS to create the "Part A" solution.

    • Dissolve the PEG-di-DBCO crosslinker in a separate volume of sterile medium/PBS to create the "Part B" solution.

    • If encapsulating cells, resuspend the cell pellet in the "Part A" (azido-peptide) solution.

  • Gelation:

    • To initiate crosslinking, rapidly and thoroughly mix the "Part A" and "Part B" solutions.[25]

    • Expert Insight: The gelation time is highly dependent on the concentration of the reactants and can be tuned from seconds to minutes.[23][26] For cell encapsulation, faster gelation is often preferred to prevent cell settling. This can be achieved by using higher concentrations of the peptide and crosslinker.

  • Application: The mixed solution can be immediately transferred to a culture plate or injected into a specific site where it will form a hydrogel in situ. No purification is needed as the reaction is catalyst-free and produces no byproducts.[25]

Click Chemistry Pathways Diagram

Click_Chemistry cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway (Catalyst-Free) Azide1 Peptide-N₃ Triazole1 1,4-Disubstituted Triazole (Stable Cross-link) Azide1->Triazole1 Alkyne1 R-C≡CH Alkyne1->Triazole1 Catalyst Cu(I) Catalyst (from CuSO₄/Ascorbate) Catalyst->Triazole1 Catalyzes Azide2 Peptide-N₃ Triazole2 Fused Triazole (Stable Cross-link) Azide2->Triazole2 Alkyne2 Strained Cyclooctyne (e.g., DBCO) Alkyne2->Triazole2 Strain Release

Caption: Comparison of CuAAC and SPAAC bioorthogonal ligation pathways.

Application Case Study: Engineering a Peptide-Based Hydrogel

Peptide-based hydrogels are highly attractive for biomedical applications like tissue engineering and drug delivery because their properties can be finely tuned.[1][3][29][30][31] Here, we detail the fabrication and characterization of a hydrogel using an azido-functionalized peptide and a SPAAC crosslinker.

Design Principle

The design involves a self-assembling peptide sequence containing one or more Nδ-azido-D-ornithine residues. This peptide solution is then crosslinked with a bifunctional, strained alkyne linker (e.g., PEG-di-DBCO). The resulting hydrogel network's mechanical properties are dictated by the peptide concentration and the crosslinking density.

Hydrogel Crosslinking Schematic

Hydrogel_Formation Peptide Azido-Peptide Monomers (Peptide-N₃) Plus + Network Crosslinked Hydrogel Network Peptide->Network Linker Bifunctional Alkyne Linker (DBCO-PEG-DBCO) Linker->Network SPAAC Reaction

Caption: Schematic of hydrogel formation via SPAAC crosslinking.

Characterization and Validation

A hydrogel's suitability for a given application is determined by its physical properties. Rheology is a primary experimental method used to explore these properties.[29][30][32]

  • Rheology: This technique measures the viscoelastic properties of the hydrogel.[30][31]

    • Storage Modulus (G'): Represents the elastic (solid-like) component. A high G' indicates a stiffer gel.

    • Loss Modulus (G''): Represents the viscous (liquid-like) component.

    • Self-Validating System: For a stable gel to have formed, G' must be significantly greater than G'' (typically by at least an order of magnitude).[33] The point at which the G' and G'' curves cross during a time sweep experiment indicates the gelation point.

Example Rheological Data for a SPAAC Hydrogel:

Parameter Value Interpretation
Peptide Concentration 2% (w/v) Determines the primary chain density.
G' (Storage Modulus) 2500 Pa Indicates a moderately stiff, solid-like gel.[23][33]
G'' (Loss Modulus) 150 Pa Much lower than G', confirming stable gel formation.[33]
Tan(δ) (G''/G') 0.06 A value << 1 signifies a highly elastic material.

| Gelation Time | ~45 seconds | Rapid formation suitable for injectable applications.[23][26] |

Advanced Applications and Future Outlook

The modularity afforded by Nα-Fmoc-Nδ-azido-D-ornithine allows for the creation of highly sophisticated biomaterials.

  • Drug Delivery: Therapeutic molecules can be conjugated to either the peptide backbone or the crosslinker via a separate chemical handle, allowing for controlled, sustained release as the hydrogel degrades.[1][34][35]

  • Tissue Engineering: Cell-adhesion motifs (like RGD) can be incorporated into the peptide sequence, while the hydrogel's mechanical stiffness can be tuned to match that of the target tissue (e.g., soft for neural tissue, stiff for cartilage), providing instructive cues for cell growth and differentiation.[1][2][3]

  • Surface Functionalization: Azido-peptides can be used to "click" onto alkyne-functionalized implant surfaces, creating bioactive coatings that can improve tissue integration or prevent bacterial colonization.[36][37]

The continued development of new bioorthogonal reactions and functionalized amino acids will further expand the capabilities of this powerful approach, leading to the next generation of smart, responsive, and therapeutic biomaterials.

References

  • Rheology of peptide- and protein-based physical hydrogels: are everyday measurements just scratching the surface?. PubMed. Available at: [Link]

  • Click Chemistry in Biomaterials, Nanomedicine, and Drug Delivery. Biomacromolecules. Available at: [Link]

  • Rheological properties of peptide-based hydrogels for biomedical and other applications. Chemical Society Reviews. Available at: [Link]

  • Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC). ACS Publications. Available at: [Link]

  • Rheological properties of peptide-based hydrogels for biomedical and other applications. PMC - PubMed Central. Available at: [Link]

  • Rheological properties of peptide-based hydrogels for biomedical and other applications. Europe PMC. Available at: [Link]

  • An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry. Soft Matter. Available at: [Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. NIH. Available at: [Link]

  • In Situ Cross-linkable Hydrogel via Strain-Promoted Azide-Alkyne Cycloaddition. University of Missouri-St. Louis. Available at: [Link]

  • Rheological characterization of peptide hydrogels at a concentration of... ResearchGate. Available at: [Link]

  • The Strain-Promoted Alkyne-Azide Cycloaddition Reaction as a Cross-Linker for Making Poly(Ethylene Glycol) Hydrogels for Cell Th. Society for Biomaterials. Available at: [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. Available at: [Link]

  • Properties of Poly(ethylene glycol) Hydrogels Cross-Linked via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). PubMed. Available at: [Link]

  • Summary of peptide-based hydrogels for tissue engineering applications. ResearchGate. Available at: [Link]

  • Current Insight of Peptide-Based Hydrogels for Chronic Wound Healing Applications: A Concise Review. MDPI. Available at: [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. Available at: [Link]

  • Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. PMC - PubMed Central. Available at: [Link]

  • Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. Available at: [Link]

  • Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. Available at: [Link]

  • Peptide-Based Hydrogels: New Materials for Biosensing and Biomedical Applications. PMC. Available at: [Link]

  • Preparation and applications of peptide-based injectable hydrogels. RSC Publishing. Available at: [Link]

  • New trends in the development of multifunctional peptides to functionalize biomaterials. Wiley Online Library. Available at: [Link]

  • Peptide-functionalized Biomaterials with Osteoinductive or Anti-biofilm Activity. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - NIH. Available at: [Link]

  • Graphene-Oxide Peptide-Containing Materials for Biomedical Applications. MDPI. Available at: [Link]

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering. Available at: [Link]

  • Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. RSC Publishing. Available at: [Link]

  • Is azide group is stable in acid amine coupling reaction condition?. ResearchGate. Available at: [Link]

  • Evolving the use of peptides as biomaterials components. PMC - NIH. Available at: [Link]

  • Peptide-Modified Biopolymers for Biomedical Applications. PMC - PubMed Central. Available at: [Link]

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. PMC - NIH. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note & Protocol: Streamlined Fmoc Deprotection of Nδ-Azido-D-Ornithine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Nδ-Azido-D-Ornithine in Modern Peptide Science

Nδ-Azido-D-Ornithine is a non-canonical amino acid of significant interest in chemical biology and drug development. Its integration into peptide chains introduces a versatile chemical handle—the azide group—which serves as a key substrate for highly specific and efficient bioorthogonal ligation reactions, most notably the Staudinger ligation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The D-configuration of the amino acid provides inherent resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptides. The temporary protection of the α-amine with the fluorenylmethyloxycarbonyl (Fmoc) group is essential for its use in solid-phase peptide synthesis (SPPS), allowing for sequential and controlled chain elongation.

This document provides a detailed protocol for the efficient removal of the Fmoc protecting group from Nδ-Azido-D-Ornithine, a critical step in the synthesis of azide-modified peptides. We will delve into the underlying chemical mechanism and present a robust, field-tested protocol designed for reproducibility and high yield.

The Chemistry of Fmoc Deprotection: A Base-Mediated Elimination

The Fmoc group is renowned for its lability under basic conditions, a characteristic that allows for orthogonal protection strategies in complex peptide synthesis. The deprotection proceeds via a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine.

The process unfolds in three key stages:

  • Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.

  • Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate rapidly undergoes elimination, cleaving the C-O bond of the carbamate.

  • Formation of Byproducts: This cleavage releases the free α-amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF). The released DBF is a reactive electrophile that can undergo Michael addition with the newly liberated amine or other nucleophiles. To prevent this deleterious side reaction, the piperidine is used in excess, acting as a scavenger to form a stable DBF-piperidine adduct.

It is crucial to note that the azide functionality on the δ-nitrogen of the ornithine side chain is chemically stable under these standard basic conditions, ensuring the integrity of the bioorthogonal handle for subsequent conjugation steps.

Visualizing the Deprotection Workflow

The following diagram illustrates the sequential steps of the Fmoc deprotection process for Nδ-Azido-D-Ornithine attached to a solid support.

Fmoc_Deprotection_Workflow cluster_resin Solid Support cluster_product Product Resin Resin-Bound Fmoc-Nδ-Azido-D-Ornithine Wash1 Wash Resin with DMF (3x) Resin->Wash1 Start Reagent Prepare 20% Piperidine in DMF Solution Deprotection Incubate with Piperidine Solution (2 x 3 min) Wash1->Deprotection Pre-treatment Wash2 Wash Resin with DMF (3x) Deprotection->Wash2 Reaction Wash3 Wash Resin with DCM (3x) Wash2->Wash3 Post-reaction Wash Product Resin-Bound Nδ-Azido-D-Ornithine (Free α-Amine) Wash3->Product Final Wash

Application Notes and Protocols: Site-Specific Protein Bioconjugation Using an Azido-Ornithine-Bearing Peptide via Sortase-Mediated Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Precision Engineering of Proteins

The site-specific modification of proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. By attaching functional moieties—such as fluorophores, small molecule drugs, or polyethylene glycol (PEG)—to a defined location on a protein, we can create novel therapeutics, advanced imaging agents, and powerful research tools.[1][2] The challenge, however, lies in achieving this modification with surgical precision, ensuring homogeneity of the final product and preserving the protein's native structure and function.

One of the most robust strategies for achieving this precision involves the introduction of non-canonical amino acids (ncAAs) that bear a "bioorthogonal" chemical handle.[3][4][5] This handle acts as a unique reactive group that does not interfere with native biological processes. The azide group (–N₃) is an exemplary bioorthogonal handle due to its small size, metabolic stability, and specific reactivity with alkyne partners via "click chemistry".[6][7][8]

This guide details a powerful chemo-enzymatic strategy for the site-specific C-terminal modification of a target protein using a peptide containing Nδ-Azido-D-Ornithine. The core of this method is the enzyme Sortase A (SrtA) , a transpeptidase from Staphylococcus aureus.[9] SrtA recognizes a specific peptide motif (e.g., LPXTG), cleaves it, and ligates a new substrate containing an N-terminal glycine.[9] By engineering a target protein with a C-terminal SrtA recognition tag and using a synthetic peptide containing Nδ-Azido-D-Ornithine as the nucleophile, we can install the azide handle onto the protein's C-terminus with high specificity. This azido-modified protein is then ready for downstream conjugation to a variety of molecules using click chemistry.

Nα-Fmoc-Nδ-Azido-D-Ornithine is the key building block for synthesizing the azido-peptide used in this protocol.[10][][12] The Fmoc group is a standard protecting group for the alpha-amine in solid-phase peptide synthesis (SPPS), while the delta-azido group on the ornithine side chain provides the bioorthogonal handle for subsequent reactions.[12][13]

The Strategic Workflow: A Chemo-Enzymatic Approach

The overall strategy is a three-stage process that combines recombinant protein expression, enzymatic ligation, and bioorthogonal chemistry. This ensures that the final conjugate is homogeneous and modified only at the desired C-terminal location.

G cluster_0 Stage 1: Recombinant Protein Preparation cluster_1 Stage 2: Enzymatic Ligation (SML) cluster_2 Stage 3: Bioorthogonal Conjugation P_exp Expression of Target Protein with C-terminal LPXTG-His tag P_pur Affinity Purification (e.g., Ni-NTA) P_exp->P_pur Cell Lysate SML Sortase A-Mediated Ligation (SML) P_pur->SML Purified Protein-LPXTG Click Click Chemistry (CuAAC or SPAAC) SML->Click Azido-Modified Protein Az_pep Synthetic Azido-Peptide (Gly-Gly-Gly-X-D-Orn(N₃)-X...) Az_pep->SML Final Final Click->Final Final Site-Specific Conjugate Alkyne Alkyne-Probe (Fluorophore, Drug, Biotin, etc.) Alkyne->Click

Figure 1: Overall experimental workflow for site-specific protein C-terminal bioconjugation.

Core Methodologies and In-Depth Protocols

This section provides detailed, step-by-step protocols for each stage of the workflow. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Protocol 1: Expression and Purification of SrtA-Substrate Protein

The first step is to produce the target protein engineered to be a substrate for Sortase A. This is typically achieved by adding a C-terminal LPXTG motif followed by a purification tag, such as a Hexa-histidine (His₆) tag.

Rationale: The LPXTG sequence is the canonical recognition motif for Sortase A from S. aureus. The His₆ tag allows for efficient purification of the full-length, tagged protein from the cell lysate using immobilized metal affinity chromatography (IMAC), ensuring a pure substrate for the subsequent enzymatic reaction.

Materials:

  • Expression vector containing the gene for the protein of interest, C-terminally fused to a sequence encoding LPETG-HHHHHH.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB Broth and appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.

  • Ni-NTA affinity resin.

  • Dialysis Buffer (SML Reaction Buffer): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl₂.

Procedure:

  • Transformation & Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow a starter culture and use it to inoculate a larger volume of LB broth. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue shaking for 16-20 hours.

  • Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using sonication or a microfluidizer.

  • Clarification: Centrifuge the lysate at high speed (>15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification: Apply the clarified supernatant to a column packed with equilibrated Ni-NTA resin.

  • Wash: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein using Elution Buffer.

  • Dialysis: Pool the elution fractions containing the purified protein and dialyze extensively against SML Reaction Buffer at 4°C to remove imidazole and exchange the buffer for the next step.

  • Quantification & QC: Determine the protein concentration (e.g., via Bradford assay or A₂₈₀) and verify purity using SDS-PAGE.

Protocol 2: Sortase A-Mediated Ligation (SML)

This is the key enzymatic step where the azide handle is attached to the target protein. The reaction is driven by Sortase A, which ligates an azido-peptide nucleophile to the C-terminus of the target protein.

Rationale: Sortase A cleaves the peptide bond between the Threonine (T) and Glycine (G) in the LPXTG motif. This forms a covalent acyl-enzyme intermediate, which is then resolved by nucleophilic attack from the N-terminal glycine of the azido-peptide.[9] The use of a molar excess of the peptide nucleophile helps to drive the reaction equilibrium towards the ligated product.[14] Including CaCl₂ is critical as calcium ions are required for SrtA activity.

Sources

Labeling peptides with fluorescent dyes using Ndelta-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Site-Specific Fluorescent Labeling of Peptides using Nδ-Azido-D-Ornithine

Introduction: The Need for Precision in Peptide Labeling

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling scientists to visualize biological processes in real-time, from receptor-ligand interactions and enzyme activity assays to cellular imaging.[][2] The ultimate utility of a labeled peptide, however, is critically dependent on the precision of the labeling strategy. Non-specific methods, such as labeling lysine or N-terminal amines, can result in a heterogeneous mixture of products, potentially altering the peptide's native conformation and biological activity.[3]

Bioorthogonal chemistry offers a powerful solution to this challenge.[4][5] Coined by Carolyn R. Bertozzi, the term describes reactions that can occur in complex biological systems without interfering with native biochemical processes.[4] The cornerstone of modern bioorthogonal chemistry is the azide-alkyne cycloaddition, a reaction that allows for the precise, covalent linkage of two molecules.[6]

This guide focuses on a state-of-the-art approach for site-specific peptide labeling: the incorporation of a non-canonical amino acid, Nδ-Azido-D-Ornithine, into the peptide backbone during synthesis.[7][8] This places a bioorthogonal azide "handle" at a predetermined position, which can then be "clicked" with a fluorescent dye carrying a complementary alkyne group. This method provides unparalleled control over the labeling site, ensuring a homogeneous, well-defined final product.

We will detail the two primary "click" chemistry pathways for this application: the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the biocompatible, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][10][11]

Core Principles: A Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends entirely on the experimental context, particularly whether the labeling is performed in vitro on a purified peptide or in a live-cell or in vivo environment.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Principle Copper(I) catalyzes the reaction between a terminal alkyne and an azide.[9][12]Ring strain in a cyclooctyne drives the reaction with an azide without a catalyst.[10][13]
Kinetics Very fast; reaction often complete in < 1-4 hours.[6]Generally slower than CuAAC, may require 4-24 hours.[10][14]
Biocompatibility Limited for live-cell applications due to the cytotoxicity of the copper catalyst.[10][15]Excellent; no exogenous metal catalyst required, making it ideal for in vivo studies.[4][10]
Reagents Azide-peptide, Alkyne-dye, Copper(I) source (e.g., CuSO₄), Reducing agent (e.g., Sodium Ascorbate), Ligand (e.g., THPTA).[15]Azide-peptide, Strained Alkyne-dye (e.g., DBCO, BCN).[14][16]
Primary Use Case In vitro labeling of purified peptides, proteins, and other biomolecules.Labeling in live cells, tissues, and whole organisms.[10]

Mechanism & Experimental Workflow

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective process that forms a stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the azide-containing peptide to the alkyne-functionalized fluorescent dye.[9][17] The copper(I) catalyst is essential for activating the terminal alkyne. In practice, Cu(I) is generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent such as sodium ascorbate. A chelating ligand, like tris(hydroxypropyltriazolyl)methylamine (THPTA), is often included to stabilize the Cu(I) oxidation state and protect the biomolecule from oxidative damage.[15]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Peptide Peptide-Nδ-Azido-Ornithine (Peptide-N₃) Reaction CuAAC Reaction (Click Chemistry) Peptide->Reaction Dye Alkyne-Fluorophore (Dye-C≡CH) Dye->Reaction Catalyst CuSO₄ + Na Ascorbate (Generates Cu(I)) Catalyst->Reaction Ligand THPTA Ligand Ligand->Reaction Product Fluorescently Labeled Peptide Reaction->Product

Caption: CuAAC workflow for peptide labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to overcome the cytotoxicity of copper, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), that reacts spontaneously with azides.[4][10][16] The high ring strain of the cyclooctyne provides the necessary activation energy for the cycloaddition to proceed without a catalyst.[13] This makes SPAAC the premier choice for applications in living systems. The reaction is highly selective and forms a stable triazole linkage.[14]

SPAAC_Workflow cluster_reactants Reactants Peptide Peptide-Nδ-Azido-Ornithine (Peptide-N₃) Reaction SPAAC Reaction (Catalyst-Free) Peptide->Reaction Dye Strained Alkyne Fluorophore (e.g., DBCO-Dye) Dye->Reaction Product Fluorescently Labeled Peptide Reaction->Product

Caption: SPAAC workflow for peptide labeling.

Detailed Experimental Protocols

Prerequisite: The starting material is a purified peptide synthesized via Solid-Phase Peptide Synthesis (SPPS) containing Nδ-Azido-D-Ornithine at the desired position. The peptide should be of high purity (>95%), confirmed by HPLC and Mass Spectrometry.

Protocol A: In Vitro Labeling via CuAAC

This protocol is optimized for labeling a purified peptide in an aqueous buffer system.

1. Materials and Reagents:

  • Peptide containing Nδ-Azido-D-Ornithine (lyophilized)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5)

  • Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water

  • Sodium Ascorbate: 100 mM stock in deionized water (prepare fresh)

  • THPTA ligand: 100 mM stock in deionized water

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar non-nucleophilic buffer.[18]

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

2. Step-by-Step Methodology:

  • Peptide & Dye Preparation:

    • Dissolve the azide-peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Dissolve the alkyne-dye in a minimal amount of DMSO to create a concentrated stock (e.g., 10-20 mM).

    • Scientist's Note: Using a slight excess of the dye (1.2 to 2.0 molar equivalents relative to the peptide) ensures the reaction goes to completion. A large excess should be avoided to simplify downstream purification.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the azide-peptide solution.

    • Add the alkyne-dye stock solution to the peptide. Vortex gently to mix.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 5 mM.

    • Causality Check: THPTA is added before the copper. This allows the ligand to chelate the copper ions as they are introduced, preventing aggregation and protecting the peptide from potential oxidative damage.[15]

  • Initiation of "Click" Reaction:

    • Add the CuSO₄ stock solution to a final concentration of 1 mM.

    • Immediately add the freshly prepared Sodium Ascorbate stock solution to a final concentration of 5 mM to initiate the reaction. The solution may briefly turn a faint yellow/orange color.

    • Vortex the tube gently and shield it from light (if using a light-sensitive dye).

  • Incubation:

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

    • Reaction progress can be monitored by taking a small aliquot and analyzing it via RP-HPLC and/or Mass Spectrometry to observe the conversion of the starting peptide to the higher molecular weight product.

  • Purification:

    • Once the reaction is complete, purify the labeled peptide from excess dye and catalyst components using RP-HPLC.[]

    • Collect fractions corresponding to the fluorescently labeled peptide peak and confirm their identity using Mass Spectrometry.

    • Lyophilize the pure fractions to obtain the final product.

Protocol B: Biocompatible Labeling via SPAAC

This protocol is designed for situations requiring catalyst-free conditions, such as labeling peptides that will be used in sensitive biological assays or live-cell imaging.

1. Materials and Reagents:

  • Peptide containing Nδ-Azido-D-Ornithine (lyophilized)

  • Strained Alkyne-dye (e.g., DBCO-Cy5, BCN-FITC)

  • Reaction Buffer: PBS, pH 7.4, or cell culture medium if labeling in the presence of cells.

  • Solvent: Anhydrous DMSO

  • Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC)

2. Step-by-Step Methodology:

  • Peptide & Dye Preparation:

    • Dissolve the azide-peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Dissolve the strained alkyne-dye (e.g., DBCO-dye) in a minimal amount of DMSO to create a concentrated stock (e.g., 10-20 mM).

    • Scientist's Note: A 2- to 10-fold molar excess of the strained alkyne is a common starting point to drive the reaction to completion, as SPAAC kinetics are generally slower than CuAAC.[14]

  • Reaction Assembly & Incubation:

    • In a microcentrifuge tube, combine the azide-peptide solution and the strained alkyne-dye stock.

    • Ensure the final concentration of DMSO is kept low (typically <5% v/v) to maintain peptide integrity.

    • Vortex gently, shield from light, and incubate at room temperature or 4°C for 4-24 hours.[14]

    • Causality Check: The reaction is simpler as it requires no catalyst, reducing potential points of failure. The longer incubation time is a trade-off for biocompatibility.

  • Purification:

    • Purify the labeled peptide using RP-HPLC as described in the CuAAC protocol. For larger peptides or proteins, size-exclusion chromatography can also be effective at removing the smaller, unreacted dye molecules.[3]

    • Confirm the identity of the product by Mass Spectrometry and lyophilize the pure fractions.

Characterization and Data Validation

A successful labeling reaction must be validated. The following techniques provide a self-validating system to confirm the purity, identity, and functionality of the final product.[]

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and confirm reaction completion.Disappearance of the starting peptide peak and appearance of a new, typically more hydrophobic (later eluting) peak for the labeled peptide. Final purity should be >95%.
Mass Spectrometry (MALDI-TOF or ESI-MS) Confirm covalent modification and verify identity.The observed mass of the product should exactly match the calculated mass of the starting peptide plus the mass of the alkyne-dye minus the mass of any leaving groups (if applicable).
Fluorescence Spectroscopy Confirm functionality of the attached fluorophore.Measurement of the excitation and emission spectra of the labeled peptide should match the known spectra of the fluorophore, confirming it is active.

Example Data: Let's consider a hypothetical 10-amino acid peptide (e.g., MW = 1200.5 Da) containing Nδ-Azido-D-Ornithine, labeled with DBCO-Cy5 (MW = 763.9 Da).

  • Calculated Mass of Product: 1200.5 Da (Peptide) + 763.9 Da (DBCO-Cy5) = 1964.4 Da

  • Mass Spec Result: An observed peak at m/z = 1964.4 ± 0.5 Da would confirm successful conjugation.

References

  • I. N. T. Z. I. A. Chan, T. R., & Sharpless, K. B. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules. [Link]

  • Chan, T. R. (n.d.). Peptide Conjugation via CuAAC 'Click' Chemistry. Semantic Scholar. [Link]

  • Chan, T. R. (2013). Peptide conjugation via CuAAC 'click' chemistry. UQ eSpace. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879–9883. [Link]

  • Kandler, R., Das, S., & Nag, A. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Organic & Biomolecular Chemistry, 19(7), 1579-1588. [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia. [Link]

  • Smith, A. M., & Wen, F. (2010). Fluorescent labeling and modification of proteins. Current Opinion in Biotechnology, 21(1), 11–20. [Link]

  • Versteegen, R. M., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. [Link]

  • van der Vliet, J. C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: recent progress and future directions. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Accounts of Chemical Research, 44(9), 666–676. [Link]

  • ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the main reagent families.... ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a.... ResearchGate. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions. Angewandte Chemie International Edition, 50(30), 6956–6998. [Link]

  • Vezenkov, L. L., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(3), 204-212. [Link]

  • Li, J., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides?. ResearchGate. [Link]

  • Zhang, C., et al. (2021). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 12(35), 11757-11763. [Link]

  • Ekanayake, K. B., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. The Journal of Physical Chemistry B, 119(43), 13633-13642. [Link]

  • Hashimoto, Y., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods, 3(11), 2530-2536. [Link]

  • GenScript. (n.d.). Peptide Modifications. GenScript. [Link]

  • LI-COR Biosciences. (n.d.). IRDye® Peptide Labeling. LI-COR. [Link]

  • Clark, K. M., et al. (2014). A General Method for Fluorescent Labeling of the N-termini of Lanthipeptides and Its Application to Visualize their Cellular Localization. Bioconjugate Chemistry, 25(12), 2269–2276. [Link]

Sources

Application Note: Mass Spectrometric Characterization of Peptides Incorporating Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azide Moiety as a Bioorthogonal Handle in Proteomics and Drug Discovery

The incorporation of non-canonical amino acids into peptides and proteins has become a cornerstone of modern chemical biology, enabling a host of applications from protein labeling and visualization to the development of novel therapeutics. Among these, amino acids bearing azide functionalities stand out for their utility in bioorthogonal chemistry. The azide group is small, abiotic, and chemically stable under physiological conditions, yet it can be selectively reacted with alkyne- or cyclooctyne-bearing probes through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1][2][3] This "click chemistry" allows for the precise and efficient conjugation of peptides to a wide array of molecules, including fluorophores, affinity tags (like biotin), or drug payloads.[4]

Nδ-Azido-D-Ornithine is a particularly interesting building block. As an isomer of lysine, its side chain provides a flexible linker for attaching chemical moieties. The D-configuration can impart increased proteolytic stability to the peptide, a desirable trait for therapeutic candidates. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of peptides containing Nδ-Azido-D-Ornithine, covering sample preparation, LC-MS/MS methodologies, and detailed interpretation of fragmentation data both before and after click chemistry conjugation.

Part 1: The Unique Mass Spectrometric Signature of Azido-Ornithine Peptides

The key to successfully analyzing peptides containing Nδ-Azido-D-Ornithine lies in understanding its unique behavior during mass spectrometric fragmentation. The presence of the azide group introduces a characteristic fragmentation pathway, while the ornithine backbone dictates other aspects of the peptide's cleavage pattern.

The Dominant Neutral Loss of Dinitrogen

The most prominent and diagnostic fragmentation event for an azide-containing peptide under Collision-Induced Dissociation (CID) is the neutral loss of a dinitrogen molecule (N₂). This loss corresponds to a mass difference of 28.0061 Da . This signature is highly specific and can be used to selectively identify azido-modified peptides in complex mixtures.[5][6] The mechanism involves the facile elimination of the stable N₂ molecule from the energized precursor ion.

This neutral loss can be leveraged in several ways:

  • Diagnostic Ion Scanning: A neutral loss scan specifically targeting 28.0061 Da can be employed to selectively detect all azido-containing peptides in a sample.

  • Data-Dependent Acquisition: Methods can be designed where the observation of this neutral loss in a survey scan triggers a full MS/MS scan on the precursor ion, increasing the efficiency of data acquisition for peptides of interest.[7]

Backbone Fragmentation: The b- and y-Ion Series

Aside from the characteristic neutral loss, peptides containing Nδ-Azido-D-Ornithine will fragment along the peptide backbone to produce the expected b- and y-type ions, which are essential for sequence determination.[8] The presence of ornithine, as opposed to arginine, can simplify the fragmentation pattern. Arginine residues in the middle of a peptide sequence can sometimes lead to complex fragmentation patterns, and their conversion to ornithine has been shown to result in simpler MS/MS spectra.[9]

The mass of the Nδ-Azido-D-Ornithine residue is 158.0964 Da . When calculating theoretical fragment ions, this mass should be used for accurate matching.

Part 2: Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is critical for successful analysis. The following protocol is a general guideline and may require optimization based on sample complexity.

Protocol 1: Standard In-Solution Digestion and Cleanup

  • Protein Denaturation and Reduction: If the peptide is part of a larger protein, denature the protein in a buffer containing 8 M urea. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.[10]

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion: Dilute the sample at least four-fold with 50 mM ammonium bicarbonate to reduce the urea concentration. Add trypsin (or another appropriate protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or ZipTip. Elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in an appropriate volume of 2% acetonitrile, 0.1% formic acid for LC-MS/MS analysis.

Liquid Chromatography and Mass Spectrometry Parameters

LC System: A nano-flow HPLC system is recommended for optimal sensitivity.

  • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is suitable for most applications.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60-90 minutes is a good starting point.

Mass Spectrometer Settings (Orbitrap or Q-TOF):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Survey Scan (MS1):

    • Mass Range: 350-1500 m/z

    • Resolution: 60,000 - 120,000

  • Data-Dependent MS/MS (dd-MS2):

    • TopN: 10-15 most intense precursors

    • Isolation Window: 1.2 - 2.0 m/z

    • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

    • Normalized Collision Energy (NCE): 25-30% (this should be optimized for the specific instrument and peptide).

    • Dynamic Exclusion: 30 seconds.

Part 3: Data Analysis and Interpretation

Identifying Peptides with Nδ-Azido-D-Ornithine

The primary evidence for the presence of Nδ-Azido-D-Ornithine is the mass of the precursor ion and the characteristic neutral loss in the MS/MS spectrum.

Data Interpretation Workflow:

  • Database Search: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Variable Modification: Add a variable modification for Nδ-Azido-D-Ornithine on ornithine or as a custom amino acid with a mass of 158.0964 Da.

  • Neutral Loss Consideration: Some search algorithms can be configured to look for specific neutral losses. If available, specify a neutral loss of 28.0061 Da from the precursor.

  • Manual Validation: Manually inspect the MS/MS spectra of putative hits. Look for the presence of a peak corresponding to [M-28]ⁿ⁺. The b- and y-ion series should also align with the peptide sequence containing the modification.

Fragmentation Diagram

The following diagram illustrates the expected fragmentation of a peptide containing Nδ-Azido-D-Ornithine.

G cluster_peptide Peptide with Nδ-Azido-D-Ornithine cluster_ms CID Fragmentation P [M+nH]n+ MS MS/MS F1 b-ions F2 y-ions NL [M-N2+nH]n+ MS->F1 Backbone Cleavage MS->F2 Backbone Cleavage MS->NL Side Chain Fragmentation (Neutral Loss of N2)

Caption: CID fragmentation of an azido-ornithine peptide.

Part 4: Analysis After Click Chemistry

A primary application of incorporating Nδ-Azido-D-Ornithine is for subsequent conjugation via click chemistry. The mass spectrometric analysis of the resulting triazole-containing peptide is also crucial for confirming the success of the reaction.

Mass Shift and Fragmentation Changes

The CuAAC reaction of the azide with a terminal alkyne results in the formation of a stable 1,2,3-triazole ring.[11][12] This has several consequences for the mass spectrometry analysis:

  • Mass Shift: The precursor ion mass will increase by the mass of the alkyne-containing probe. This predictable mass shift is the primary confirmation of a successful conjugation.

  • Disappearance of Neutral Loss: The characteristic neutral loss of 28 Da will no longer be observed, as the azide has been converted to the stable triazole.

  • Triazole Stability: The 1,2,3-triazole ring is generally very stable under CID conditions and does not typically fragment.[11] The b- and y-ion series will now reflect the mass of the ornithine side chain conjugated to the probe.

In some specialized applications, linkers can be designed where the triazole ring participates in fragmentation, leading to the release of a reporter ion for quantitative proteomics.[13] However, for most standard probes, the triazole will remain intact.

Workflow for Confirming Conjugation

The following diagram outlines the workflow for analyzing the peptide before and after the click reaction.

G cluster_results1 Expected Results 1 cluster_results2 Expected Results 2 Start Peptide with Nδ-Azido-D-Ornithine MS1 LC-MS/MS Analysis 1 Start->MS1 Click Click Chemistry (e.g., CuAAC with Alkyne-Probe) Start->Click Res1 - Correct Precursor Mass - Neutral Loss of 28 Da - b/y ions for sequence MS1->Res1 Product Triazole-Conjugated Peptide Click->Product MS2 LC-MS/MS Analysis 2 Product->MS2 Res2 - Mass Shift = Probe Mass - NO Neutral Loss of 28 Da - b/y ions with modified residue mass MS2->Res2

Caption: Workflow for MS analysis pre- and post-click chemistry.

Quantitative Data Summary

The following table summarizes the key mass values for the analysis of peptides with Nδ-Azido-D-Ornithine.

ParameterMass (Da)Description
Nδ-Azido-D-Ornithine Residue 158.0964Monoisotopic mass of the amino acid residue within a peptide chain.
Characteristic Neutral Loss 28.0061Mass of dinitrogen (N₂) lost from the azide group during CID.
Ornithine Residue 114.0793Monoisotopic mass of an unmodified ornithine residue.
Mass Difference (Azido-Orn vs. Orn) 44.0171Mass added by the azido modification to the ornithine side chain.

Conclusion

The mass spectrometric analysis of peptides containing Nδ-Azido-D-Ornithine is straightforward and highly informative. The characteristic neutral loss of 28 Da provides a unique and unambiguous signature for identifying these peptides. Standard LC-MS/MS protocols can be readily applied, and the interpretation of the resulting data allows for confident sequence assignment and localization of the modification. Furthermore, mass spectrometry serves as an essential tool to verify the successful conjugation of these peptides via click chemistry, confirming the expected mass shift and the disappearance of the azide-specific neutral loss. This powerful combination of chemical biology and advanced mass spectrometry enables a wide range of applications in basic research and pharmaceutical development.

References

  • Click Chemistry Facilitates Formation of Reporter Ions and Simplified Synthesis of Amine-Reactive Multiplexed Isobaric Tags for Protein Quantification. (n.d.). PMC - NIH. [Link]

  • Application of an LC-MS/MS Combined Protein Precipitation and Phospholipid Removal Extraction for the Determination of Endogenous Arginine and Ornithine in Human Plasma. (n.d.). Charles River. [Link]

  • Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics. (2016). PMC - NIH. [Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. (2021). Iranian Journal of Biotechnology. [Link]

  • Proteomics. (n.d.). Wikipedia. [Link]

  • Rapid Determination of Underivatized Arginine, Ornithine, Citrulline and Symmetric/Asymmetric Dimethylarginine in Human Plasma by LC–MS. (2016). ResearchGate. [Link]

  • 1,2,3-Triazoles as Biomimetics in Peptide Science. (2022). PMC - PubMed Central. [Link]

  • Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. (2006). UBC Chemistry. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). MDPI. [Link]

  • Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. (2020). NIH. [Link]

  • Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). (2014). PMC - NIH. [Link]

  • Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. (2007). ResearchGate. [Link]

  • Investigation of neutral loss during collision induced dissociation of peptide ions. (2010). PMC - NIH. [Link]

  • Analysis of Ornithine in Bunashimeji (Beech mushroom) Using Triple Quadrupole LC/MS/MS. (n.d.). Shimadzu. [Link]

  • Characterization of 4-Hydroxy-2-Nonenal-Modified Peptides by Liquid Chromatography–Tandem Mass Spectrometry Using Data-Dependent Acquisition. (2011). NIH. [Link]

  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. (2022). PMC - NIH. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2024). PubMed. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. (2016). MDPI. [Link]

  • Neutral loss of lysine carbamylated peptides. (a,b) Tandem mass spectra... (n.d.). ResearchGate. [Link]

  • Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer. (2013). PMC - NIH. [Link]

  • Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. (2015). PMC - NIH. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH. [Link]

  • Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. (2015). PubMed. [Link]

Sources

Application Notes & Protocols: A Robust Platform for Peptide-Drug Conjugate (PDC) Synthesis using Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-drug conjugates (PDCs) are at the forefront of targeted therapeutic strategies, offering the potential for highly specific delivery of potent cytotoxic agents to diseased tissues, thereby enhancing efficacy and minimizing off-target toxicity.[1][2][3] A critical element in the design of a successful PDC is the chemical linkage between the targeting peptide and the therapeutic payload. This application note provides a detailed protocol for the synthesis of PDCs utilizing the non-canonical amino acid Nδ-Azido-D-Ornithine. The incorporation of this building block into a peptide sequence via solid-phase peptide synthesis (SPPS) introduces a bioorthogonal azide handle. This handle allows for a highly efficient and specific conjugation to an alkyne-modified drug molecule through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the entire workflow from peptide synthesis to final PDC characterization, underpinned by field-proven insights to ensure reproducibility and success.

I. Introduction: The Strategic Advantage of Nδ-Azido-D-Ornithine in PDC Synthesis

The exquisite target specificity of PDCs is conferred by the peptide component, which is designed to bind to receptors overexpressed on target cells.[3] The choice of conjugation chemistry is paramount, as it dictates the stability, homogeneity, and ultimately, the therapeutic index of the final conjugate. The use of Nδ-Azido-D-Ornithine as a linchpin for conjugation offers several distinct advantages:

  • Bioorthogonality: The azide group is chemically inert to the functional groups present in biological systems, ensuring that the subsequent conjugation reaction proceeds with high fidelity and without side reactions.

  • "Click Chemistry" Efficiency: The CuAAC reaction is renowned for its high yields, mild reaction conditions, and rapid kinetics, making it an ideal choice for the conjugation of complex biomolecules.[4][6][7]

  • Site-Specific Conjugation: The incorporation of a single Nδ-Azido-D-Ornithine residue at a predetermined position in the peptide sequence allows for precise control over the site of drug attachment, leading to a homogeneous PDC population. This is a significant advantage over stochastic conjugation methods that can result in heterogeneous mixtures with variable efficacy and pharmacokinetic properties.

  • Enhanced Proteolytic Stability: The inclusion of a D-amino acid, such as D-Ornithine, can confer increased resistance to enzymatic degradation, a desirable attribute for improving the in vivo half-life of the PDC.

This document provides a detailed methodology, from the foundational principles of solid-phase peptide synthesis to the nuances of the CuAAC reaction and the final characterization of the purified PDC.

II. Overall Synthesis Workflow

The synthesis of a PDC using Nδ-Azido-D-Ornithine is a sequential process that can be broken down into three main stages: 1) Solid-phase synthesis of the azide-functionalized peptide, 2) Copper-catalyzed conjugation to an alkyne-modified drug, and 3) Purification and characterization of the final PDC.

PDC_Synthesis_Workflow cluster_SPPS Peptide Synthesis Stage cluster_Conjugation Conjugation Stage cluster_Finalization Finalization Stage SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Incorp Incorporation of Fmoc-Nδ-Azido-D-Ornithine SPPS->Incorp Cleavage Resin Cleavage & Side-Chain Deprotection Incorp->Cleavage Purify_Peptide Peptide Purification (RP-HPLC) Cleavage->Purify_Peptide Conjugation CuAAC 'Click' Reaction (Peptide-N₃ + Alkyne-Drug) Purify_Peptide->Conjugation Purify_PDC PDC Purification (RP-HPLC) Conjugation->Purify_PDC Characterize_PDC PDC Characterization (MS, HPLC) Purify_PDC->Characterize_PDC

Figure 1: High-level workflow for the synthesis of a peptide-drug conjugate.

III. Materials and Reagents

Ensuring the use of high-purity reagents is critical for the success of each step of the synthesis.

Category Reagent/Material Recommended Grade/Supplier Key Considerations
SPPS Fmoc-Rink Amide Resin100-200 mesh, ~0.5 mmol/gFor C-terminal amide peptides.
Standard Fmoc-protected amino acids>99% purityEnsure proper side-chain protection (e.g., Boc, tBu, Trt).
Fmoc-Nδ-Azido-D-Ornithine>99% purityThe key building block for introducing the azide handle.
N,N-Dimethylformamide (DMF)Peptide synthesis gradeUse low water content DMF.
PiperidineReagent gradeFor Fmoc deprotection.
HCTU (or HBTU/HATU)>99% purityCoupling reagent.
N,N-Diisopropylethylamine (DIPEA)Reagent gradeBase for coupling reactions.
Trifluoroacetic acid (TFA)Reagent gradeFor cleavage from resin.
Triisopropylsilane (TIS)>98%Scavenger to prevent side reactions during cleavage.
CuAAC Conjugation Alkyne-functionalized drugCharacterized for puritySynthesized separately or commercially sourced.
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)>98%Precursor for the Cu(I) catalyst.
Sodium ascorbate>99%Reducing agent to generate Cu(I) in situ. Prepare fresh solutions.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)>95%Water-soluble ligand to stabilize Cu(I) and prevent peptide/protein precipitation.
Purification & Analysis Acetonitrile (ACN)HPLC gradeMobile phase for RP-HPLC.
WaterHPLC grade or Milli-QMobile phase for RP-HPLC.

IV. Detailed Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Azide-Functionalized Peptide

This protocol details the manual synthesis of a model peptide on a 0.1 mmol scale using the Fmoc/tBu strategy.

  • Resin Preparation: Swell 200 mg of Rink Amide resin (~0.1 mmol) in DMF in a fritted syringe for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HCTU (0.4 mmol, 4 eq.) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and vortex for 1 minute to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Causality: HCTU is a highly efficient coupling reagent that minimizes racemization. The excess of reagents drives the reaction to completion.

  • Wash: Wash the resin with DMF (5x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, including the Fmoc-Nδ-Azido-D-Ornithine .

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. (Caution: Work in a fume hood, TFA is highly corrosive).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Causality: TIS is a scavenger that quenches reactive cations generated during the cleavage of acid-labile side-chain protecting groups, preventing side reactions.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture into a tube of cold diethyl ether to precipitate the peptide.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: CuAAC "Click" Conjugation

This protocol describes the conjugation of the purified azide-peptide to an alkyne-drug.

  • Reagent Preparation:

    • Dissolve the azide-peptide (1 eq.) in a degassed buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a concentration of 1-5 mg/mL.

    • Dissolve the alkyne-drug (1.5-2 eq.) in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).

    • Prepare fresh stock solutions of 50 mM CuSO₄, 100 mM sodium ascorbate, and 50 mM THPTA in water.

  • Conjugation Reaction:

    • In a reaction vial, add the azide-peptide solution.

    • Add the alkyne-drug solution and mix gently.

    • Add the THPTA solution (5 eq.) followed by the CuSO₄ solution (1 eq.).

    • Initiate the reaction by adding the sodium ascorbate solution (10 eq.).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state. THPTA is a ligand that stabilizes the Cu(I) ion, preventing its disproportionation and oxidation, and improving reaction efficiency in aqueous media.

    • Allow the reaction to proceed at room temperature for 1-4 hours, with gentle agitation. Monitor the reaction progress by LC-MS.

CuAAC_Reaction Peptide_N3 Peptide-N₃ PDC Peptide-Triazole-Drug Conjugate Peptide_N3->PDC Alkyne_Drug Alkyne-Drug Alkyne_Drug->PDC Catalyst Cu(I) Catalyst (from CuSO₄ + NaAscorbate) + THPTA Ligand Catalyst->PDC Catalyzes Cycloaddition

Figure 2: Schematic of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

  • PDC Purification and Characterization:

    • Upon reaction completion, purify the crude PDC by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Collect and lyophilize the fractions containing the pure PDC.

    • Characterize the final PDC by MS to confirm the molecular weight and by analytical HPLC to determine purity.

V. Data Presentation and Expected Results

The success of the synthesis and conjugation should be validated at each stage with appropriate analytical techniques.

Analysis Sample Expected Result
Mass Spectrometry Purified Azide-PeptideObserved mass should match the calculated average or monoisotopic mass.
Purified PDCObserved mass should correspond to the sum of the peptide and drug masses.
Analytical RP-HPLC Purified Azide-PeptideA single major peak with purity >95%.
Crude Conjugation MixtureA new major peak with a different retention time from the starting peptide and drug.
Purified PDCA single major peak with purity >95%.

VI. Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in SPPS Incomplete coupling or deprotection.Use a colorimetric test (e.g., Kaiser test) to monitor coupling completeness. Double couple difficult amino acids. Ensure the freshness of piperidine and coupling reagents.
Incomplete CuAAC Reaction Oxidation of Cu(I) catalyst; Poor solubility of reagents.Ensure all aqueous solutions are degassed. Use freshly prepared sodium ascorbate. Increase the concentration of THPTA. Add a co-solvent (e.g., DMSO, t-butanol) to improve solubility.
Multiple Peaks in Final PDC HPLC Incomplete reaction; Side reactions; Instability of the drug or peptide.Optimize reaction time and stoichiometry. Ensure the purity of starting materials. Check the stability of the drug and peptide under the reaction conditions.
Difficulty in Purifying PDC by HPLC The PDC is too hydrophobic or hydrophilic; Co-elution with starting materials.Modify the HPLC gradient (make it shallower for better separation). Try a different column chemistry (e.g., C4 for very hydrophobic PDCs).

VII. Conclusion

The synthetic strategy employing Nδ-Azido-D-Ornithine offers a powerful and reliable platform for the construction of well-defined peptide-drug conjugates. The site-specificity and high efficiency of the CuAAC reaction are key advantages that contribute to the generation of homogeneous and potent therapeutic candidates. The detailed protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully implement this technology in their drug discovery and development programs.

VIII. References

  • Title: Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids Source: Organic Letters URL: [Link]

  • Title: Peptide Conjugation via CuAAC 'Click' Chemistry Source: Molecules URL: [Link]

  • Title: Click Chemistry in Peptide Synthesis Source: LifeTein URL: [Link]

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: Bioconjugate Chemistry URL: [Link]

  • Title: Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Methods and protocols of modern solid phase peptide synthesis Source: ResearchGate URL: [Link]

  • Title: Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides Source: Journal of Peptide Science URL: [Link]

  • Title: Peptide-Drug Conjugates: Design, Chemistry, and Drug Delivery System as a Novel Cancer Theranostic Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Trends in the research and development of peptide drug conjugates: artificial intelligence aided design Source: Frontiers in Pharmacology URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Nα-Fmoc-Nδ-Azido-D-Ornithine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive resource for optimizing the use of Nα-Fmoc-Nδ-azido-D-Ornithine [Fmoc-D-Orn(N3)-OH] in Solid-Phase Peptide Synthesis (SPPS). This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful incorporation of this versatile, non-canonical amino acid into your peptide sequences.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of Fmoc-D-Orn(N3)-OH. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Question 1: My coupling efficiency for Fmoc-D-Orn(N3)-OH is low, as indicated by a positive Kaiser test. What are the likely causes and how can I improve it?

Answer:

Low coupling efficiency is a common challenge in SPPS and can be attributed to several factors, especially when incorporating non-canonical amino acids.

Potential Causes:

  • Steric Hindrance: The bulky Fmoc protecting group, combined with the sequence of the growing peptide chain, can create a sterically hindered environment, impeding the approach of the activated amino acid.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier for amide bond formation in a timely manner.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself, forming secondary structures that mask the N-terminal amine and prevent efficient coupling.

  • Inadequate Reagent Stoichiometry: Insufficient equivalents of the amino acid or coupling reagents will lead to incomplete reactions.

Solutions:

  • Optimize Coupling Reagents: For challenging couplings, stronger activating reagents are recommended. While standard carbodiimide-based reagents like DIC/HOBt can be effective, phosphonium or aminium/uronium salts often provide better results.[1][2]

    • Recommended Reagents: HATU, HCTU, or PyBOP are highly efficient coupling reagents that can significantly improve yields.[3]

    • Protocol Adjustment: When switching to these more potent activators, ensure the correct stoichiometry and pre-activation times are used as per the manufacturer's recommendations.

  • Double Coupling: If a single coupling reaction proves insufficient, a second coupling step can be performed. After the initial coupling and a thorough wash, repeat the coupling procedure with a fresh solution of activated Fmoc-D-Orn(N3)-OH.

  • Increase Reaction Time and Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or longer can help drive the reaction to completion. In some cases, gently increasing the temperature to 30-40°C may also enhance the reaction rate, though this should be done with caution to avoid potential side reactions.

  • Disrupt Peptide Aggregation:

    • Solvent Choice: Use N-methylpyrrolidone (NMP) as the solvent instead of or in combination with N,N-dimethylformamide (DMF), as NMP is often better at solvating and disrupting secondary structures.

    • Chaotropic Salts: The addition of chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection steps can help to break up aggregates.

Question 2: I've observed a mass loss of 28 Da in my final peptide, suggesting the loss of the azide group. What causes this and how can it be prevented?

Answer:

The loss of the azide group (N3) and its replacement with an amine (NH2) is a known side reaction, corresponding to a mass loss of 28 Da (N2). This can occur under specific conditions during SPPS.

Potential Cause:

  • Azide Elimination: Prolonged exposure to the basic conditions of some coupling reagent mixtures, particularly those containing DIPEA in combination with HBTU, can lead to the elimination of the azide moiety.[4] While the azide group is generally stable to the piperidine used for Fmoc deprotection and the TFA used for cleavage, the specific microenvironment and extended reaction times during coupling can promote this side reaction.[5]

Solutions:

  • Avoid Prolonged Coupling Times with HBTU/DIPEA: If using HBTU as your coupling reagent, minimize the coupling time to what is necessary for a complete reaction. Monitor the reaction closely and avoid unnecessarily long coupling steps.

  • Alternative Coupling Reagents: Switch to a coupling reagent less prone to inducing this side reaction. DIC/HOBt or HATU are generally considered safer options in this regard.

  • Use a Weaker Base: If a tertiary amine base is required for your coupling chemistry, consider using a less hindered or weaker base than DIPEA, such as N-methylmorpholine (NMM) or 2,4,6-collidine, which may reduce the incidence of azide elimination.[1]

Question 3: The solubility of my purified peptide containing D-Orn(N3) is lower than expected. Why is this happening?

Answer:

Incorporating azido-amino acids can sometimes alter the physicochemical properties of the final peptide.

Potential Cause:

  • Loss of Charge: The δ-azido group of ornithine is uncharged, whereas the native δ-amino group would be protonated and positively charged at physiological pH. This substitution of a charged group with a neutral one can decrease the overall hydrophilicity and aqueous solubility of the peptide.[6]

Solutions:

  • Sequence Design: If possible, flank the D-Orn(N3) residue with more hydrophilic amino acids in the peptide sequence to compensate for the loss of the charged side chain.

  • Purification and Handling:

    • During RP-HPLC purification, use a shallower gradient to ensure better separation and prevent precipitation on the column.

    • Dissolve the lyophilized peptide in a small amount of an organic solvent like acetonitrile or DMSO before adding the aqueous buffer.

    • Consider using buffers with a slightly acidic or basic pH to improve the solubility, depending on the overall pI of the peptide.

Frequently Asked Questions (FAQs)

  • Q1: Is the azide group on D-Orn(N3) stable to standard Fmoc-SPPS conditions?

    • A: Yes, the azide functional group is generally robust and stable to the standard conditions of Fmoc-SPPS, including repeated treatments with 20% piperidine in DMF for Fmoc deprotection and the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[5] However, as noted in the troubleshooting section, certain coupling conditions, particularly prolonged reactions with HBTU/DIPEA, can lead to azide elimination.[4]

  • Q2: What are the best analytical methods to confirm the successful incorporation of D-Orn(N3)?

    • A: After cleavage and purification, the most definitive methods are mass spectrometry (ESI-MS or MALDI-TOF) and analytical HPLC. Mass spectrometry will confirm the correct molecular weight of the peptide, including the mass of the D-Orn(N3) residue. Analytical HPLC will indicate the purity of the final product.[6]

  • Q3: Can I reduce the δ-azido group to a δ-amino group on the solid support?

    • A: Yes, the azide can be reduced to a primary amine while the peptide is still attached to the resin. This is useful for subsequent on-resin modifications. Common reducing agents include dithiothreitol (DTT) in the presence of a base like DIPEA, or phosphines such as triphenylphosphine (PPh3) followed by a water quench (Staudinger ligation).

  • Q4: Why use the D-enantiomer of azido-ornithine?

    • A: The incorporation of D-amino acids into a peptide sequence is a common strategy to increase its proteolytic stability.[3] Peptidases, the enzymes that degrade peptides, are highly specific for L-amino acids. Introducing a D-amino acid can significantly prolong the in-vivo half-life of a therapeutic peptide.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Orn(N3)-OH using HATU

This protocol outlines a standard manual coupling procedure on a rink amide resin.

  • Resin Preparation: Swell the rink amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-D-Orn(N3)-OH by dissolving it (3 equivalents relative to resin loading) with HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow it to react for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid in your sequence.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

The Kaiser test detects free primary amines on the resin.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 5 mg) and place them in a small glass test tube.

    • Add 2-3 drops of each reagent (A, B, and C).

    • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Blue/Purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Brown beads: Indicates the absence of free primary amines (complete coupling).

Data Summary

Coupling Reagent CombinationRelative EfficiencyPotential Side Reactions
DIC/HOBt ModerateN-acylurea formation, lower efficiency in hindered couplings.
HBTU/DIPEA HighAzide elimination with prolonged reaction times.[4]
HATU/DIPEA Very HighMinimal racemization, highly effective for difficult couplings.[3]
PyBOP/DIPEA HighGenerally efficient, but can be more expensive.

Visual Diagrams

Coupling_Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF/DCM) Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Activate Fmoc-D-Orn(N3)-OH (e.g., HATU/DIPEA in DMF) Activation->Coupling Washing2 Wash (DMF) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative Troubleshoot Troubleshoot: - Double Couple - Change Reagents Kaiser_Test->Troubleshoot Positive Troubleshoot->Coupling Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Coupling Efficiency (Positive Kaiser Test) Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Suboptimal Activation Problem->Cause3 Solution1 Use Stronger Activator (HATU, HCTU) Cause1->Solution1 Solution2 Double Couple Cause1->Solution2 Solution3 Use NMP or Chaotropic Salts Cause2->Solution3 Cause3->Solution1

Caption: Troubleshooting logic for low coupling efficiency.

References

  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science. 2017;23(3):202-214. Available at: [Link]

  • Order Your Azido Amino Acids. Aapptec. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Azido Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand the nuances and challenges that can arise during complex peptide synthesis. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding a particularly common issue: the incomplete deprotection of Fmoc-azido amino acids.

The introduction of azido-functionalized amino acids is a powerful tool for chemical biology and drug development, enabling site-specific modifications via bioorthogonal chemistry. However, the steric bulk and electronic properties of the azido group and its surrounding residues can sometimes impede the complete removal of the Nα-Fmoc protecting group, leading to truncated or deletion sequences that compromise yield and purity.[1] This guide provides a systematic approach to diagnosing and resolving these challenges.

Troubleshooting Guide: A Systematic Approach

This section is structured to walk you through the diagnostic and problem-solving process, from initial suspicion to advanced intervention.

Question 1: How can I confirm that my Fmoc deprotection is incomplete?

Answer: Suspecting incomplete deprotection is the first step. Confirmation requires reliable monitoring. Failure to completely remove the Fmoc group prevents the next amino acid from coupling, leading to deletion sequences which can be difficult to separate from the target peptide.[1] There are two primary methods for monitoring deprotection on-resin:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test (or ninhydrin test) is a highly sensitive method for detecting free primary amines on the resin.[2][3] A positive result (deep blue color) indicates the presence of a free N-terminal amine, signifying successful Fmoc removal. A negative result (yellow or colorless beads) means the Fmoc group is likely still attached.[2][4] It is a rapid and indispensable tool for real-time synthesis monitoring.

  • Quantitative UV-Vis Spectrophotometry: This method quantifies the release of the dibenzofulvene (DBF)-piperidine adduct, which has a strong, characteristic UV absorbance around 301 nm.[5][6] By collecting the piperidine effluent and measuring its absorbance, you can calculate the extent of Fmoc removal and compare it to the theoretical loading of your resin.[2][6] Slow or incomplete release, indicated by a broad peak or lower-than-expected absorbance, points to a deprotection issue.[7]

Experimental Protocol: The Kaiser Test

The Kaiser test is a reliable qualitative assay for detecting free primary amines.[2]

Reagents:

  • Solution A: 1 mL of a potassium cyanide (KCN) solution (6.5 mg in 100 mL H₂O) mixed with 49 mL of pyridine.

  • Solution B: 1 g of Ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of Phenol dissolved in 10 mL of n-butanol.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) after the deprotection step and subsequent washing.

  • Wash the collected beads thoroughly with ethanol and then DMF to remove any residual reagents.[4]

  • Place the beads in a small glass test tube.

  • Add 2-3 drops of each reagent (Solution A, B, and C) to the test tube.[5]

  • Heat the tube at 110-120°C for 3-5 minutes.[4]

  • Observe the color of the beads and the solution.

ResultInterpretation
Intense Blue Beads & Solution Positive: Free primary amines are present. Deprotection was successful.[2]
Yellow/Colorless Beads & Solution Negative: No free primary amines detected. Deprotection is incomplete.[2]
Blue Beads, Colorless Solution Incomplete: Some deprotection occurred, but it is not complete.[2]
Question 2: My Kaiser test is negative. What are the common causes for incomplete Fmoc deprotection, especially with azido amino acids?

Answer: A negative Kaiser test is a clear indicator of a problem. For azido amino acids and other challenging residues, the causes typically fall into one of four categories.

  • Steric Hindrance: The bulky nature of certain amino acid side chains can physically block the piperidine base from accessing the acidic proton on the Fmoc group.[1] While the azide group itself is not exceptionally large, its placement (e.g., in Fmoc-L-Tyr(2-azidoethyl)-OH) or the nature of adjacent residues can create a sterically crowded environment.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, particularly in hydrophobic sequences.[1][5] This on-resin aggregation can severely restrict solvent and reagent permeability, effectively shielding the N-terminus from the deprotection solution.[1][8] This is a primary cause of "difficult sequences."[4]

  • Suboptimal Reagents or Conditions: The efficacy of the deprotection step is highly dependent on the quality of the reagents and the reaction parameters.

    • Degraded Piperidine: Piperidine can degrade over time, reducing its basicity and effectiveness. Always use fresh, high-quality piperidine.[2]

    • Incorrect Concentration: The standard concentration is 20% piperidine in DMF. Ensure this solution is prepared accurately.[2]

    • Insufficient Time/Temperature: Standard protocols (e.g., 2 x 10 min) may not be sufficient for sterically hindered or aggregation-prone sequences.[4] Reactions at low temperatures can also be sluggish.[2]

  • Poor Resin Swelling: The solid support must be fully swollen to allow for optimal reagent penetration. If the resin is poorly swollen, peptide chains remain in close proximity, exacerbating steric hindrance and aggregation.[1]

incomplete_deprotection Incomplete Fmoc Deprotection steric_hindrance Steric Hindrance (Bulky Side Chains) steric_hindrance->incomplete_deprotection aggregation Peptide Aggregation (β-Sheet Formation) aggregation->incomplete_deprotection reagents Suboptimal Reagents (Degraded Piperidine) reagents->incomplete_deprotection conditions Poor Conditions (Time, Temp, Solvent) conditions->incomplete_deprotection

Core causes of incomplete Fmoc deprotection.
Question 3: I've confirmed my reagents are fresh and the resin is well-swollen, but deprotection is still incomplete. What advanced strategies can I employ?

Answer: When standard conditions fail, a tiered approach is recommended. Start with the least aggressive modifications first.

Tier 1: Optimize Standard Deprotection Conditions

The first step is to intensify the existing protocol. This often resolves issues without introducing new, potentially complicating reagents.

ParameterStandard ConditionModified ConditionRationale
Deprotection Time 2 x 10 minutesIncrease to 2 x 20 min or longerAllows more time for the reagent to penetrate sterically hindered sites or aggregated structures.[4]
Temperature Room TemperatureIncrease to 35-50°CElevated temperatures can disrupt secondary structures (like β-sheets) and increase reaction kinetics.[4]
Solvent 100% DMFAdd chaotropic agents (e.g., 1M HOBt) or switch to NMPN-Methyl-2-pyrrolidone (NMP) has better solvating properties for growing peptide chains. Chaotropic agents disrupt hydrogen bonds that lead to aggregation.
Tier 2: Use Stronger or Alternative Bases

If optimization is insufficient, changing the deprotection reagent is the next logical step.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can deprotect the Fmoc group significantly faster than piperidine.[9] It is highly effective for difficult sequences.[9] However, because DBU is non-nucleophilic, it cannot scavenge the liberated dibenzofulvene (DBF). Therefore, it is typically used in a cocktail with a nucleophilic scavenger like piperidine or piperazine.[9][10]

    Caution: DBU can catalyze aspartimide formation, a significant side reaction if your sequence contains aspartic acid.[9][11]

Experimental Protocol: DBU/Piperazine Deprotection

This protocol is an effective alternative for rapid and efficient deprotection of challenging residues.[6][10][12]

Reagents:

  • Deprotection Cocktail: 2% DBU (v/v) and 5% piperazine (w/v) in DMF or NMP.[6][10]

Procedure:

  • Swell the peptide-resin in DMF or NMP.

  • Drain the solvent.

  • Add the DBU/piperazine deprotection cocktail to the resin.

  • Agitate the mixture for 2 x 2 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF or NMP (at least 5 times) to remove all traces of the bases before proceeding to the coupling step.[6]

The combination of DBU's high basicity for rapid Fmoc removal and piperazine's role as a DBF scavenger makes this an excellent choice for overcoming stubborn deprotection issues.[10][12]

start Incomplete Deprotection (Negative Kaiser Test) check_reagents Check Reagents: - Fresh Piperidine? - Correct Concentration? start->check_reagents tier1 Tier 1: Optimize Conditions - Increase Time (2x20 min) - Increase Temp (35-50°C) check_reagents->tier1  Reagents OK   test1 Kaiser Test tier1->test1 tier2 Tier 2: Use Stronger Base - 2% DBU / 5% Piperazine in DMF/NMP test1->tier2 Negative proceed Proceed to Coupling test1->proceed Positive test2 Kaiser Test tier2->test2 test2->proceed Positive fail Advanced Troubleshooting: - Re-evaluate Sequence - Consider Resynthesis test2->fail Negative

Troubleshooting workflow for incomplete deprotection.

Frequently Asked Questions (FAQs)

Question 1: What is the chemical mechanism of Fmoc deprotection?

Answer: The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[6][13] The process occurs in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[13][14]

  • β-Elimination: This abstraction initiates an elimination reaction, which releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[9][14]

  • Scavenging: The excess piperidine in the solution then acts as a nucleophilic scavenger, reacting with the electrophilic DBF to form a stable, soluble adduct that is easily washed away.[9][14]

Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine1 Piperidine (Base) Products H₂N-Peptide (Free Amine) + CO₂ Intermediate->Products 2. β-Elimination DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct (Washed Away) DBF->Adduct 3. Scavenging Piperidine2 Piperidine (Scavenger)

The base-catalyzed mechanism of Fmoc removal.
Question 2: Does the azide group on the amino acid side chain chemically interfere with the deprotection reaction?

Answer: Generally, no. The azide group (–N₃) is relatively stable under the standard basic conditions of Fmoc deprotection. While it is a nucleophile, it does not typically react with the reagents involved. The primary challenge posed by azido amino acids is not their chemical reactivity during this step, but rather the steric hindrance they may introduce, as discussed previously.[1] However, it is always crucial to ensure the purity of the Fmoc-azido amino acid building block, as side reactions during its own synthesis could lead to impurities that might complicate subsequent steps.[15]

Question 3: Are there any other alternatives to piperidine for Fmoc deprotection?

Answer: Yes, while 20% piperidine in DMF is the gold standard, several alternatives have been developed to address specific challenges like aggregation, side reactions, or for use in greener solvent systems.[16]

  • Piperazine: Can be used as a direct substitute for piperidine and has been shown to reduce certain side reactions like aspartimide formation and racemization of C-terminal cysteine.[12][17]

  • Pyrrolidine: Has been identified as an efficient base for Fmoc removal, particularly in less polar, "greener" solvent mixtures where piperidine is less effective.[16]

  • Diethylamine: An inexpensive but slower alternative to piperidine.[7]

  • Sodium Azide (NaN₃): A mild, base-free method for Fmoc removal has been developed using sodium azide, offering an orthogonal strategy, though it is not yet in widespread use.[18]

The choice of deprotection agent should be tailored to the specific peptide sequence and the challenges encountered during synthesis. For most routine syntheses, piperidine remains the reagent of choice, but for difficult sequences involving azido amino acids, a switch to a DBU/piperazine cocktail is a powerful and field-proven strategy.

References

  • Benchchem. Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. 2

  • Benchchem. Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis. 3

  • Benchchem. Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. 4

  • Benchchem. Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. 5

  • Benchchem. Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis. 19

  • Benchchem. Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids. 1

  • ACS Omega. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.

  • Springer Nature Experiments. Methods for Removing the Fmoc Group.

  • PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

  • Royal Society of Chemistry. Green Chemistry - In situ Fmoc removal.

  • Springer Nature Experiments. Methods for Removing the Fmoc Group.

  • PMC - NIH. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.

  • Reddit. Best solvent for FMOC removal.

  • David Spring's group. Efficient Synthesis of Fmoc-Protected Azido Amino Acids.

  • ResearchGate. Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH...

  • MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.

  • ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group.

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • ResearchGate. A mild removal of Fmoc group using sodium azide.

  • Wiley Online Library. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.

  • University of Louisville Institutional Repository. Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.

  • AAPPTec. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.

  • ResearchGate. Screening of Fmoc deprotection on standard amino acids and esters.

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Preventing side reactions with Ndelta-Azido-D-Ornithine during peptide synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nδ-Azido-D-Ornithine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of incorporating this versatile amino acid into your peptide synthesis workflows. This guide is structured to address the most common challenges and questions, ensuring the integrity of the crucial azide moiety from synthesis to cleavage.

The azide group on ornithine is an invaluable tool, serving as a chemical handle for powerful bioconjugation techniques like Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Staudinger ligation[1][2]. However, its successful application hinges on preventing unintended side reactions, particularly its reduction to a primary amine.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and compatibility of the azide group during standard peptide synthesis protocols.

Q1: Is the Nδ-azido group stable under the basic conditions of Fmoc deprotection?

A: Yes, the azide functional group is generally robust and stable under the standard basic conditions used for Fmoc-deprotection, such as 20% piperidine in DMF[3]. This allows for its seamless integration into routine Fmoc-based solid-phase peptide synthesis (SPPS) without requiring special modifications to the deprotection cycle.

Q2: What is the primary cause of unintended azide reduction to an amine during SPPS?

A: The most prevalent cause of this side reaction is not the core SPPS chemistry, but the composition of the final cleavage cocktail used to deprotect side chains and release the peptide from the resin[1][3]. Specifically, thiol-based scavengers are the main culprits[1][4]. Under the strong acidic conditions of Trifluoroacetic Acid (TFA), certain thiols act as potent reducing agents that can convert the azide group into a primary amine[1].

Q3: Can the Staudinger reaction occur unintentionally during synthesis?

A: The Staudinger reaction is the deliberate reduction of an azide with a phosphine to form an amine or, in the case of Staudinger ligation, an amide[5][6][7]. While this is a powerful tool for bioconjugation, it is unlikely to occur unintentionally during a standard SPPS workflow unless phosphine-based reagents are added. However, it's important to be aware that some reagents used for other purposes, such as reducing agents to prevent methionine oxidation, could potentially interact with the azide. For instance, Triphenylphosphine (PPh₃) is sometimes used as a scavenger and will readily reduce azides[8].

Q4: Can I use Nδ-Azido-D-Ornithine in Boc-based SPPS?

A: Yes. The azide group is stable to the repetitive TFA treatments used for Nα-Boc deprotection. The primary concern, as with Fmoc-SPPS, remains the final cleavage step, typically conducted with strong acids like HF. The choice of scavengers in the HF cleavage cocktail is just as critical to prevent reduction.

Troubleshooting Guide: Preserving the Azide Moiety

This guide provides a problem-oriented approach to diagnosing and solving the most common issue encountered when working with Nδ-Azido-D-Ornithine: the unwanted reduction of the azide group.

Problem: Mass Spectrometry (MS) analysis of my cleaved peptide shows a significant peak with a mass corresponding to the reduced amine (-N₃ → -NH₂), a loss of 28 Da (N₂).

This is the classic sign of unintended azide reduction. The root cause can almost always be traced back to the final cleavage and deprotection step.

Causality Analysis: The Cleavage Cocktail

Scavengers are essential components of cleavage cocktails; they "scavenge" or trap the highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., t-butyl from Boc or Trt from Cys)[3][9]. Without them, these carbocations can cause numerous side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine[10]. However, the very properties that make some scavengers effective at quenching carbocations can also make them potent reducing agents.

The workflow below will help you diagnose the issue based on your cleavage cocktail composition.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Problem: MS shows unexpected mass (-28 Da) [Azide → Amine Reduction] q1 Analyze Cleavage Cocktail: Does it contain a thiol scavenger? start->q1 edt Cocktail contains EDT (1,2-ethanedithiol) q1->edt Yes dtt Cocktail contains DTT (Dithiothreitol) q1->dtt Yes no_thiol Cocktail is thiol-free (e.g., TFA/TIS/H₂O) q1->no_thiol No cause_edt High Probability Cause: EDT is a strong reducing agent for azides under acidic conditions. edt->cause_edt cause_dtt Potential Cause: DTT is less reductive than EDT but can still cause minor reduction. dtt->cause_dtt cause_other Low Probability Cause: Investigate other reagents or prolonged cleavage times. no_thiol->cause_other solution_edt Solution: Replace EDT. Use an azide-safe cocktail. See Table 1. cause_edt->solution_edt solution_dtt Solution: If reduction is significant, switch to a thiol-free cocktail. See Table 1. cause_dtt->solution_dtt solution_other Action: Verify purity of reagents. Ensure standard cleavage duration. cause_other->solution_other

Caption: Troubleshooting workflow for azide reduction.

Solution: Selecting an Azide-Safe Cleavage Cocktail

The choice of scavenger is the most critical factor for preserving the azide group. Studies have systematically investigated the effect of different scavengers on azide stability during TFA cleavage[1][4].

Table 1: Comparison of Common Scavengers and Their Compatibility with Azides

ScavengerTypeAzide Reduction PotentialRecommendationReference
1,2-Ethanedithiol (EDT) ThiolHIGH AVOID. Can lead to up to 50% reduction of the desired product.[1][3]
Dithiothreitol (DTT) ThiolLOW PREFERRED THIOL. If a thiol is necessary (e.g., for Arg(Pbf) deprotection), DTT is a much safer alternative to EDT.[1]
Triisopropylsilane (TIS) SilaneVERY LOW HIGHLY RECOMMENDED. Excellent carbocation scavenger that does not reduce azides.[1][3]
Water (H₂O) PolarNONE RECOMMENDED. Often used in combination with TIS.[3][11]
m-Cresol PhenolicVERY LOW SAFE. Can be used, but TIS is more common.[1]

Based on this data, a standard and highly effective azide-safe cleavage cocktail is a mixture of TFA, TIS, and water.

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for critical workflows.

Protocol 1: Recommended Azide-Safe Cleavage and Deprotection

This protocol is designed to efficiently cleave the peptide from the resin and remove side-chain protecting groups while preserving the Nδ-azido group.

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (v/v/v).

  • Cold Diethyl Ether.

  • Peptide-resin synthesized using standard Fmoc/tBu chemistry.

Procedure:

  • Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.

  • Stopper the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional gentle agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a new centrifuge tube.

  • Wash the resin with a small additional volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).

  • A white precipitate should form. Place the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed with purification (e.g., RP-HPLC) and characterization.

Protocol 2: Analytical Workflow for Verifying Azide Integrity

After cleavage and purification, it is essential to confirm that the azide group has remained intact. A multi-step analytical approach provides the highest confidence.

Caption: Workflow for analytical verification of the azide group.

1. Mass Spectrometry (MS): The Primary Check

  • Technique: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

  • What to Look For: The primary goal is to find the molecular ion peak corresponding to the calculated mass of the full-length azido-peptide.

  • Troubleshooting: The presence of a peak at [M-28]+ (where M is the mass of the azido-peptide) is a clear indicator of azide reduction to the amine[1][12]. The relative intensity of this peak versus the desired mass peak gives a semi-quantitative measure of the side reaction.

2. Infrared (IR) Spectroscopy: A Confirmatory Test

  • Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.

  • What to Look For: The azide group has a very strong and characteristic stretching vibration that appears in a relatively clean region of the spectrum, typically between 2100 cm⁻¹ and 2140 cm⁻¹ . The absence of this peak is a strong indicator that the azide is not present.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Proof

  • Technique: ¹³C NMR Spectroscopy.

  • What to Look For: The carbon atom attached to the azide group (the δ-carbon of ornithine) has a characteristic chemical shift.

  • Expected Data: The chemical shift for the α-carbon to an azide is typically in the range of 50-65 ppm[13]. The δ-carbon of Nδ-Azido-D-Ornithine would be expected in this region. This provides unambiguous confirmation of the azide's presence and location[13].

4. Thin-Layer Chromatography (TLC) Staining: A Quick Visual Check

  • Technique: A two-step staining protocol can visualize azides on a TLC plate[14].

  • Procedure:

    • Dip the developed TLC plate in a solution of triphenylphosphine (PPh₃). This reduces the azide to an amine (Staudinger reduction)[14].

    • After drying, dip the plate into a ninhydrin solution. The newly formed primary amine will react with ninhydrin to produce a characteristic purple spot (Ruhemann's purple)[14].

  • Use Case: This is an excellent method for quickly screening reaction progress or fractions during purification without needing to run a mass spectrometer.

By understanding the chemical principles behind potential side reactions and employing validated protocols and analytical methods, researchers can confidently and successfully utilize Nδ-Azido-D-Ornithine to advance their peptide-based research and development.

References
  • Giri, R. et al. (2014). Origin of problems related to Staudinger reduction in carbopeptoid syntheses. Journal of Peptide Science, 20(2), 107-117. Available at: [Link]

  • Amir, R. et al. (2003). Switch Peptide via Staudinger Reaction. Organic Letters, 5(15), 2611-2614. Available at: [Link]

  • Schneggenburger, P. E., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science, 16(1), 10-14. Available at: [Link]

  • ResearchGate. (n.d.). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Retrieved from: [Link]

  • Schneggenburger, P. E., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support--the choice of thioscavenger?. PubMed, 16(1), 10-14. Available at: [Link]

  • Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939-1941. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from: [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from: [Link]

  • ResearchGate. (n.d.). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. Retrieved from: [Link]

  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. Retrieved from: [Link]

  • Pícha, J. et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(4), 341-352. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from: [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from: [Link]

  • Lundquist, J. T. & Pelletier, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters, 3(5), 781-783. Available at: [Link]

  • St. Fleur, T. et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1466-1473. Available at: [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from: [Link]

  • Lim, Y. H., & Spring, D. R. (2008). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2008(17), 2639-2641. Available at: [Link]

  • D'Andrea, L. D. et al. (2021). Synthesis of Orthogonally Protected Labionin. Molecules, 26(4), 1083. Available at: [Link]

  • Chen, S. T., & Wang, K. T. (1995). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 45(6), 550-556. Available at: [Link]

  • Zhang, Y. et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 28(14), 5345. Available at: [Link]

  • Demko, Z. P. & Sharpless, K. B. (2002). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Analytical Chemistry, 74(10), 2525-2527. Available at: [Link]

  • Vellucci, D. et al. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Journal of Visualized Experiments, (41), 2033. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from: [Link]

  • White, C. J., & Yudin, A. K. (2011). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology, 6(10), 1086-1090. Available at: [Link]

  • Smith, M. E. B. et al. (2009). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. Organic Letters, 11(16), 3614-3617. Available at: [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from: [Link]

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  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from: [Link]

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Technical Support Center: Managing Aggregation of Peptides Containing Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid Nδ-Azido-D-Ornithine. The introduction of this azido-functionalized residue is a powerful tool for site-specific modifications via "click chemistry," enabling the development of advanced peptide therapeutics, imaging agents, and research tools. However, the unique physicochemical properties of Nδ-Azido-D-Ornithine can present challenges, most notably the propensity for peptide aggregation.

This guide is designed to provide in-depth technical assistance in a user-friendly, question-and-answer format. We will delve into the causative factors behind aggregation and offer field-proven troubleshooting strategies and detailed experimental protocols to ensure the successful synthesis, purification, and application of your Nδ-Azido-D-Ornithine-containing peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my peptide containing Nδ-Azido-D-Ornithine aggregating?

A1: Peptide aggregation is a multifaceted issue influenced by factors such as amino acid composition, peptide length, pH, and ionic strength.[1][2][3] The incorporation of Nδ-Azido-D-Ornithine can exacerbate this for a key reason: the replacement of the δ-primary amine of ornithine with an azido group. This modification neutralizes the positive charge at the delta position, which under physiological pH would otherwise contribute to the peptide's overall hydrophilicity and solubility.[4] This loss of a charged group can increase the peptide's overall hydrophobicity, promoting intermolecular interactions that lead to aggregation.[3]

Furthermore, the presence of a D-amino acid can influence the peptide's secondary structure. While sometimes used to disrupt aggregation, in other contexts, it can alter folding in a way that may promote self-assembly.[5][6]

Q2: What are the initial signs of aggregation in my peptide sample?

A2: Aggregation can manifest at various stages of your workflow. During synthesis, you might observe poor resin swelling or incomplete coupling reactions.[7] Post-synthesis, common indicators include:

  • Difficulty in Dissolving the Lyophilized Peptide: The peptide powder may not readily dissolve in aqueous buffers, even with vortexing or sonication.

  • Precipitation Upon Dissolution or Storage: The peptide may initially dissolve but then precipitate out of solution over time, especially at higher concentrations or upon refrigeration.

  • Appearance of a Gel-like Substance or Visible Particulates: In severe cases, the solution may become viscous or contain visible solid matter.

  • Broad or Tailing Peaks during HPLC Purification: Aggregated species can lead to poor chromatographic performance.

Q3: How can I proactively prevent aggregation during peptide synthesis?

A3: Preventing aggregation from the outset is often more effective than attempting to reverse it. Consider these strategies during solid-phase peptide synthesis (SPPS):

  • Incorporate Solubilizing Agents: The use of "magic mixture" (ethylene carbonate in NMP) or chaotropic salts like LiCl can help disrupt secondary structure formation on the resin.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and reduce aggregation by disrupting intermolecular hydrogen bonds.[7]

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations in your sequence can introduce "kinks" that disrupt the formation of β-sheet structures, a common cause of aggregation.

  • Backbone Protection: Employing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of certain amino acids can prevent hydrogen bonding and subsequent aggregation.

Troubleshooting Guide: Dissolving and Disaggregating Peptides

Q4: My lyophilized Nδ-Azido-D-Ornithine peptide won't dissolve in my aqueous buffer. What should I do?

A4: This is a common issue, especially with hydrophobic peptides or those where charge has been neutralized. Follow this systematic approach to solubilization:

Step 1: Initial Assessment First, determine the theoretical net charge of your peptide at neutral pH. You can do this by assigning a value of +1 to basic residues (Lys, Arg, His, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[8] Since Nδ-Azido-D-Ornithine is neutral, it does not contribute to the net charge.

Step 2: Systematic Solubilization Protocol

  • Start with Sterile Deionized Water: Attempt to dissolve a small aliquot of the peptide in sterile, deionized water.

  • pH Adjustment:

    • For Basic Peptides (Net Positive Charge): If insoluble in water, add a small amount (10-20 µL) of 10-25% acetic acid to the peptide powder before adding water.

    • For Acidic Peptides (Net Negative Charge): If insoluble in water, add a small amount of 0.1 M ammonium bicarbonate or a dilute (1-5%) ammonium hydroxide solution.

  • Organic Co-solvents (for Hydrophobic/Neutral Peptides): If the peptide remains insoluble, organic co-solvents are necessary.

    • Add a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the dry peptide to create a concentrated stock solution.

    • Slowly add your desired aqueous buffer to the organic stock solution with gentle vortexing. Caution: Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate.

  • Physical Disruption:

    • Sonication: A brief period (5-10 minutes) in a bath sonicator can help break up small aggregates.[1]

    • Gentle Warming: Warming the solution to ~40°C can aid dissolution, but be cautious as this can degrade some peptides.[9]

Step 3: Chaotropic Agents (as a last resort) For highly aggregated peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used.[1] However, these are often incompatible with downstream biological assays and may require subsequent removal.

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Nδ-Azido-D-Ornithine Peptide

This protocol provides a structured approach to solubilizing a challenging peptide.

  • Initial Attempt with Aqueous Buffer:

    • Weigh a small, known amount of the lyophilized peptide (e.g., 1 mg).

    • Add the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve the target concentration.

    • Vortex for 1-2 minutes. If not dissolved, proceed to the next step.

  • Organic Solvent Dissolution:

    • To the same vial, add DMSO dropwise (e.g., 5-10 µL at a time) while vortexing between additions until the peptide is fully dissolved.

    • Note the total volume of DMSO used.

  • Dilution into Aqueous Buffer:

    • Slowly add the desired aqueous buffer to the DMSO solution in small aliquots (e.g., 10-20% of the final volume at a time), vortexing gently after each addition.

    • If the solution becomes cloudy, add a small amount of additional DMSO to redissolve the peptide before continuing with the aqueous buffer addition.

  • Final Preparation and Storage:

    • Once the desired final concentration and volume are reached, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble aggregates.

    • Carefully transfer the supernatant to a new, sterile tube.

    • Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Disaggregation of Peptides using Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP)

For peptides that have formed highly stable aggregates, a more aggressive disaggregation protocol may be necessary. This method is particularly useful for preparing stock solutions for in vitro aggregation studies.[10]

Caution: TFA and HFIP are corrosive and volatile. Perform all steps in a certified chemical fume hood with appropriate personal protective equipment.

  • Dissolution in TFA/HFIP:

    • To 1-5 mg of the lyophilized peptide, add a 1:1 (v/v) mixture of TFA and HFIP to create a 0.5 mg/mL suspension in a glass vial.

    • Vortex the suspension until the peptide is fully dissolved. This may take up to 30 minutes.

  • Solvent Evaporation:

    • Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen gas.

  • Re-dissolution and Final Preparation:

    • The resulting peptide film can then be dissolved in an appropriate solvent, such as DMSO or an aqueous buffer, as described in Protocol 1.

Data Presentation

Solubilization Strategy Description Suitable For Considerations
pH Adjustment Dissolving the peptide in a buffer with a pH away from its isoelectric point (pI).Charged peptides.May not be suitable for all biological assays.
Organic Co-solvents Using solvents like DMSO or DMF to dissolve the peptide before dilution in an aqueous buffer.Hydrophobic and neutral peptides.The final concentration of the organic solvent must be compatible with the intended application.
Chaotropic Agents Employing denaturants like 6 M guanidine-HCl or 8 M urea.Highly aggregated peptides.Often incompatible with biological assays and may require removal.
TFA/HFIP Treatment A strong disaggregation method using a mixture of trifluoroacetic acid and hexafluoroisopropanol.Severely aggregated peptides, particularly for preparing aggregate-free stock solutions.Harsh conditions that require careful handling and solvent removal.

Visualizations

Workflow for Troubleshooting Peptide Aggregation

G start Lyophilized Peptide with Nδ-Azido-D-Ornithine solubility_test Initial Solubility Test in Aqueous Buffer start->solubility_test is_soluble Is the peptide soluble? solubility_test->is_soluble use_solution Use in Experiment is_soluble->use_solution Yes ph_adjustment pH Adjustment (Acid for basic peptides, Base for acidic peptides) is_soluble->ph_adjustment No is_soluble_ph is_soluble_ph ph_adjustment->is_soluble_ph Re-test Solubility organic_solvent Organic Co-solvent (DMSO, DMF) is_soluble_org is_soluble_org organic_solvent->is_soluble_org Re-test Solubility chaotropic_agent Chaotropic Agent (Guanidine-HCl, Urea) is_soluble_chao is_soluble_chao chaotropic_agent->is_soluble_chao Re-test Solubility disaggregation_protocol TFA/HFIP Disaggregation Protocol disaggregation_protocol->organic_solvent Re-solubilize is_soluble_ph->use_solution Yes is_soluble_ph->organic_solvent No is_soluble_org->use_solution Yes is_soluble_org->chaotropic_agent No is_soluble_chao->use_solution Yes is_soluble_chao->disaggregation_protocol No

Caption: A stepwise decision-making workflow for troubleshooting the aggregation of peptides containing Nδ-Azido-D-Ornithine.

Mechanism of Aggregation due to Nδ-Azido-D-Ornithine Incorporation

G cluster_0 Native Peptide with D-Ornithine cluster_1 Modified Peptide with Nδ-Azido-D-Ornithine ornithine D-Ornithine Side Chain (-CH2-CH2-CH2-NH3+) soluble_peptide Soluble Peptide Chain (Hydrophilic) ornithine->soluble_peptide Contributes to Positive Charge aggregated_peptide Aggregated Peptide Chains (Increased Hydrophobicity) soluble_peptide->aggregated_peptide Substitution Leads to Aggregation azido_ornithine Nδ-Azido-D-Ornithine Side Chain (-CH2-CH2-CH2-N3) azido_ornithine->aggregated_peptide Neutralizes Charge, Increases Hydrophobicity

Caption: The substitution of charged D-Ornithine with neutral Nδ-Azido-D-Ornithine can lead to peptide aggregation.

Characterization of Aggregates

Q5: How can I confirm and characterize the aggregates in my peptide solution?

A5: Several biophysical techniques can be employed to detect and characterize peptide aggregates:

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is excellent for detecting the presence of larger aggregates.[11][12]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD can provide information about the secondary structure of the peptide. A shift towards a β-sheet conformation can be indicative of amyloid-like aggregation.[12]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils, making it a useful tool for detecting this specific type of aggregate.

  • Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques can provide direct visualization of the morphology of the aggregates (e.g., amorphous vs. fibrillar).[13]

References

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  • Biosynth. (n.d.). The Solubility Challenge in Peptide Therapeutics.
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  • Unifesp. (n.d.). EPR investigation of the influence of side chain protecting groups on peptide-resin solvation of the Asx and Glx model containing peptides.
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  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
  • Xu, B., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Accounts of chemical research, 50(7), 1547–1557.
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Das, A., & Pappu, R. V. (2013). Peptide Solubility Limits: Backbone and Side-Chain Interactions. The Journal of Physical Chemistry B, 117(32), 9637-9648.
  • Chen, S. M., et al. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein science : a publication of the Protein Society, 10(4), 887–891.
  • ResearchGate. (n.d.). How can I disaggregate proteins?.
  • Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Peptide Science, 60(3), 129-138.
  • Kumar, A., et al. (2020). Regulation of protein disaggregation by the hydrophobic chain length of ammonium-based ionic liquids. Physical chemistry chemical physics : PCCP, 22(28), 16045–16054.

Sources

Technical Support Center: Stability of the Azide Group During TFA Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of the azide functional group during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the azide group generally stable during standard Fmoc-SPPS and TFA cleavage?

A: Yes, the azide group is highly stable under the standard conditions used in Fmoc-based solid-phase peptide synthesis.[1][2] It is resistant to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the strong acidic conditions of the final TFA cleavage.[3] This stability makes it an excellent orthogonal protecting group for amine functionalities.[3][4] However, the stability during cleavage is critically dependent on the composition of the cleavage cocktail.[1]

Q2: What is the primary cause of azide group reduction during the TFA cleavage step?

A: The most common reason for the unintended reduction of an azide (-N₃) to a primary amine (-NH₂) is the presence of certain scavengers in the TFA cleavage cocktail.[5][6] Thiol-based scavengers, particularly 1,2-ethanedithiol (EDT) , are potent reducing agents in the acidic TFA environment and are the main culprits behind this unwanted side reaction.[1][5] This reduction results in a characteristic mass loss of 26 Da in the final product.[1]

Q3: Why are scavengers necessary in the cleavage cocktail, and can I perform the cleavage without them?

A: It is highly discouraged to perform TFA cleavage without scavengers.[2] During the cleavage of side-chain protecting groups (e.g., Boc, Trt), highly reactive carbocations are generated.[7][8] Scavengers are essential to "trap" or quench these carbocations, preventing them from causing deleterious side reactions such as the re-alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[1][9] Omitting scavengers will likely lead to a complex mixture of impure products.[2]

Q4: Are all scavengers incompatible with azide-containing peptides?

A: No, the choice of scavenger is the most critical factor. While some scavengers are highly reductive, others are perfectly compatible.

  • Problematic Scavengers: 1,2-ethanedithiol (EDT) is known to cause significant azide reduction and should be avoided.[1][5]

  • Safer Alternatives: Dithiothreitol (DTT) is also a thiol scavenger but has been shown to be a much safer alternative, causing significantly less reduction compared to EDT.[2][5]

  • Recommended Scavengers: The most common and safest scavenger for azide-containing peptides is Triisopropylsilane (TIS) .[1][2][5] TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group.[8][10] Water is also a standard and safe component of cleavage cocktails.[7]

Q5: My peptide contains sensitive residues like Tryptophan (Trp) and Cysteine (Cys), which typically require thiol scavengers. What is the recommended approach?

A: This is a common challenge that requires careful cocktail design.

  • For Tryptophan (Trp): While EDT is often used to protect the indole side chain, it will reduce the azide. A non-reductive cocktail containing TFA, TIS, and water is generally sufficient to protect Tryptophan while preserving the azide.[2] Thioanisole can also be considered as a non-thiol scavenger in this context.[2][11]

  • For Cysteine (Cys): Cysteine's thiol side chain is prone to oxidation and other side reactions, making a scavenger essential.[12] If you must use a thiol scavenger to maintain a reducing environment and prevent disulfide bond formation, DTT is the scavenger of choice over EDT.[1][5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to azide group instability during TFA cleavage.

Problem: Mass spectrometry (MS) analysis of your cleaved peptide shows a significant peak corresponding to [M-26+H]⁺, indicating the reduction of the azide group to a primary amine.

Step 1: Analyze Your Cleavage Cocktail

The first and most crucial step is to meticulously review the composition of the TFA cleavage cocktail you used. The flowchart below outlines the diagnostic logic.

troubleshooting_flowchart start Observation: Mass Spec shows [M-26+H]⁺ peak (Azide-to-Amine Reduction) check_edt Did your cleavage cocktail contain 1,2-ethanedithiol (EDT)? start->check_edt edt_yes Primary Cause Identified: EDT is a strong reducing agent for azides in TFA. check_edt->edt_yes Yes check_dtt Did your cocktail contain dithiothreitol (DTT)? check_edt->check_dtt No solution Solution: Re-synthesize and cleave using an 'Azide-Safe' cocktail. (See Protocols 1 & 2) edt_yes->solution dtt_yes Potential Cause: DTT can cause minor to moderate reduction, especially with prolonged cleavage times. check_dtt->dtt_yes Yes other_issues Review other reagents. Are other reducing agents present in your process? check_dtt->other_issues No dtt_yes->solution other_issues->solution Yes other_issues->solution No (Unlikely)

Caption: Troubleshooting logic for diagnosing azide reduction.

Step 2: Select an Optimized, Azide-Safe Cleavage Cocktail

Based on the analysis, the solution is to modify the cleavage cocktail. The choice depends on the other amino acids present in your sequence.

cocktail_selection start Peptide Contains Azide Group check_sensitive Does the peptide contain Cys, Met, or Trp? start->check_sensitive cocktail_standard Use Standard Azide-Safe Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5) (See Protocol 1) check_sensitive->cocktail_standard No cocktail_modified Use Modified Azide-Safe Cocktail: TFA / TIS / H₂O / DTT (94 : 1 : 2.5 : 2.5) (See Protocol 2) check_sensitive->cocktail_modified Yes note Note: DTT is the preferred thiol. Avoid EDT entirely. cocktail_modified->note

Caption: Decision workflow for selecting an azide-safe cleavage cocktail.

Quantitative Data: Impact of Scavengers on Azide Stability

The choice of thiol scavenger during TFA cleavage has a dramatic impact on the stability of the azide group. Research has shown varying degrees of reduction depending on the cocktail composition.[5]

Thiol ScavengerPeptide Sequence ContextObserved Azide Reduction (%)Citation
1,2-Ethanedithiol (EDT) N-terminal AzideHigh (up to 50% or more)[5]
1,2-Ethanedithiol (EDT) Internal AzideSignificant[5]
Dithiothreitol (DTT) N-terminal AzideLow to Moderate[5]
Dithiothreitol (DTT) Internal AzideMinimal[5]
Thioanisole N/A (Non-thiol)None Reported[5]
Triisopropylsilane (TIS) N/A (Non-thiol)None Reported[1][5]

Table 1: Comparison of azide reduction with different scavengers in a TFA/TIS/Water cleavage cocktail. Data synthesized from reported findings.[5]

Experimental Protocols

Safety Precaution: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive and volatile.[13]

Protocol 1: Standard Azide-Safe TFA Cleavage

This protocol is recommended for peptides that contain an azide group but do not have highly sensitive residues like Cysteine or Methionine.

  • Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Cocktail Formulation: Prepare the cleavage cocktail by combining the following reagents:

    • Trifluoroacetic Acid (TFA): 9.5 mL (95%)

    • Triisopropylsilane (TIS): 0.25 mL (2.5%)

    • Deionized Water (H₂O): 0.25 mL (2.5%)

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin) to the peptide-resin.[13]

  • Incubation: Gently agitate the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet 2-3 times with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 2: Modified Azide-Safe Cleavage for Peptides with Sensitive Residues (Cys, Trp)

This protocol incorporates DTT as a milder thiol scavenger to protect sensitive residues while minimizing azide reduction.

  • Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Cocktail Formulation: Prepare the cleavage cocktail by combining the following reagents:

    • Trifluoroacetic Acid (TFA): 9.25 mL (92.5%)

    • Triisopropylsilane (TIS): 0.25 mL (2.5%)

    • Deionized Water (H₂O): 2.5 mL (2.5%)

    • Dithiothreitol (DTT): 0.25 g (2.5% w/v)

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin.

  • Incubation: Gently agitate the suspension at room temperature. Crucially, limit the cleavage time to 1.5-2 hours to minimize potential azide reduction by DTT.

  • Workup: Follow steps 5-7 from Protocol 1 for peptide precipitation, isolation, and drying.

By carefully selecting the scavenger system, researchers can reliably preserve the integrity of the azide group, enabling its powerful applications in bioconjugation, click chemistry, and Staudinger ligation.[5][6]

References

  • [No Author]. (n.d.). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2010). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 16(1), 10-14. Retrieved January 16, 2026, from [Link]

  • Schneggenburger, P. E., Worbs, B., & Diederichsen, U. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? PubMed. Retrieved January 16, 2026, from [Link]

  • Winssinger, N., et al. (2003). Azidopeptide nucleic acid. An alternative strategy for solid-phase peptide nucleic acid (PNA) synthesis. Organic Letters, 5(23), 4445-7. Retrieved January 16, 2026, from [Link]

  • Winssinger, N., et al. (2003). Azidopeptide nucleic acid. An alternative strategy for solid-phase peptide nucleic acid (PNA) synthesis. PubMed. Retrieved January 16, 2026, from [Link]

  • [No Author]. (n.d.). Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Retrieved January 16, 2026, from [Link]

  • [No Author]. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 16, 2026, from [Link]

  • [No Author]. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. DOI. Retrieved January 16, 2026, from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved January 16, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 16, 2026, from [Link]

  • Hagemans, I. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved January 16, 2026, from [Link]

  • Bancirova, M. (2011). Sodium azide as a specific quencher of singlet oxygen during chemiluminescent detection by luminol and Cypridina luciferin analogues. PubMed. Retrieved January 16, 2026, from [Link]

  • [No Author]. (2021). A Sulfonyl Azide-Based Sulfide Scavenger Rescues Mice from Lethal Hydrogen Sulfide Intoxication. PubMed. Retrieved January 16, 2026, from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved January 16, 2026, from [Link]

  • Brieflands. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved January 16, 2026, from [Link]

  • Pogaku, V. (2023). Is azide group stable to TFA in SPPS? ResearchGate. Retrieved January 16, 2026, from [Link]

  • [No Author]. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Long Peptides with Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of long peptides incorporating Nδ-Azido-D-Ornithine. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that arise during the complex process of solid-phase peptide synthesis (SPPS) of these modified peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic challenges and achieve your research goals.

The incorporation of Nδ-Azido-D-Ornithine into peptides is a powerful tool for chemical biology and drug development, enabling site-specific modifications via "click chemistry" or Staudinger ligation.[1][2] However, the synthesis of long peptides containing this non-canonical amino acid presents a unique set of challenges, from ensuring efficient coupling to preserving the integrity of the azido group throughout the synthesis and cleavage steps. This guide will walk you through these challenges with practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of long peptides containing Nδ-Azido-D-Ornithine. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Problem 1: Low Coupling Efficiency of Nδ-Azido-D-Ornithine or Subsequent Residues

Question: I am observing a low yield or incomplete coupling immediately after the introduction of Fmoc-Nδ-Azido-D-Ornithine-OH or in the subsequent amino acid additions. What could be the cause and how can I resolve it?

Answer:

Low coupling efficiency in the synthesis of long peptides, especially those containing modified residues, is a common hurdle.[3] The primary causes can be categorized as steric hindrance and peptide aggregation.

Causality and Solutions:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group, combined with the side chain of Nδ-Azido-D-Ornithine and the growing peptide-resin matrix, can create a sterically hindered environment. This can slow down the kinetics of the coupling reaction, leading to incomplete acylation.

    • Solution 1: Extended Coupling Times and Double Coupling: A straightforward approach is to increase the reaction time for the coupling step. For particularly difficult couplings, a "double coupling" strategy is often effective. This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of the activated amino acid.[4]

    • Solution 2: Utilize High-Efficiency Coupling Reagents: Standard coupling reagents may not be sufficient for sterically demanding couplings.[5] Consider using more potent activating agents such as HATU, HCTU, or COMU, which are known to facilitate amide bond formation in challenging contexts.[6] PyAOP has also been shown to be effective for coupling sterically hindered amino acids.[5]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, there is a tendency for the peptide to fold into secondary structures (β-sheets) and aggregate on the solid support.[7] This aggregation can physically block the N-terminus, preventing the incoming activated amino acid from reaching the reaction site.[2][8]

    • Solution 1: Chaotropic Agents and "Magic Mixtures": To disrupt secondary structures, consider adding chaotropic agents like a low percentage of DMSO to your coupling solvent (DMF or NMP). A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been reported to improve solvation and reduce aggregation.[7]

    • Solution 2: Microwave-Assisted SPPS: Microwave energy can be used to accelerate coupling reactions and disrupt peptide aggregation by providing localized heating.[9] This technique has been shown to be particularly effective for the synthesis of long and difficult peptide sequences.[9]

Experimental Protocol: Double Coupling with HATU

  • Following the Fmoc deprotection of the N-terminal amino group, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 5-10 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Wash the resin with DMF (3 x 1 min).

  • Take a small sample of the resin for a Kaiser test to check for the presence of free primary amines.

  • If the Kaiser test is positive, repeat steps 2-5 for the second coupling.

  • After the second coupling, perform a final Kaiser test to confirm the reaction has gone to completion.

Problem 2: Unintended Reduction of the Azido Group During Synthesis or Cleavage

Question: My final peptide product shows a mass corresponding to the peptide with a primary amine instead of an azide at the Ornithine side chain. What is causing this reduction and how can I prevent it?

Answer:

The azido group is generally stable to the conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and strong acids like TFA for final cleavage.[10][11] However, it is susceptible to reduction under specific chemical conditions, most notably during the final cleavage and deprotection step.

Causality and Solutions:

  • Staudinger Reduction by Phosphines: While not a standard SPPS reagent, any accidental exposure to phosphine reagents (e.g., triphenylphosphine) will readily reduce the azide to an amine via the Staudinger reaction.[12][13][14]

    • Solution: Ensure strict segregation of phosphine-based reagents from your peptide synthesis workflow.

  • Reduction by Thiol-Based Scavengers in the Cleavage Cocktail: This is the most common cause of unintended azide reduction.[11] Scavengers are added to the TFA cleavage cocktail to quench reactive carbocations generated during the removal of side-chain protecting groups. Thiol-containing scavengers, particularly 1,2-ethanedithiol (EDT), are strong reducing agents in an acidic environment and can efficiently reduce the azido group.[11][15]

    • Solution 1: Use a Thiol-Free Scavenger Cocktail: The most reliable way to prevent azide reduction is to use a cleavage cocktail that does not contain thiol-based scavengers. A widely used and effective cocktail is the "Reagent B" formulation.[16]

      • Reagent B Cocktail: TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v). TIS is a non-thiol scavenger that effectively traps carbocations without reducing the azido group.[11]

    • Solution 2: Use a Milder Thiol Scavenger: If a thiol scavenger is deemed necessary (e.g., for peptides with multiple Trp or Met residues), Dithiothreitol (DTT) has been shown to be a much safer alternative to EDT, causing significantly less reduction of the azido group.[11][17]

Data Presentation: Comparison of Scavenger Effects on Azide Reduction

ScavengerChemical ClassAzide Reduction PotentialRecommended Use with Nδ-Azido-D-Ornithine
1,2-Ethanedithiol (EDT)ThiolHighNot Recommended
Dithiothreitol (DTT)ThiolLow to ModerateUse with caution if necessary
Triisopropylsilane (TIS)SilaneVery LowHighly Recommended
ThioanisoleThioetherLowGenerally Safe
Problem 3: Side Reactions Involving the Azido Group During Fmoc Deprotection

Question: I have observed a minor impurity that I suspect is a side product from a reaction involving the azido group during the repeated piperidine treatments for Fmoc removal. Is this possible and what can be done?

Answer:

While the azido group is generally stable to the basic conditions of Fmoc deprotection, some studies have reported potential side reactions, particularly in specific sequence contexts. For instance, peptides with an N-terminal α-azidoaspartate residue have been shown to undergo elimination of the azide ion upon treatment with reagents commonly used for Fmoc removal.[18] Although Nδ-Azido-D-Ornithine is structurally different, the possibility of base-catalyzed side reactions in long peptides with multiple deprotection cycles cannot be entirely dismissed.

Causality and Solutions:

  • Base-Catalyzed Elimination or Rearrangement: In rare cases, the basic conditions of Fmoc deprotection might trigger side reactions of the azido group, especially if it is in a sterically constrained or electronically activated environment within the folded peptide on the resin.

    • Solution 1: Use a Milder Base for Fmoc Deprotection: If you suspect a base-induced side reaction, consider using a milder base for Fmoc deprotection, such as 2% DBU/2% piperidine in DMF. This can sometimes reduce the occurrence of base-labile side reactions.

    • Solution 2: Optimize Deprotection Time: Minimize the exposure of the peptide to the deprotection solution. Use the minimum time required for complete Fmoc removal, which can be monitored by UV absorbance of the dibenzylfulvene-piperidine adduct.

Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protection strategy for synthesizing long peptides with Nδ-Azido-D-Ornithine?

The most robust and widely used orthogonal protection strategy for this purpose is the Fmoc/tBu strategy.[19][20]

  • Nα-amino group: Protected with the base-labile Fmoc group.

  • Nδ-azido group of Ornithine: The azido group itself acts as a stable protecting group for the side-chain amine, which can be unmasked later via reduction (e.g., Staudinger ligation) if desired.[10][12]

  • Side chains of other trifunctional amino acids: Protected with acid-labile groups (e.g., t-butyl for Asp, Glu, Ser, Thr, Tyr; Boc for Lys; Trt for Cys, Asn, Gln; Pbf for Arg).[21]

This scheme ensures that the Nα-Fmoc group can be selectively removed at each step of the synthesis with a base (e.g., piperidine) without affecting the azido group or the acid-labile side-chain protecting groups.[22] The final cleavage from the resin and removal of all side-chain protecting groups is achieved in a single step with a strong acid like TFA.[20]

Q2: Can I use Boc-SPPS for the synthesis of peptides with Nδ-Azido-D-Ornithine?

While technically possible, Boc-SPPS is generally less ideal for this application. The repeated use of moderate to strong acids (like TFA) to remove the Nα-Boc group at each cycle could potentially lead to partial degradation of the azido group over the course of a long synthesis. The final cleavage in Boc-SPPS often requires very strong and hazardous acids like HF, which may also be incompatible with the azido group. The Fmoc/tBu strategy offers a milder and more orthogonal approach for preserving the integrity of the azido functionality.[19]

Q3: Are there any specific considerations for the purification of long, azide-containing peptides?

Yes. Due to their length, these peptides can be challenging to purify by reverse-phase HPLC.

  • Aggregation: Long peptides, especially hydrophobic ones, can aggregate in the purification buffer. Adding a small amount of organic acid like formic acid or acetic acid to the mobile phase can help to keep the peptide protonated and less prone to aggregation.

  • Broad Peaks: Poor peak shape is a common issue. Optimizing the gradient steepness and flow rate is crucial. Sometimes, running the purification at a slightly elevated temperature (e.g., 40-50 °C) can improve peak resolution.

  • Characterization: It is essential to confirm the integrity of the azido group in the final purified peptide. High-resolution mass spectrometry is the primary tool for this, as it will show the correct isotopic pattern for the azide-containing peptide. FT-IR spectroscopy can also be used to confirm the presence of the characteristic azide stretch (~2100 cm⁻¹).

Visualizations

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Low_Coupling_Efficiency start Low Coupling Efficiency (Positive Kaiser Test) check_sterics Assess Steric Hindrance start->check_sterics check_aggregation Assess Aggregation Potential (Long/Hydrophobic Sequence) start->check_aggregation double_couple Implement Double Coupling and/or Extend Time check_sterics->double_couple Yes chaotropes Add Chaotropic Agents (e.g., DMSO) check_aggregation->chaotropes Yes change_reagent Switch to High-Power Coupling Reagent (e.g., HATU) double_couple->change_reagent resolution Coupling Complete (Negative Kaiser Test) double_couple->resolution change_reagent->resolution microwave Use Microwave-Assisted SPPS chaotropes->microwave chaotropes->resolution microwave->resolution

Caption: Decision tree for addressing low coupling efficiency.

Diagram 2: Orthogonal Protection Scheme for Nδ-Azido-D-Ornithine Peptides

Orthogonal_Protection Peptide Nα-Fmoc Side-Chain-tBu/Trt/Pbf Orn(N3) C-terminus-Resin Deprotection_Steps Deprotection / Cleavage Steps Fmoc_Removal Nα-Fmoc Deprotection Deprotection_Steps->Fmoc_Removal Final_Cleavage Final Cleavage & Side-Chain Deprotection Reagent_Piperidine 20% Piperidine in DMF (Base) Fmoc_Removal->Reagent_Piperidine Reagent_TFA TFA / Scavengers (e.g., TIS) (Acid) Final_Cleavage->Reagent_TFA Reagent_Piperidine->Peptide:n Removes Fmoc Reagent_TFA->Peptide:sc Removes tBu, Trt, Pbf Reagent_TFA->Peptide:c Cleaves from Resin

Sources

Technical Support Center: Strategies for Solubilizing Azido-Ornithine Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling peptides modified with azido-ornithine. The incorporation of azido-ornithine is a powerful tool for introducing an azide handle for "click chemistry," enabling site-specific conjugation, labeling, and drug development applications. However, this modification frequently introduces a significant challenge: poor solubility.

This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these solubility hurdles, ensuring the success and reproducibility of your experiments.

The Causality of the Problem: Why Does Azido-Ornithine Reduce Peptide Solubility?

The root cause of the solubility issue lies in a fundamental change to the physicochemical properties of the amino acid side chain. Natural ornithine, like lysine, possesses a primary amine on its side chain. At physiological pH, this amine is protonated (-NH₃⁺), conferring a positive charge that promotes favorable interactions with aqueous solvents.

When ornithine is converted to azido-ornithine, this charged amine is replaced by a neutral, more hydrophobic azido group (-N₃).[1][2] This substitution eliminates a key point of hydrophilicity, which can lead to a dramatic decrease in the peptide's overall solubility in aqueous buffers and increase its propensity for aggregation.[1][3]

cluster_0 Ornithine Side Chain cluster_1 Azido-Ornithine Side Chain Ornithine -CH₂-CH₂-CH₂-NH₃⁺ Ornithine_Prop Positive Charge Promotes Hydrophilicity Ornithine->Ornithine_Prop Results in Conversion Conversion via Synthesis Ornithine->Conversion AzidoOrnithine_Prop Neutral Azide Group Increases Hydrophobicity AzidoOrnithine -CH₂-CH₂-CH₂-N₃ AzidoOrnithine->AzidoOrnithine_Prop Results in Conversion->AzidoOrnithine

Caption: Chemical basis for reduced solubility after modification.

Part 1: Troubleshooting Guide

This section is designed as a direct, question-and-answer troubleshooting workflow to guide you from initial dissolution failure to a successful solubilization strategy.

Q1: My lyophilized azido-ornithine peptide won't dissolve in my aqueous buffer. What is the very first step?

A1: Perform a systematic solubility test on a small aliquot. Never attempt to dissolve your entire peptide stock without first confirming an effective solvent.[4][5] This preserves your valuable material in case the initial solvent choice is incorrect and needs to be removed.

Protocol: Initial Solubility Test

  • Carefully weigh out a small amount of the lyophilized peptide (e.g., 0.1-0.5 mg).

  • Add the first solvent to be tested (always start with high-purity, sterile water) to achieve a high concentration (e.g., 10 mg/mL).[4]

  • Vortex thoroughly for 30-60 seconds.

  • If the peptide is not fully dissolved, sonication in a water bath for 5-10 minutes can help break up aggregates.[6][7]

  • Visually inspect for particulates. If it remains insoluble, proceed to the next steps without discarding the sample. If you chose a volatile solvent, you can lyophilize the sample to recover the peptide.[5]

Q2: Water didn't work. How do I choose the next solvent?

A2: Analyze your peptide's amino acid sequence to determine its net charge at neutral pH. The overall charge is a primary determinant of solubility and dictates whether an acidic or basic solution will be effective.[3][6]

How to Calculate Net Charge (pH ~7.0):

  • Assign a value of +1 to each basic residue: Lysine (K), Arginine (R), Histidine (H), and the N-terminus (-NH₂).

  • Assign a value of -1 to each acidic residue: Aspartic Acid (D), Glutamic Acid (E), and the C-terminus (-COOH).

  • Sum the values to get the overall net charge.

Amino Acid TypeResiduesCharge Contribution (at pH 7)
Basic Arg (R), Lys (K), N-terminus+1
Basic (Conditional) His (H)+1 (at pH < 6), neutral (at pH > 6)
Acidic Asp (D), Glu (E), C-terminus-1
Neutral/Hydrophobic All others (including Azido-Ornithine)0

Based on the calculation, proceed to the appropriate step in Q3 or Q4.

Q3: My peptide has a net positive or negative charge. How do I use pH to improve solubility?

A3: Adjusting the pH away from the peptide's isoelectric point (pI) increases the net charge, enhancing solubility. A peptide is least soluble at its pI, where its net charge is zero.[3]

  • For Basic Peptides (Net Positive Charge): Use a dilute acidic solution.

    • Protocol: Add a small volume of 10% aqueous acetic acid to your peptide suspension.[4][7] Vortex and sonicate as needed. Once dissolved, you can slowly add your desired aqueous buffer. As a last resort for very difficult peptides, a minimal amount (<50 µL) of trifluoroacetic acid (TFA) can be used, followed by dilution.[4]

  • For Acidic Peptides (Net Negative Charge): Use a dilute basic solution.

    • Protocol: Add a small volume of 0.1 M ammonium bicarbonate (NH₄HCO₃) to your peptide suspension. Vortex until dissolved.

    • Critical Caution: Avoid basic solutions (pH > 7) if your peptide contains free Cysteine (Cys) residues, as this can promote rapid oxidation and disulfide bond formation, leading to dimerization and aggregation.[8][9]

Q4: My peptide is neutral or highly hydrophobic, and pH adjustment failed. What is the strategy for organic solvents?

A4: For neutral or hydrophobic peptides (>50% hydrophobic residues), an organic co-solvent is necessary. The key is to dissolve the peptide completely in the organic solvent first before any aqueous buffer is added.[10] This is more effective than trying to dissolve it in a pre-mixed solution.

Protocol: Using Organic Co-solvents

  • Add a minimal amount of a suitable organic solvent (see Table 2) to your lyophilized peptide.

  • Vortex or sonicate until the peptide is fully dissolved and the solution is clear.

  • Slowly add your aqueous buffer dropwise to the peptide-organic solution while gently vortexing. This prevents the peptide from crashing out of solution due to localized high concentrations in the aqueous phase.

  • Be mindful of the final organic solvent concentration, as it must be compatible with your downstream assay (e.g., <1% DMSO for many cell-based assays).[6]

Organic Co-SolventUse Cases & Considerations
DMSO (Dimethyl sulfoxide)Excellent for very hydrophobic peptides. Do not use if the sequence contains Cysteine (Cys) or Methionine (Met) as it can oxidize the side chains.[4][8]
DMF (Dimethylformamide)A good alternative to DMSO, especially for peptides containing Cys or Met.[4]
Acetonitrile (ACN) Commonly used and effective for many hydrophobic peptides.
Isopropanol / Ethanol Milder organic solvents that can be effective for moderately hydrophobic peptides.[8]
Q5: My peptide solution is viscous, forming a gel, or I see persistent aggregates. What is the final option?

A5: Use a strong chaotropic agent. These agents work by disrupting the non-covalent interactions (hydrogen bonds, hydrophobic effects) that cause peptides to aggregate and form secondary structures like beta-sheets.[11][12] They are a last resort but are highly effective for solubilizing aggregation-prone peptides.

Protocol: Using Chaotropic Agents

  • Prepare a stock solution of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.

  • Add this solution directly to the lyophilized peptide and vortex/sonicate until dissolved.[4][8]

  • Proceed with necessary dilutions for your experiment. Note that these are denaturing conditions and may not be suitable for all applications.

Part 2: Frequently Asked Questions (FAQs)

  • FAQ 1: What is an isoelectric point (pI) and why is it critical for solubility? The isoelectric point is the specific pH at which a peptide carries no net electrical charge.[3] At this pH, intermolecular electrostatic repulsion is at a minimum, which often leads to aggregation and precipitation. Therefore, peptide solubility is lowest at its pI.[3] Adjusting the pH of the solvent to be at least 1-2 units away from the pI is a core strategy for improving solubility.

  • FAQ 2: Can I just sonicate my peptide suspension for a long time to dissolve it? Sonication is a useful physical method to break up peptide aggregates and can significantly aid dissolution.[6][7] However, it is not a substitute for choosing the correct solvent. If the peptide is fundamentally insoluble in the chosen solvent, sonication alone will likely not be sufficient and may only create a temporary, unstable suspension. It should be used as an aid alongside the chemical strategies outlined above.

  • FAQ 3: Are there alternative azido-amino acids that are inherently more soluble? Yes. The solubility challenge with azidolysine and, by extension, azido-ornithine is well-recognized in the field. This has led to the design of novel, hydrophilic unnatural amino acids. For instance, researchers have developed a positively charged azido-amino acid that includes a secondary amine in its side chain, which remains protonated at physiological pH.[1][13][14] This design successfully maintains the azide handle for click chemistry while preserving the charge and hydrophilicity needed for good solubility, demonstrating a powerful chemical biology solution to this problem.[1]

  • FAQ 4: How should I properly store my solubilized azido-ornithine peptide? Once your peptide is in solution, it is best to prepare single-use aliquots and store them frozen at -20°C or, for long-term storage, -80°C.[4][8] This practice prevents degradation that can occur during repeated freeze-thaw cycles. If the peptide is susceptible to oxidation (containing Cys, Met, or Trp), storing it under an inert gas like argon or nitrogen is also recommended.[4]

Part 3: Experimental Workflow

The following workflow provides a logical, step-by-step process for tackling a new azido-ornithine modified peptide with unknown solubility characteristics.

start Start: Lyophilized Peptide Aliquot test_water 1. Test Solubility in Sterile H₂O start->test_water is_soluble Soluble? test_water->is_soluble success Success: Prepare Stock Solution is_soluble->success Yes calc_charge 2. Calculate Net Charge of Peptide is_soluble->calc_charge No charge_gate Peptide Type? calc_charge->charge_gate acidic Acidic (Net Negative) charge_gate->acidic Acidic basic Basic (Net Positive) charge_gate->basic Basic hydrophobic Neutral / Hydrophobic charge_gate->hydrophobic Neutral try_base 3a. Try 0.1M NH₄HCO₃ (If no Cys) acidic->try_base try_acid 3b. Try 10% Acetic Acid basic->try_acid try_organic 3c. Try Organic Solvent (DMSO, DMF, ACN) hydrophobic->try_organic is_soluble2 Soluble? try_base->is_soluble2 is_soluble3 Soluble? try_acid->is_soluble3 is_soluble4 Soluble? try_organic->is_soluble4 is_soluble2->success Yes try_chaotrope 4. Use Chaotropic Agent (6M GdnHCl / 8M Urea) is_soluble2->try_chaotrope No is_soluble3->success Yes is_soluble3->try_chaotrope No is_soluble4->success Yes is_soluble4->try_chaotrope No is_soluble5 Soluble? try_chaotrope->is_soluble5 is_soluble5->success Yes

Caption: Systematic workflow for peptide solubilization.

References

  • Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved from [Link]

  • How to dissolve peptides? (n.d.). LifeTein. Retrieved from [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]

  • Xie, Y., Lopez-Silva, T. L., & Becker, M. L. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7378–7382. Retrieved from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • McCrudden, M. T. C., et al. (2017). Formulation of hydrophobic peptides for skin delivery via coated microneedles. Cardiff University. Retrieved from [Link]

  • Acedo, J. Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Retrieved from [Link]

  • Chaotropic agent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kuhn, E., et al. (2012). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • Acedo, J. Z., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 429. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Retrieved from [Link]

  • Xie, Y., Lopez-Silva, T. L., & Becker, M. L. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ResearchGate. Retrieved from [Link]

  • Xie, Y., Lopez-Silva, T. L., & Becker, M. L. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7378-7382. Retrieved from [Link]

  • van der Veken, P., et al. (2012). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. NIH National Center for Biotechnology Information. Retrieved from [Link]

  • What is the Best Way to Dissolve Peptides? (n.d.). AmbioPharm. Retrieved from [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]

  • Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. PubMed Central. Retrieved from [Link]

  • How Can I Make My Peptide More Water Soluble? (2024). LifeTein. Retrieved from [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]

  • Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Computational Science, 3, 964–974. Retrieved from [Link]

  • Kuroda, D., & Shirai, H. (2023). Solubility-Aware Protein Binding Peptide Design Using AlphaFold. MDPI. Retrieved from [Link]

  • Block, S., et al. (2019). pH-Dependent physicochemical properties of ornithine lipid in mono- and bilayers. Physical Chemistry Chemical Physics, 21(3), 1251-1259. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Difficult Couplings Involving Nα-Fmoc-Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Nα-Fmoc-Nδ-Azido-D-Ornithine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes. The unique structure of this amino acid derivative, while offering valuable functionality for bioconjugation via its azide group, can present specific hurdles during the peptide coupling step.[1] This guide will equip you with the knowledge to anticipate and overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of Nα-Fmoc-Nδ-Azido-D-Ornithine potentially difficult?

Several factors can contribute to incomplete or challenging coupling reactions with this amino acid derivative:

  • Steric Hindrance: While the azide group itself is relatively small, the combination of the bulky Fmoc protecting group and the local peptide sequence can create steric hindrance.[2][3] This is particularly true when coupling to a sterically demanding N-terminus or within a sequence prone to secondary structure formation.

  • Secondary Structure Formation: As the peptide chain elongates on the solid support, it can adopt secondary structures (e.g., β-sheets) or aggregate.[2][4] This can render the N-terminal amine of the growing peptide less accessible to the incoming activated amino acid, leading to incomplete coupling.[2][4]

  • Suboptimal Activation: Standard coupling protocols may not be sufficiently robust for difficult sequences.[2] The choice of coupling reagent and reaction conditions is critical to ensure complete activation and efficient reaction kinetics.

Q2: When is a "double coupling" strategy necessary for this amino acid?

A double coupling should be performed when a qualitative monitoring test, such as the Kaiser test (ninhydrin test), indicates the presence of unreacted primary amines on the resin after the initial coupling reaction.[2][5] A positive Kaiser test, characterized by blue or purple beads, signifies that the first coupling was incomplete and a second coupling is required to drive the reaction to completion.[2][5]

Q3: What are the most effective coupling reagents for incorporating Nα-Fmoc-Nδ-Azido-D-Ornithine in challenging sequences?

For difficult couplings, it is highly recommended to use more potent uronium/aminium or phosphonium-based coupling reagents over standard carbodiimides like DCC or DIC.[2] Reagents such as HATU, HBTU, and COMU are often cited for their high reactivity and efficiency in sterically hindered couplings.[2][6] The use of an additive like OxymaPure® can also enhance coupling efficiency and suppress racemization.[7]

Q4: Can the azide group on the ornithine side chain participate in side reactions during SPPS?

The azide group is generally stable under standard Fmoc-SPPS conditions, including piperidine treatment for Fmoc deprotection and TFA for final cleavage. However, prolonged coupling times, especially with certain activators like HBTU in the presence of DIPEA, could potentially lead to side reactions like azide elimination.[8][9] It is crucial to use optimized coupling conditions and non-nucleophilic bases like collidine to minimize such risks.[8][10]

Q5: Are there any known incompatibilities of the Nδ-azido group with other standard SPPS procedures?

The azide group is compatible with most standard Fmoc-SPPS procedures. However, care should be taken during subsequent modifications of the peptide on-resin. For instance, if a reduction step is planned, reagents like dithiothreitol (DTT) or phosphines will reduce the azide.[11] This highlights the importance of strategic planning of the synthesis when incorporating azide-functionalized amino acids.

Troubleshooting Guide: Incomplete Coupling

A persistently positive Kaiser test after a standard coupling protocol is the most common issue encountered when incorporating Nα-Fmoc-Nδ-Azido-D-Ornithine. This guide provides a systematic workflow to diagnose and resolve the problem.

Issue: Positive Kaiser Test After Initial Coupling

This indicates the presence of unreacted primary amines on the peptide-resin, signifying an incomplete coupling reaction.

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test after Initial Coupling double_coupling Perform Double Coupling (See Protocol 1) start->double_coupling re_test_1 Perform Kaiser Test double_coupling->re_test_1 change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) re_test_1->change_reagent Positive proceed Proceed to Next Deprotection Step re_test_1->proceed Negative increase_time_temp Increase Coupling Time and/or Temperature (e.g., Microwave) change_reagent->increase_time_temp re_test_2 Perform Kaiser Test increase_time_temp->re_test_2 capping Cap Unreacted Amines (See Protocol 2) re_test_2->capping Positive re_test_2->proceed Negative investigate Investigate Sequence-Specific Issues (Aggregation, Secondary Structure) capping->investigate investigate->proceed G start Peptide Synthesis Planning with Nα-Fmoc-Nδ-Azido-D-Ornithine racemization Potential for Racemization start->racemization azide_reduction Potential for Azide Reduction start->azide_reduction mitigation_rac Mitigation Strategies: - Use non-nucleophilic base (e.g., Collidine) - Add OxymaPure® - Minimize pre-activation time racemization->mitigation_rac mitigation_az Mitigation Strategies: - Plan synthetic route to avoid  premature reduction - Select orthogonal chemistries for  other modifications azide_reduction->mitigation_az synthesis Optimized SPPS Protocol mitigation_rac->synthesis mitigation_az->synthesis product High-Purity Azido-Peptide synthesis->product

Caption: Proactive strategies to minimize side reactions.

By understanding the underlying chemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can confidently and successfully incorporate Nα-Fmoc-Nδ-Azido-D-Ornithine into their peptide synthesis workflows, paving the way for novel discoveries in chemical biology and drug development.

References

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

  • ResearchGate. (n.d.). α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs | Request PDF. [Link]

  • RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). [Link]

  • National Institutes of Health. (n.d.). Azide-Rich Peptides via an On-Resin Diazotransfer Reaction. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]

  • Scilit. (n.d.). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. [Link]

  • Gyros Protein Technologies. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]

  • National Institutes of Health. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. [Link]

  • Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. [Link]

  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings. [Link]

  • David Spring's group. (n.d.). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. [Link]

  • National Institutes of Health. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. (n.d.). Asparagine coupling in Fmoc solid phase peptide synthesis. [Link]

  • National Institutes of Health. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

Sources

Minimizing racemization of Ndelta-Azido-D-Ornithine during activation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide on the critical process of activating Nδ-azido-D-ornithine while preserving its chiral integrity. As a non-proteinogenic amino acid, Nδ-azido-D-ornithine is a valuable building block in the synthesis of novel peptide therapeutics and chemical probes. However, its activation for peptide coupling presents a significant risk of racemization, which can compromise the biological activity and safety of the final product.

This guide is designed to provide you with a deep understanding of the mechanisms behind racemization and to offer practical, field-proven strategies to minimize this undesirable side reaction. We will delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic protocols effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization and why is it a major concern during the activation of Nδ-azido-D-ornithine?

A1: Racemization is the process by which an enantiomerically pure substance, in this case, D-ornithine, is converted into a mixture of both D- and L-enantiomers. In peptide synthesis, the activation of the carboxylic acid group of an amino acid is a prerequisite for peptide bond formation.[1][2] This activation, however, can also increase the acidity of the α-hydrogen, making it susceptible to abstraction by a base.[1]

The primary mechanism of racemization for N-protected amino acids during activation proceeds through the formation of a 5(4H)-oxazolone intermediate.[1][3][4] This planar and achiral intermediate can be re-protonated from either side, leading to a mixture of D and L enantiomers. The presence of the L-enantiomer (the unnatural isomer in this case) can drastically alter the peptide's conformation, receptor binding affinity, and overall biological activity, potentially leading to inactive or even toxic compounds.[5] Therefore, maintaining the stereochemical purity of Nδ-azido-D-ornithine is paramount.

Racemization_Mechanism cluster_0 Activation & Racemization Pathway D_Ornithine Nα-Protected Nδ-Azido-D-Ornithine Activated_Ester Activated Ester (e.g., O-Acylisourea) Oxazolone Planar Oxazolone Intermediate (Achiral) Racemic_Mixture Racemic Mixture of Activated Ornithine

Q2: How does the choice of coupling reagent impact the racemization of Nδ-azido-D-ornithine?

A2: The choice of coupling reagent is a critical factor in controlling racemization.[6][7] Coupling reagents differ in their activation mechanism and the reactivity of the intermediates they form.

  • Carbodiimides (e.g., DCC, DIC): When used alone, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are known to cause significant racemization.[2][6] They form a highly reactive O-acylisourea intermediate which has a longer lifespan, providing more opportunity for it to cyclize into the problematic oxazolone.[6]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[2][6] HATU is often preferred as it can react faster, further minimizing the time for epimerization to occur.[6]

  • Phosphonium Salts (e.g., PyBOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is also a highly efficient coupling reagent that generally results in low racemization.[1]

Recommendation: For a sensitive amino acid like Nδ-azido-D-ornithine, it is advisable to avoid using carbodiimides alone. Instead, opt for uronium/aminium or phosphonium-based reagents.

Q3: I'm still observing racemization even with HBTU. What role do additives play, and which ones should I use?

A3: This is a common issue. While reagents like HBTU are good, their performance in suppressing racemization is significantly enhanced by the use of additives. Additives like 1-hydroxybenzotriazole (HOBt) and its analogues work by forming an active ester with the activated amino acid.[2][8] This active ester is less reactive than the initial activated intermediate (e.g., the O-acylisourea from DIC) but more reactive towards the amine component of the coupling partner. This rapid trapping of the highly reactive intermediate prevents its conversion to the oxazolone.[3]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, very effective at suppressing racemization.[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt in reducing racemization, particularly in difficult couplings.[1][3]

  • OxymaPure® (Ethyl cyano(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, showing excellent performance in suppressing racemization and accelerating coupling.[1]

Crucial Insight: The uronium reagents HBTU and TBTU were initially thought to not require HOBt as it is already part of their structure. However, it has been shown that the addition of an external equivalent of HOBt can further suppress racemization.[2]

Troubleshooting Tip: If you are using a carbodiimide like DIC, the addition of HOBt, HOAt, or Oxyma is mandatory to minimize racemization.[2][6] If you are using HBTU or HATU and still see racemization, consider the addition of one equivalent of HOAt or Oxyma.

Q4: What is the influence of the base and solvent on racemization?

A4: The base and solvent system can significantly impact the extent of racemization.

  • Base: The abstraction of the α-proton is a base-catalyzed process.[3] Therefore, the strength and steric hindrance of the base used are important.

    • DIEA (N,N-Diisopropylethylamine): A commonly used base, but its strong basicity can promote racemization.

    • NMM (N-Methylmorpholine): A weaker base than DIEA and is often a better choice to minimize racemization.[3]

    • 2,4,6-Collidine: A sterically hindered and weaker base that has been shown to be superior in minimizing racemization in some cases.[3]

  • Solvent: The polarity of the solvent can influence the reaction rates and the stability of the intermediates.

    • DMF (N,N-Dimethylformamide): The most common solvent for solid-phase peptide synthesis.

    • NMP (N-Methyl-2-pyrrolidone): Can be a better choice in cases of difficult couplings or aggregation.

    • DCM (Dichloromethane): Less polar and can sometimes be beneficial in solution-phase couplings to reduce racemization.

Recommendation: For the activation of Nδ-azido-D-ornithine, start with NMM as the base. If racemization is still an issue, consider switching to 2,4,6-collidine.

Q5: Can reaction temperature and time be optimized to reduce racemization?

A5: Absolutely. Both temperature and time are critical parameters.

  • Temperature: Higher temperatures accelerate all reactions, including the rate of oxazolone formation and subsequent racemization.[4] Therefore, it is crucial to maintain a low temperature during the activation and coupling steps. Performing the activation at 0 °C is a standard practice to minimize racemization.

  • Activation Time: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization. Pre-activation times should be kept to a minimum. A common strategy is to add the coupling reagent to the amino acid and allow it to activate for only a few minutes before adding the mixture to the amine component.

Troubleshooting Protocol: If you suspect temperature-induced racemization, perform the activation and coupling steps in an ice bath (0 °C). Monitor the reaction progress closely to avoid unnecessarily long reaction times.

Quantitative Data Summary: Impact of Coupling Reagents & Additives

The following table summarizes the relative effectiveness of common coupling conditions in minimizing racemization for sensitive amino acids. While specific data for Nδ-azido-D-ornithine is not extensively published, these trends for other racemization-prone amino acids provide a strong predictive framework.

Coupling ReagentAdditiveBaseRelative Racemization LevelKey Considerations
DICNoneDIEAHighNot recommended for sensitive amino acids.[6]
DICHOBtNMMLowA classic and effective combination.[2]
DICHOAtNMMVery LowHOAt is generally superior to HOBt.[1][3]
DICOxymaPure®NMMVery LowExcellent, non-explosive alternative to HOBt/HOAt.[1]
HBTU(HOBt)DIEALow-MediumAddition of external HOBt can be beneficial.[2]
HATU(HOAt)NMM/CollidineVery LowHighly efficient and generally low racemization.[6]
PyBOPNoneNMMLowGood alternative to uronium-based reagents.[1]

Recommended Experimental Protocol for Minimal Racemization

This protocol outlines a robust method for the activation and coupling of Fmoc-Nδ-azido-D-Ornithine-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Nδ-azido-D-Ornithine-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling Reagent: HATU

  • Additive: OxymaPure®

  • Base: N-Methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Workflow Diagram:

Activation_Workflow

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform the standard Fmoc deprotection protocol to expose the N-terminal amine, followed by thorough washing with DMF.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve Fmoc-Nδ-azido-D-Ornithine-OH (3 eq.), HATU (2.9 eq.), and OxymaPure® (3 eq.) in anhydrous DMF.

  • Pre-activation: Cool the activation mixture in an ice bath (0 °C) for 2-5 minutes.

  • Base Addition: Add NMM (6 eq.) to the cooled activation mixture and vortex briefly.

  • Coupling: Immediately add the activation mixture to the drained resin. Agitate the reaction vessel at 0 °C for 15 minutes, then allow it to warm to room temperature and continue agitation for an additional 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

By adhering to this protocol, which combines a highly efficient coupling reagent and additive with careful control of base, temperature, and time, you can significantly minimize the risk of racemization during the incorporation of Nδ-azido-D-ornithine into your peptide sequence.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate. [Link]

  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. ACS Publications. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. PubMed Central. [Link]

  • Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • ChemInform Abstract: Synthesis of Non-Proteinogenic Amino Acids with Three Chiral Centres. ResearchGate. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Pseudo-enantiomeric coupling reagents for predictable incorporation into the peptide chain D and/or L amino acid residue of racemic substrates. ResearchGate. [Link]

  • Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications (RSC Publishing). [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central. [Link]

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Validation & Comparative

A-Senior Application Scientist's Guide to Ornithine Side-Chain Protection: Azido vs. Boc Strategies in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that dictates the strategic direction of your entire project. This is particularly true for non-proteinogenic amino acids like D-Ornithine, a versatile building block prized for its role in constructing cyclic peptides, introducing labels, and creating branched structures.[1] The key to unlocking ornithine's potential lies in the judicious protection of its delta (δ) amino group.

This guide provides an in-depth comparison of two prevalent D-ornithine derivatives used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Nalpha-Fmoc-Ndelta-Azido-D-Ornithine and Nalpha-Fmoc-Ndelta-Boc-D-Ornithine . We will explore the fundamental chemistry, strategic applications, and detailed experimental protocols for each, empowering you, the researcher, to make an informed decision for your specific synthetic goals.

The Strategic Crossroads: Choosing Your Side-Chain Armor

The core difference between these two reagents lies in the nature of the side-chain protecting group: the bioorthogonal azide (-N₃) versus the acid-labile tert-butyloxycarbonyl (Boc) . This choice is not merely tactical; it defines the entire landscape of possibilities for your peptide, from its initial synthesis to its final application.

Nalpha-Fmoc-Ndelta-Boc-D-Ornithine: The Workhorse of Structural Design

The Boc group is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection scheme.[1][2] Its stability to the mild basic conditions (e.g., piperidine) used for Nα-Fmoc removal makes it a reliable choice for standard peptide elongation.[3] The δ-amino group of ornithine remains shielded throughout the synthesis and is typically deprotected simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][3]

  • Primary Application: Ideal for synthesizing peptides where the ornithine residue serves a structural purpose, such as forming a lactam bridge for cyclization or simply acting as a cationic residue upon final deprotection.[1][3]

  • Simplicity and Reliability: Its integration into standard Fmoc-SPPS protocols is seamless, making it a dependable and straightforward option.[4]

This compound: The Gateway to Bioconjugation and Beyond

The azido group is a powerful tool in chemical biology, prized for its small size, stability, and bioorthogonality.[5][6] It is inert to the standard conditions of Fmoc-SPPS, including both basic Fmoc deprotection and final acidic cleavage. This unique stability allows the azide to be carried through the entire synthesis, serving as a versatile chemical handle on the final peptide for a variety of post-synthetic modifications.[5][7]

  • Primary Application: Essential for projects requiring site-specific labeling, bioconjugation, or complex structural modifications.[5][8] The azide group can be selectively transformed into a primary amine via Staudinger reduction or participate in highly efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][9][10]

Head-to-Head Comparison: Performance and Properties

To facilitate a clear choice, the key characteristics of each derivative are summarized below.

FeatureNalpha-Fmoc-Ndelta-Boc-D-OrnithineThis compound
Side-Chain Group tert-butyloxycarbonyl (-Boc)Azide (-N₃)
Protection Type Acid-LabileBioorthogonal
Deprotection Method Strong Acid (e.g., TFA)[3]Mild Reduction (e.g., PPh₃, DTT)[11]
Orthogonality Quasi-orthogonal: Cleaved during final TFA step with other tBu-based groups.[2]Fully Orthogonal: Stable to both acidic and basic SPPS conditions.
Post-Synthesis Use The deprotected amine can be used for cyclization or remains as a primary amine.The azide serves as a handle for CuAAC ("click" chemistry) or Staudinger ligation.[5][7]
Key Advantage Simplicity and compatibility with standard Fmoc/tBu protocols.[1]Enables highly specific post-synthetic modifications and bioconjugation.[6][8]
Molecular Weight 454.5 g/mol [4]423.4 g/mol

Visualizing the Chemistry and Workflow

To better understand the structural differences and their implications in a synthetic workflow, the following diagrams illustrate the molecules and their respective pathways in SPPS.

Figure 1. Chemical structures of the two ornithine derivatives.

SPPS_Workflows cluster_boc Fmoc-Orn(Boc)-OH Workflow cluster_azido Fmoc-Orn(N₃)-OH Workflow b_start Start SPPS b_couple Couple Fmoc-Orn(Boc)-OH b_start->b_couple b_elongate Elongate Peptide Chain (Piperidine Deprotection) b_couple->b_elongate b_cleave Final Cleavage (TFA Cocktail) b_elongate->b_cleave b_product Peptide with free Ornithine δ-NH₂ b_cleave->b_product a_start Start SPPS a_couple Couple Fmoc-Orn(N₃)-OH a_start->a_couple a_elongate Elongate Peptide Chain (Piperidine Deprotection) a_couple->a_elongate a_cleave Final Cleavage (TFA Cocktail) a_elongate->a_cleave a_product Azide-Bearing Peptide a_cleave->a_product a_modify Post-Synthetic Modification a_product->a_modify a_red Staudinger Reduction (e.g., PPh₃, H₂O) a_modify->a_red To Amine a_click CuAAC 'Click' Reaction (e.g., Alkyne, Cu(I)) a_modify->a_click To Conjugate a_final1 Peptide with free Ornithine δ-NH₂ a_red->a_final1 a_final2 Triazole-Linked Conjugate a_click->a_final2

Figure 2. Comparative SPPS workflows.

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for the successful incorporation and manipulation of each ornithine derivative.

Protocol 1: Standard SPPS using Nalpha-Fmoc-Ndelta-Boc-D-Ornithine

This protocol outlines the standard cycle for incorporating Fmoc-Orn(Boc)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).[12][13]

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Nalpha-Fmoc-Ndelta-Boc-D-Ornithine (3 eq.), a coupling reagent like HCTU (3 eq.), and a base like N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the full sequence is assembled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove the Boc protecting group from the ornithine side chain, along with other acid-labile protecting groups.[3][14]

Protocol 2: On-Resin Modification with this compound

This protocol details the synthesis of an azide-bearing peptide and subsequent on-resin modifications.

Part A: Peptide Synthesis

  • Follow steps 1-6 from Protocol 1, substituting This compound for the Boc-protected version. The azide group is stable throughout this process.

Part B: On-Resin Staudinger Reduction (Azide to Amine)

This procedure converts the ornithine side-chain azide into a primary amine while the peptide is still attached to the resin.[11][15]

  • Resin Preparation: After peptide assembly (Part A), ensure the N-terminal Fmoc group of the final amino acid is removed. Wash the resin thoroughly with DMF and then THF.

  • Reduction:

    • Prepare a solution of triphenylphosphine (PPh₃, 10 eq.) in THF/Water (e.g., 9:1 v/v).

    • Add the solution to the resin and agitate at room temperature for 6-12 hours. The reaction mechanism involves the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[11][16]

  • Washing: Wash the resin extensively with THF, DCM, and DMF to remove the phosphine oxide byproduct. The resulting free δ-amino group can now be used for on-resin cyclization or other modifications.

Part C: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" chemistry protocol allows for the efficient conjugation of an alkyne-containing molecule to the azide-bearing peptide.[9][17]

  • Resin Preparation: After peptide assembly (Part A), wash the resin with DMF, then DCM.

  • Click Reaction Cocktail:

    • In a reaction vessel, add the azide-peptide-resin.

    • Add a solution of the alkyne-containing molecule (5-10 eq.) in DMF.

    • Add a copper(I) source, such as copper(I) iodide (CuI, 1 eq.).

    • Add a base/ligand, such as DIEA (2 eq.).

    • Alternative Cu(I) source: A mixture of copper(II) sulfate (CuSO₄, 0.5 eq.) and a reducing agent like sodium ascorbate (2 eq.) in a solvent system like DMF/water can also be used to generate Cu(I) in situ.[10][18]

  • Reaction: Agitate the mixture at room temperature for 8-24 hours. The reaction is highly specific, forming a stable 1,4-disubstituted triazole linkage.[9]

  • Washing: Wash the resin thoroughly with DMF, water, DMF, and DCM to remove copper and excess reagents.

  • Final Cleavage: Cleave the now-conjugated peptide from the resin using a standard TFA cocktail as described in Protocol 1, Step 7.

Conclusion and Strategic Recommendations

The decision between Nalpha-Fmoc-Ndelta-Boc-D-Ornithine and This compound is fundamentally a choice between simplicity for structural roles and versatility for functional applications.

  • Choose Nalpha-Fmoc-Ndelta-Boc-D-Ornithine when your primary goal is the synthesis of standard or cyclic peptides where the ornithine side chain does not require selective, post-synthetic modification. Its seamless integration into established workflows makes it the most efficient choice for these applications.

  • Choose this compound when your project demands site-specific labeling, the attachment of payloads (like drugs or imaging agents), or the creation of complex architectures through "click" chemistry. The complete orthogonality of the azide group provides a powerful and precise tool for advanced bioconjugation strategies, opening a vast landscape of chemical and biological exploration.[19][20]

By understanding the distinct chemical properties and leveraging the detailed protocols provided, researchers can confidently select the optimal building block to achieve their synthetic objectives with precision and efficiency.

References

  • Vertex AI Search, "Mastering Fmoc Solid-Phase Peptide Synthesis with N-alpha-Fmoc-Ndelta-Boc-L-ornithine", 2026.
  • UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Benchchem, "The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis", N.D.
  • NIH National Center for Biotechnology Information, "Azide-Rich Peptides via an On-Resin Diazotransfer Reaction", N.D.
  • ACS Publications, "Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents", 2012.
  • NIH National Center for Biotechnology Information, "Evaluation of Biofilm Formation on Novel Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • ResearchGate, "Synthesis of Azido Acids and Their Application in the Prepar
  • Chem-Impex, "Nα-Fmoc-Nδ-Boc-L-ornithine", N.D.
  • NIH National Center for Biotechnology Information, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides", N.D.
  • MDPI, "Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC)", N.D.
  • Aetheria Biotech, "Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol", N.D.
  • ACS Publications, "Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review", N.D.
  • Sigma-Aldrich, "Selecting Orthogonal Building Blocks", N.D.
  • Wikipedia, "Staudinger reaction", N.D.
  • Bioclone, "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Creative Peptides, "Nalpha-fmoc-ndelta-trityl-l-ornithine", N.D.
  • AAPPTec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry", N.D.
  • David Spring Group, University of Cambridge, "Efficient Synthesis of Fmoc-Protected Azido Amino Acids", N.D.
  • PubMed, "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis", 2000.
  • Biosynth, "Protecting Groups in Peptide Synthesis", N.D.
  • Organic Chemistry Tutor, "Staudinger Reaction", N.D.
  • NIH National Center for Biotechnology Information, "Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides", 2022.
  • Alfa Chemistry, "Staudinger Reduction", N.D.
  • Benchchem, "The Azido Acid in Bioconjugation: An In-Depth Technical Guide", 2025.
  • BOC Sciences, "Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • AAPPTec, "Amino Acid Deriv
  • Luxembourg Bio Technologies, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences", 2007.
  • Royal Society of Chemistry, "Amino acid and peptide bioconjug
  • ResearchGate, "Boc deprotection conditions tested.", N.D.
  • CPC Scientific, "Click Peptides", N.D.
  • NINGBO INNO PHARMCHEM CO.,LTD., "Mastering Peptide Synthesis with Boc-Orn(Z)-OH: A Comprehensive Guide", N.D.
  • InvivoGen, "Conjug
  • Scholarly Publications Leiden University, "Solid-phase synthesis of macrocyclic peptides via side-chain anchoring of the ornithine delta-amine", N.D.
  • Biosynth, "N-alpha-Fmoc-Ndelta-Boc-L-ornithine", N.D.
  • Mabtech, "Bioconjugation applic
  • Benchchem, "Application Notes: The Role of Azides in Peptide Synthesis and Modific
  • ChemPep, "Fmoc Solid Phase Peptide Synthesis", N.D.
  • ResearchGate, "ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Deriv
  • PubMed, "Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis", 2005.

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A Researcher's Guide to Alternatives for Nalpha-Fmoc-Ndelta-Azido-D-Ornithine in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the azide functional group, often introduced into peptides and proteins via non-canonical amino acids like Nalpha-Fmoc-Ndelta-Azido-D-Ornithine, represents a cornerstone of chemical biology. Its partnership with strained alkynes in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry, has enabled countless discoveries. However, the choice of the strained alkyne partner is not a one-size-fits-all decision. Factors such as reaction kinetics, stability, hydrophilicity, and steric hindrance dictate the success of a conjugation strategy.

This guide provides a comprehensive comparison of the most prevalent alternatives to the archetypal simple cyclooctynes, focusing on the practical implications for researchers in peptide synthesis and drug development. We will delve into the mechanistic nuances that drive performance differences and provide actionable, data-supported insights for selecting the optimal reagent for your specific application.

The Engine of SPAAC: Understanding Strained Alkynes

Strain-Promoted Alkyne-Azide Cycloaddition is a bioorthogonal reaction that forms a stable triazole linkage between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst. The reaction's efficiency is primarily dictated by the structure of the cyclooctyne. The ring strain and electronic properties of the alkyne dramatically influence the reaction rate. The quest for faster and more efficient copper-free click reactions has led to the development of several generations of cyclooctyne-based reagents.

Below is a generalized workflow for a typical bioconjugation experiment using SPAAC, such as labeling an azide-modified peptide.

SPAAC_Workflow cluster_synthesis Peptide Synthesis cluster_conjugation Bioconjugation cluster_analysis Analysis A Solid-Phase Peptide Synthesis B Incorporate Azido-D-Ornithine A->B C Dissolve Azide-Peptide and Strained Alkyne B->C Cleave & Purify D Incubate at RT C->D E Purify Conjugate (e.g., HPLC) D->E F Characterize by Mass Spec E->F G Assess Purity/Yield F->G

Caption: A generalized workflow for peptide conjugation using SPAAC.

A Comparative Analysis of Leading Strained Alkynes

While the azide component (like Azido-D-Ornithine) is relatively standard, the innovation lies in the alkyne. Let's compare the most prominent classes of strained alkynes used in copper-free click chemistry.

Dibenzocyclooctynes (DBCO/ADIBO)

Dibenzocyclooctynes, often referred to as DBCO or ADIBO, are among the most widely used strained alkynes due to their high reactivity and commercial availability. The fusion of two benzene rings to the cyclooctyne core significantly increases ring strain, thereby accelerating the reaction with azides.

  • Expertise & Experience: The key advantage of DBCO is its rapid reaction kinetics. This is a direct consequence of the high ring strain, which lowers the activation energy of the [3+2] cycloaddition with azides. However, this reactivity comes with a trade-off: DBCO is notably hydrophobic. This can be problematic when working with certain proteins or in aqueous buffers, sometimes leading to aggregation or reduced accessibility of the labeling site. The hydrophobicity can also complicate purification, particularly in reverse-phase HPLC, where the labeled product may have a significantly different retention time than the unlabeled precursor.

Bicyclononynes (BCN)

Bicyclononynes (BCN) represent another popular class of strained alkynes. They feature a nine-membered ring system, which is less strained than DBCO but offers a different set of advantages.

  • Expertise & Experience: The primary benefit of BCN is its smaller size and increased hydrophilicity compared to DBCO. This can be crucial when labeling sterically hindered sites or when maintaining the solubility and native conformation of a biomolecule is paramount. While the reaction kinetics of BCN are generally slower than those of DBCO, they are still sufficiently rapid for most bioconjugation applications. The improved water solubility and more "biomolecule-like" physical properties make BCN a go-to choice for in vivo studies or when working with sensitive proteins.

Dicyclooctynes (DIFO) and Other Difluorinated Cyclooctynes

Difluorinated cyclooctynes, such as DIFO, were among the first generation of strained alkynes developed for copper-free click chemistry. The electron-withdrawing fluorine atoms help to lower the energy of the LUMO of the alkyne, which accelerates the reaction with the azide's HOMO.

  • Expertise & Experience: While foundational, DIFO and its analogs have been largely superseded by DBCO and BCN for many applications. Their kinetics are generally slower than DBCO, and their synthesis can be more complex. However, they remain relevant in specific contexts and are important to understand from a historical and mechanistic perspective. Their smaller size can still be an advantage in certain scenarios.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes key performance metrics for the discussed strained alkyne classes. The second-order rate constants (k₂) are a direct measure of reaction speed, with higher values indicating a faster reaction.

FeatureDBCO (ADIBO)BCNDIFO
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) ~0.3 - 1.0~0.01 - 0.1~0.004 - 0.07
Relative Reactivity Very HighModerateLow to Moderate
Hydrophobicity HighLow to ModerateModerate
Steric Hindrance HighLowLow
Stability Good in aqueous buffersExcellentGood
Primary Advantage Fastest kineticsGood balance of reactivity and hydrophilicitySmall size
Common Applications Cell surface labeling, peptide conjugationIn vivo imaging, protein modificationFoundational studies, specific small molecule conjugation

Note: Rate constants are approximate and can vary depending on the specific derivatives, solvent, and temperature.

Experimental Protocol: Labeling an Azide-Modified Peptide with a DBCO-Fluorophore

This protocol provides a representative workflow for conjugating a DBCO-containing fluorescent dye to a peptide synthesized with this compound.

Trustworthiness: This protocol is designed as a self-validating system. The use of analytical techniques like HPLC and mass spectrometry at key steps allows for confirmation of the reaction's progress and the identity of the final product.

Materials:
  • Azide-modified peptide (e.g., synthesized with Azido-D-Ornithine): 1 mg

  • DBCO-Fluorophore (e.g., DBCO-PEG4-5/6-FAM): 1.2 molar equivalents

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvents: DMSO, Acetonitrile (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Equipment: HPLC system with a C18 column, Mass spectrometer (e.g., ESI-MS), lyophilizer.

Step-by-Step Methodology:
  • Peptide Preparation:

    • Dissolve 1 mg of the lyophilized azide-peptide in 200 µL of PBS, pH 7.4. The concentration will depend on the peptide's molecular weight.

    • Causality: Using a neutral pH buffer like PBS is crucial for maintaining the stability of both the peptide and the DBCO reagent.

  • DBCO-Fluorophore Preparation:

    • Prepare a 10 mM stock solution of the DBCO-Fluorophore in anhydrous DMSO.

    • Causality: DBCO reagents are often hydrophobic and dissolve best in organic solvents like DMSO. Preparing a concentrated stock minimizes the amount of organic solvent added to the aqueous reaction mixture, which could otherwise denature the peptide.

  • Conjugation Reaction:

    • Add 1.2 molar equivalents of the DBCO-Fluorophore stock solution to the peptide solution.

    • Causality: A slight excess of the DBCO reagent helps to drive the reaction to completion.

    • Gently vortex the mixture and allow it to react for 2-4 hours at room temperature, protected from light. The reaction time may vary depending on the specific peptide sequence and steric hindrance around the azide.

    • Causality: Protecting the reaction from light is essential when using a fluorescent dye to prevent photobleaching.

  • Monitoring and Purification:

    • Monitor the reaction progress by taking a small aliquot (e.g., 5 µL) and analyzing it by HPLC-MS. The chromatogram should show the appearance of a new, more hydrophobic peak corresponding to the labeled peptide, and a decrease in the starting material peak. The mass spectrum will confirm the identity of the new peak.

    • Once the reaction is complete (as judged by the disappearance of the starting peptide), purify the conjugate using preparative HPLC with a suitable gradient (e.g., a water/acetonitrile gradient with 0.1% TFA).

    • Causality: HPLC is essential for separating the labeled peptide from unreacted DBCO-fluorophore and any unlabeled peptide, ensuring a high-purity final product.

  • Final Product Characterization:

    • Collect the fractions corresponding to the product peak.

    • Confirm the identity and purity of the final product by analytical HPLC-MS.

    • Lyophilize the pure fractions to obtain the final labeled peptide as a powder.

Protocol_Workflow A Dissolve Azide-Peptide in PBS C Combine Peptide and DBCO Reagent (1.2 eq) A->C B Prepare DBCO-Fluorophore stock in DMSO B->C D Incubate 2-4h at RT (Protect from light) C->D E Monitor by HPLC-MS D->E F Purify by Prep-HPLC E->F G Analyze & Lyophilize Final Product F->G

Caption: Step-by-step workflow for peptide labeling via SPAAC.

Conclusion and Future Perspectives

The choice of a strained alkyne for copper-free click chemistry is a critical decision that impacts reaction efficiency, product purity, and the biological relevance of the resulting conjugate. While DBCO offers the fastest kinetics, its hydrophobicity can be a limiting factor. BCN provides a more hydrophilic and sterically accessible alternative, albeit with moderately slower kinetics. The selection process should therefore be guided by a thorough understanding of the specific biomolecule being modified and the intended application. As the field of chemical biology continues to evolve, we can anticipate the development of new generations of strained alkynes with even faster kinetics, improved stability, and enhanced biocompatibility, further expanding the remarkable utility of copper-free click chemistry.

References

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link]

  • Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P., van Hest, J. C., & van Delft, F. L. (2010). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+2) cycloaddition. Chemical Communications. [Link]

  • Dommerholt, J., Schmidt, S., Temming, R., Hendriks, L. J., Rutjes, F. P., van Hest, J. C., ... & van Delft, F. L. (2010). Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells. Angewandte Chemie International Edition. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences. [Link]

A Senior Application Scientist's Guide to Coupling Reagents for Nα-Fmoc-Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Coupling in Peptide Synthesis

In the landscape of synthetic peptide chemistry, the formation of the amide bond is the cornerstone reaction. The efficiency and fidelity of this step, known as the coupling reaction, directly dictates the purity, yield, and ultimately, the biological viability of the final peptide.[1][2] The choice of coupling reagent is therefore not a trivial procedural detail but a critical decision that can prevent a host of side reactions and ensure the successful synthesis of complex peptides.[3][4]

This guide focuses on a building block of significant interest in modern drug development and chemical biology: Nα-Fmoc-Nδ-azido-D-ornithine . The δ-azido group serves as a versatile chemical handle for bioconjugation via "click chemistry," while the D-configuration can enhance proteolytic stability. However, its incorporation is subject to the same challenges that plague all peptide syntheses: incomplete reactions, racemization, and other deleterious side reactions.[5][6]

Herein, we provide an in-depth comparison of common coupling reagents for this specific amino acid, moving beyond catalog descriptions to offer field-proven insights and actionable protocols for researchers at the bench.

Pillar 1: Understanding the Core Chemistry and Potential Pitfalls

The successful incorporation of Fmoc-D-Orn(N3)-OH hinges on activating its carboxyl group to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[1][3] The ideal coupling reagent achieves this activation rapidly and without inducing unwanted side reactions.

Key Side Reactions to Mitigate:
  • Racemization: While we are intentionally using a D-amino acid, racemization to the L-enantiomer is a potential side reaction that would create a hard-to-separate diastereomeric impurity. The risk of racemization increases with over-activation, extended reaction times, or the use of strong, non-hindered bases.[3][7] Onium salts based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are known to suppress racemization effectively.[8][9]

  • Guanidinylation: This is a chain-terminating side reaction specific to uronium/aminium-based reagents like HBTU and HATU. If the reagent is not fully consumed by the amino acid's carboxyl group, the excess reagent can react with the free N-terminal amine of the peptide on the resin, forming a stable guanidinium group that cannot be elongated further.[10][11] This can be largely avoided by pre-activating the amino acid before adding it to the resin.[10]

  • N-Acylurea Formation: A classic side reaction associated with carbodiimides (like DCC and DIC), where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[3][6] The addition of a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure effectively traps the intermediate as an active ester, minimizing this pathway.[3][12]

  • Azide Group Stability: The δ-azido group in ornithine is generally stable under standard Fmoc-based Solid Phase Peptide Synthesis (SPPS) conditions, including repeated exposure to piperidine for Fmoc deprotection and treatment with common coupling reagents.[7][13] However, caution is warranted during the final cleavage step. The use of thiol-containing scavengers, such as ethanedithiol (EDT), can lead to the reduction of the azide to an amine.[7]

Pillar 2: A Comparative Analysis of Common Coupling Reagents

The choice of reagent involves a trade-off between reactivity, cost, and side reaction profile. We will compare three major classes: Carbodiimides, Uronium/Aminium Salts, and Phosphonium Salts.

Reagent ClassExample(s)Relative ReactivityRacemization RiskKey Side ReactionsBest Use Case
Carbodiimides DIC/HOBt, DIC/OxymaModerateLow to ModerateN-Acylurea FormationRoutine, cost-sensitive syntheses where speed is not critical.
Uronium/Aminium HBTU, HATUHigh to Very HighLow (especially HATU)Guanidinylation (if not pre-activated)Difficult or sterically hindered couplings; ensuring high efficiency.
Phosphonium PyBOPHighLowNone significantDifficult couplings; when complete avoidance of guanidinylation is critical.
In-Depth Reagent Profiles
  • DIC/HOBt (Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): This is a classic, cost-effective combination. DIC activates the carboxylic acid, and HOBt serves two roles: it acts as a catalyst and forms an HOBt-active ester, which is less prone to racemization than the initial O-acylisourea intermediate.[14][15] While reliable, its reaction kinetics are generally slower than onium salts. The use of DIC is preferable to DCC in SPPS because the resulting diisopropylurea byproduct is soluble in common solvents like DMF, unlike the insoluble dicyclohexylurea from DCC.[14][15]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As an aminium salt, HBTU offers rapid and efficient couplings.[14] For decades, it has been a workhorse reagent in automated peptide synthesis. Its primary drawback is the potential for guanidinylation of the N-terminus if used in excess without pre-activation.[11][15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is among the most effective coupling reagents currently available.[9][15] Its increased efficacy over HBTU is attributed to the replacement of the benzotriazole core with 7-aza-benzotriazole (HOAt).[9] The nitrogen atom in the pyridine ring provides anchimeric assistance during the aminolysis of the active ester, accelerating the coupling reaction and further suppressing racemization.[9][12] It is the reagent of choice for particularly challenging couplings, such as those involving sterically hindered amino acids.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is highly efficient and rapid, comparable to HBTU.[14] Its most significant advantage is that it does not cause guanidinylation .[9][11] This makes it an excellent choice for applications where activation may be slow (e.g., fragment condensation) or when using an excess of reagent is desirable to drive a reaction to completion.

Pillar 3: Experimental Protocols and Workflow Validation

Trustworthy science is built on reproducible protocols. The following section provides detailed, step-by-step methods for incorporating Fmoc-D-Orn(N3)-OH into a peptide sequence on a solid support (e.g., Rink Amide resin).

General SPPS Cycle for Amino Acid Incorporation

This workflow outlines a single cycle of deprotection and coupling.

SPPS_Workflow Resin Peptide-Resin (Nα-Fmoc protected) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Coupling Reaction (See specific protocols below) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test (Check for free amines) Wash2->Kaiser Result Result Kaiser->Result Negative Negative (Complete) Proceed to next cycle Result->Negative Blue Beads? No Positive Positive (Incomplete) Recouple Result->Positive Blue Beads? Yes Positive->Couple

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Protocol 1: Fmoc Deprotection
  • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-7 minutes.

  • Drain the solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all traces of piperidine.

Protocol 2: Coupling Activation Methods

These protocols are for a 0.1 mmol scale synthesis.

A. HATU Activation (Recommended for High Efficiency)

  • In a separate vial, dissolve Fmoc-D-Orn(N3)-OH (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate at room temperature for 45-60 minutes.

B. PyBOP Activation (Guanidinylation-Free Alternative)

  • In a separate vial, dissolve Fmoc-D-Orn(N3)-OH (4 eq., 0.4 mmol) and PyBOP (4 eq., 0.4 mmol) in DMF (2 mL).

  • Add DIPEA (8 eq., 0.8 mmol) to the solution.

  • Add the solution immediately to the deprotected peptide-resin.

  • Agitate at room temperature for 60-90 minutes.

C. DIC/HOBt Activation (Cost-Effective Method)

  • In a separate vial, dissolve Fmoc-D-Orn(N3)-OH (4 eq., 0.4 mmol) and HOBt (4 eq., 0.4 mmol) in DMF (2 mL).

  • Add the solution to the deprotected peptide-resin.

  • Add DIC (4 eq., 0.4 mmol) to the resin slurry.

  • Agitate at room temperature for 2-4 hours.

Protocol 3: Monitoring Coupling Completion (Kaiser Test)
  • After the coupling reaction, take a small sample of resin beads (10-15) and wash them thoroughly with ethanol.

  • Add 2 drops of potassium cyanide/pyridine solution.

  • Add 2 drops of ninhydrin/ethanol solution.

  • Add 2 drops of phenol/ethanol solution.

  • Heat at 100°C for 3-5 minutes.

  • Result: Blue or purple beads indicate the presence of unreacted primary amines (incomplete coupling). Colorless or yellow beads indicate a complete reaction. If the test is positive, a second coupling (recoupling) is necessary.[7]

Pillar 4: Analytical Verification of Coupling Efficacy

Post-synthesis analysis is non-negotiable for validating the chosen methodology.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for assessing the purity of the crude peptide product.[16] By comparing the chromatograms resulting from syntheses using different coupling reagents, one can directly visualize the impact on purity and the formation of side products.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm that the mass of the final peptide corresponds to the theoretical mass, confirming the successful incorporation of the Nδ-Azido-D-Ornithine residue. A mass decrease of 26 Da could indicate unintentional azide reduction.[7]

Mechanism Visualization: Onium Salt Activation

The following diagram illustrates the activation and coupling pathway using HATU as a representative onium salt reagent.

HATU_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA Fmoc-D-Orn(N3)-OH ActiveEster OAt-Active Ester AA->ActiveEster HATU HATU + DIPEA HATU->ActiveEster PeptideBond Fmoc-D-Orn(N3)-[NH-Peptide]-Resin ActiveEster->PeptideBond Resin H₂N-Peptide-Resin Resin->PeptideBond Nucleophilic Attack

Caption: Activation and coupling mechanism via HATU.

Conclusion and Recommendations

The selection of a coupling reagent for Nα-Fmoc-Nδ-azido-D-ornithine should be a deliberate choice based on the specific context of the synthesis.

  • For routine syntheses where cost is a primary consideration, DIC/HOBt remains a viable and effective option, provided longer coupling times are acceptable.

  • For difficult sequences, rapid synthesis, or to maximize purity , HATU is the superior choice. Its high reactivity and inherent ability to suppress racemization make it the most powerful tool for ensuring success, with the caveat that pre-activation is essential to prevent guanidinylation.

  • As an excellent high-efficiency alternative , PyBOP offers reactivity comparable to HBTU but with the significant advantage of being free from the guanidinylation side reaction, making it a robust and safer choice in many applications.

Ultimately, the optimal protocol may require empirical validation for a given peptide sequence. However, by understanding the underlying chemical principles and potential side reactions, researchers can make an informed decision, minimizing troubleshooting and maximizing the probability of a successful synthesis.

References

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
  • BenchChem. (2025). Strategies for double coupling of N3-L-Orn(Fmoc)-OH in difficult sequences.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BenchChem. (2025). A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464.
  • HOBt and HBTU Blog. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Comparative Analysis of Nα-azido-Nε-Boc-D-lysine and Nα-Fmoc-Nε-azido-L-lysine for Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • ResearchGate. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids.

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A Senior Application Scientist's Guide: MALDI-TOF vs. ESI-MS for Analyzing Peptides with Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids like Nδ-Azido-D-Ornithine (AzO) into peptides is a cornerstone of modern chemical biology and drug development, primarily for its utility in bioorthogonal "click" chemistry.[1][2][3] The analytical challenge, however, lies in verifying the successful incorporation and characterization of these modified peptides. Mass spectrometry is the tool of choice, but the selection of the ionization source—Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI)—is a critical decision that profoundly impacts data quality. This guide provides an in-depth comparison of MALDI-Time-of-Flight (TOF) and ESI-Mass Spectrometry (MS) for the analysis of AzO-containing peptides, offering field-proven insights, detailed experimental protocols, and data-driven recommendations to guide researchers in making the optimal choice for their analytical needs.

Introduction: The Analytical Challenge of Azido-Modified Peptides

Nδ-Azido-D-Ornithine is a synthetic amino acid derivative that features an azide (-N₃) functional group.[4][5] This group is a key player in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and specific conjugation method used to link peptides to other molecules like fluorophores, drug payloads, or polymers.[1][2][3]

Technology Deep Dive: Principles and Causality

MALDI-TOF MS: The "Hot" Shot Approach

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a solid-state ionization technique. The peptide analyte is co-crystallized with a large molar excess of a UV-absorbing matrix on a sample plate. A pulsed laser irradiates the spot, and the matrix rapidly absorbs this energy, leading to a "soft" explosion that desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight (TOF) mass analyzer.

Causality Behind Experimental Choices:

  • Ionization Profile: MALDI typically produces singly charged ions ([M+H]⁺).[7][8] This simplifies spectra, making it straightforward to identify the molecular weight of the target peptide, which is ideal for rapid screening and quality control.

  • The Lability Problem - In-Source Decay (ISD): The high energy transfer from the laser can sometimes be too "hot" for labile modifications. This can induce fragmentation within the ion source before the ions are extracted, a phenomenon known as In-Source Decay (ISD).[9][10][11] For azido-containing peptides, this could potentially lead to the neutral loss of N₂ (28 Da) or the entire azido group. ISD is a radical-induced process, often promoted by specific matrices and high laser fluency.[10][11][12]

  • Matrix Selection is Critical: The choice of matrix influences the efficiency of energy transfer and the extent of ISD. For peptides, common matrices include α-Cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[3] CHCA is often preferred for peptides below 3.5 kDa due to its high ionization efficiency. However, for particularly labile molecules, a "cooler" matrix like DHB or specific conditions might be necessary to preserve the intact molecule.

ESI-MS: The "Soft" Spray Method

Electrospray Ionization (ESI) is a solution-phase ionization technique. The peptide, dissolved in a suitable solvent, is pumped through a capillary held at a high potential. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

Causality Behind Experimental Choices:

  • Ionization Profile: ESI is renowned as a very "soft" ionization method, imparting minimal excess energy to the analyte.[6][8] This makes it exceptionally well-suited for analyzing non-covalent complexes and molecules with labile modifications.[6] It typically produces a series of multiply charged ions ([M+nH]ⁿ⁺), which allows for the analysis of very large molecules on instruments with a limited m/z range.[7]

  • LC-MS Coupling: A major advantage of ESI is its seamless coupling with liquid chromatography (LC).[6][13] This allows for the separation of complex mixtures prior to MS analysis, providing cleaner spectra and enabling the characterization of individual components in a reaction mixture (e.g., separating the desired AzO-peptide from unreacted starting material).

  • Controlled Fragmentation (MS/MS): While ESI itself is gentle, fragmentation can be intentionally induced in the mass spectrometer (e.g., via Collision-Induced Dissociation, CID) to perform tandem MS (MS/MS).[14][15] This controlled fragmentation provides valuable sequence information and can be used to pinpoint the location of the AzO modification. The fragmentation of ornithine-containing peptides in ESI-MS/MS is well-characterized.[16]

Head-to-Head Comparison: MALDI-TOF vs. ESI-MS for AzO-Peptides

FeatureMALDI-TOF MSESI-MS (coupled with LC)
Ionization Gentleness Generally soft, but potential for laser-induced ISD.[9][10]Very soft, excellent for labile modifications.[6]
Analyte Stability Higher risk of in-source loss of the azido group, especially at high laser power.High stability of the azido group during ionization.
Ion Complexity Primarily singly charged ions ([M+H]⁺); simple spectra.[7]Multiply charged ions ([M+nH]ⁿ⁺); requires deconvolution but enables analysis of large molecules.[7]
Sample Throughput Very high; suitable for rapid screening of many samples.[6]Lower; limited by the LC runtime.
Mixture Analysis Limited; ion suppression can be an issue.Excellent; components are separated chromatographically before MS.[13]
Fragmentation Control ISD is largely uncontrolled.[10] Post-source decay (PSD) or TOF/TOF for MS/MS is possible but less common for routine checks.Precise control over fragmentation (CID, HCD, ETD) for structural elucidation (MS/MS).[13][14]
Quantitative Capability Generally considered semi-quantitative.Good quantitative performance, especially with stable isotope labeling.[17]
Instrumentation Cost Generally lower initial cost and simpler to operate.Higher initial cost and more complex operation.

Experimental Workflows & Protocols

The following protocols provide a standardized approach for analyzing a hypothetical AzO-peptide, "Ac-Phe-Ala-AzO-Gly-His-NH₂".

Workflow Diagrams

A visual representation of the analytical workflows for both MALDI-TOF MS and LC-ESI-MS is provided below.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis peptide AzO-Peptide Solution (0.1% TFA) mix Mix 1:1 peptide->mix matrix CHCA Matrix Solution (ACN/H2O/TFA) matrix->mix spot Spot 1 µL on MALDI Plate mix->spot crystallize Air Dry & Co-crystallize spot->crystallize ms Laser Desorption/ Ionization (TOF-MS) crystallize->ms spectrum Mass Spectrum ([M+H]⁺) ms->spectrum

Caption: MALDI-TOF MS workflow for AzO-peptide analysis.

ESI_Workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS Analysis peptide AzO-Peptide in Mobile Phase A vial Transfer to Autosampler Vial peptide->vial inject Inject into LC System vial->inject lc C18 Column Separation inject->lc esi Electrospray Ionization lc->esi ms Mass Analyzer (e.g., Q-TOF) esi->ms spectrum Mass Spectrum ([M+nH]ⁿ⁺) ms->spectrum

Caption: LC-ESI-MS workflow for AzO-peptide analysis.

Protocol 1: MALDI-TOF MS Analysis

Objective: Rapid mass confirmation of the AzO-peptide.

  • Prepare the Matrix Solution:

    • Create a saturated solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 (v/v) mixture of acetonitrile (ACN) and water containing 0.1% trifluoroacetic acid (TFA).

    • Causality: ACN promotes rapid crystallization, while TFA aids in protonation for positive ion mode detection. CHCA is a high-performance matrix for peptides.[3]

  • Prepare the Analyte Solution:

    • Dissolve the lyophilized AzO-peptide in 0.1% TFA in water to a final concentration of approximately 10 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • On a MALDI target plate, mix 1 µL of the analyte solution with 1 µL of the matrix solution directly on the spot.

    • Alternatively, pre-mix the solutions 1:1 in a microfuge tube and spot 1 µL of the mixture.

    • Allow the spot to air dry completely at room temperature. This facilitates the co-crystallization process, embedding the analyte within the matrix crystals.

  • Data Acquisition:

    • Load the plate into the MALDI-TOF mass spectrometer.

    • Acquire data in positive ion, reflector mode for high mass accuracy.

    • Use a laser intensity just above the ionization threshold to minimize potential in-source fragmentation of the azido group.

    • Calibrate the instrument using a standard peptide mixture close to the expected mass of the AzO-peptide.

Protocol 2: LC-ESI-MS Analysis

Objective: High-confidence mass confirmation and purity assessment of the AzO-peptide.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (ACN).

    • Causality: Formic acid is a volatile acidifier that promotes protonation for positive mode ESI without forming strong adducts. ACN is the organic modifier used to elute the peptide from the reverse-phase column.

  • Prepare the Analyte Solution:

    • Dissolve the lyophilized AzO-peptide in Mobile Phase A to a final concentration of approximately 10 pmol/µL. Transfer to an autosampler vial.

  • LC-MS Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm ID x 50 mm length, 1.8 µm particle size).

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start at 5% B for 1 minute, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • ESI Source Conditions (Typical):

      • Capillary Voltage: 3.5 - 4.5 kV

      • Gas Temperature: 300 - 350 °C

      • Nebulizer Gas: Nitrogen, 30-40 psi

    • MS Acquisition:

      • Acquire data in positive ion mode.

      • Scan a mass range appropriate for the expected multiply charged ions (e.g., m/z 300 - 1500).

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z values of the AzO-peptide.

    • Deconvolute the mass spectrum from the chromatographic peak to determine the neutral molecular weight of the peptide.

Conclusion and Recommendations

The choice between MALDI-TOF and ESI-MS for analyzing peptides containing Nδ-Azido-D-Ornithine is dictated by the specific analytical question.

  • Choose MALDI-TOF MS for:

    • High-throughput screening and routine quality control: When the primary goal is rapid confirmation of the molecular weight of a purified product.

    • Simple, clean samples: When analyzing samples where the AzO-peptide is the major component and purity is not a major concern. Its generation of simple, singly charged ions makes for quick and easy interpretation.[7]

  • Choose LC-ESI-MS for:

    • High-confidence identification and characterization: The soft nature of ESI ensures the labile azido group remains intact, providing unambiguous molecular weight data.[6]

    • Analysis of complex mixtures: When assessing the outcome of a synthesis or click reaction, LC is indispensable for separating the desired product from byproducts and starting materials.

    • Structural elucidation: When MS/MS is required to confirm the peptide sequence or pinpoint the location of the modification.

Final Recommendation: For researchers engaged in the synthesis and application of AzO-peptides, ESI-MS, particularly when coupled with LC, should be considered the gold standard methodology. While MALDI-TOF offers a valuable, high-throughput option for quick checks, the superior gentleness of the ionization process and the separation power of LC provide the highest level of confidence and detail required for rigorous scientific and drug development applications.

References

  • Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. (2020). Vertex AI Search.
  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. (2021). Vertex AI Search.
  • Peptide Conjugation via CuAAC 'Click' Chemistry - MDPI. (n.d.). MDPI. Available at: [Link]

  • Why Mass-Check and when MALDI- or ESI-ToF? - metabion. (n.d.). metabion. Available at: [Link]

  • New Advances in the Understanding of the In-Source Decay Fragmentation of Peptides in MALDI-TOF-MS. (2010). Journal of the American Society for Mass Spectrometry.
  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. (2017). Journal of Proteome Research.
  • Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods. Available at: [Link]

  • What are the relative pros and cons of MALDI-TOF versus ESI for looking at peptide composition? (2016). ResearchGate. Available at: [Link]

  • New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed. (2010). PubMed. Available at: [Link]

  • MALDI versus ESI: The Impact of the Ion Source on Peptide Identification. - FOLIA. (2017). FOLIA. Available at: [Link]

  • MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC - NIH. (n.d.). NIH. Available at: [Link]

  • MALDI In-Source Decay, from Sequencing to Imaging - ORBi. (n.d.). ORBi. Available at: [Link]

  • A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water. (2006). Nucleic Acids Research. Available at: [Link]

  • New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS | Semantic Scholar. (2010). Semantic Scholar. Available at: [Link]

  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. (n.d.). Nature Communications. Available at: [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. (2021). NIH. Available at: [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - NIH. (2021). NIH. Available at: [Link]

  • Mass Change of Peptides After Fragmentation in Mass Spectrometry - 百泰派克生物科技. (n.d.). BiotechPack. Available at: [Link]

  • Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - MDPI. (n.d.). MDPI. Available at: [Link]

  • Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis - MDPI. (n.d.). MDPI. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). Revue Roumaine de Chimie. Available at: [Link]

  • Mechanisms of Fragmentation of Post Translationally Modified Peptides. (n.d.). PNNL. Available at: [Link]

  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC. (2017). NIH. Available at: [Link]

  • Mass spectrometry of peptides and proteins - OSU Chemistry. (n.d.). Ohio State University. Available at: [Link]

  • Development of a CE-ESI-ITMS method for the enantiomeric determination of the non-protein amino acid ornithine - PubMed. (n.d.). PubMed. Available at: [Link]

  • Interpretable Deep Learning Approaches for the Robust Identification of Peptidoforms in Mass Spectrometry-based Proteomics - MPG.PuRe. (n.d.). Max Planck Society. Available at: [Link]

  • Azido ornithine | C5H11N5O2 | CID 90258634 - PubChem - NIH. (n.d.). NIH. Available at: [Link]

  • ESI‐MS/MS fragmentation (CID, N2) of the ornithine‐containing peptide... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

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Comparative analysis of different Fmoc deprotection reagents for azido-peptides

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Analysis of Reagents for Chemoselective Solid-Phase Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), particularly when dealing with bioorthogonal handles like azides, the choice of the Fmoc deprotection reagent is a critical decision that profoundly impacts the integrity of the final peptide. The azide group, a versatile functional group for "click chemistry" ligations, is generally robust.[1][2][3] However, its stability can be compromised by inappropriate deprotection conditions, leading to unintended reduction to an amine. This guide provides a comprehensive comparative analysis of various Fmoc deprotection reagents, offering field-proven insights and experimental data to assist researchers in navigating this crucial step in azido-peptide synthesis.

The Fundamental Challenge: Chemoselectivity

The core principle of SPPS lies in the orthogonal protection strategy, where the temporary Nα-Fmoc group is removed under conditions that leave the permanent side-chain protecting groups and the resin linker intact.[4] The introduction of an azido group, often on a lysine side chain (Azido-Lysine), adds another layer of complexity. The deprotection reagent must be basic enough to efficiently remove the Fmoc group but not so reducing as to affect the azide functionality.

The mechanism of Fmoc deprotection is a base-mediated β-elimination. A base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide.[5][6][7][8] Secondary amines are particularly effective as they also act as scavengers for the reactive DBF, preventing side reactions.[5][6][7]

Comparative Analysis of Fmoc Deprotection Reagents

The selection of the optimal deprotection reagent is a balance between reaction kinetics, side reaction prevention, and, in this specific context, chemoselectivity towards the azide group.

Piperidine: The Industry Standard

A 20% solution of piperidine in N,N-dimethylformamide (DMF) has long been the gold standard for Fmoc deprotection.[9] It offers a good balance of basicity and nucleophilicity for efficient Fmoc removal and DBF scavenging.

  • Advantages:

    • Well-established and widely documented.

    • Effective for a broad range of peptide sequences.

  • Disadvantages for Azido-Peptides:

    • While generally compatible, prolonged exposure or elevated temperatures can potentially lead to minor azide reduction, although this is not a widespread issue under standard conditions. The primary concern with azides arises during the final cleavage from the resin with certain scavengers, not typically during Fmoc deprotection.

    • Known to promote side reactions like aspartimide formation and diketopiperazine formation in susceptible sequences.[9]

Piperazine: A Milder Alternative

Piperazine has emerged as a viable alternative to piperidine, particularly for sequences prone to base-catalyzed side reactions.[6][10]

  • Advantages:

    • Reduced propensity for aspartimide formation compared to piperidine.[9]

    • Generally considered a "safer" alternative in terms of handling and potential side reactions.[11]

  • Disadvantages:

    • May exhibit slower deprotection kinetics compared to piperidine, potentially requiring longer reaction times or the use of a co-base.

4-Methylpiperidine (4-MP): A Close Relative

4-Methylpiperidine behaves very similarly to piperidine in terms of its deprotection efficiency.[6][12]

  • Advantages:

    • An excellent direct replacement for piperidine, often used to circumvent administrative restrictions on piperidine procurement.[6][12]

    • Demonstrates comparable performance in terms of yield and purity for a variety of peptides.[10][12]

  • Disadvantages:

    • Shares the same potential for inducing side reactions as piperidine.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Speed Demon

DBU is a strong, non-nucleophilic base that can significantly accelerate the Fmoc deprotection step.[13][14]

  • Advantages:

    • Extremely rapid deprotection, often complete in under a minute.[11]

    • Effective for difficult sequences prone to aggregation where incomplete deprotection is a concern.[14][15]

  • Disadvantages for Azido-Peptides:

    • Being non-nucleophilic, DBU does not scavenge the DBF byproduct, which can lead to side reactions if not properly managed.[13][16] Often used in combination with a nucleophilic scavenger like piperidine or piperazine.[11][13]

    • Its high basicity can increase the risk of side reactions like aspartimide formation, especially in sensitive sequences.[13][15] The compatibility with the azide group needs careful evaluation for each specific peptide, although the primary risk to azides is reduction, which is not a direct consequence of high basicity.

Hydrazine: A Niche Reagent

Hydrazine has been explored as an Fmoc deprotection reagent, though it is more commonly used for cleaving peptides from certain resins to generate peptide hydrazides.[17][18]

  • Advantages:

    • Can be an effective deprotection reagent.[17]

  • Disadvantages for Azido-Peptides:

    • High Risk of Azide Reduction: Hydrazine is a reducing agent and poses a significant risk of reducing the azide group to an amine. Its use is generally not recommended for the synthesis of azido-peptides. The Dde protecting group, which is removed by hydrazine, is a notable example of this incompatibility.

Sodium Azide: An Unconventional Approach

Interestingly, sodium azide itself has been reported as a mild, base-free reagent for Fmoc deprotection.[19][20]

  • Advantages:

    • The base-free conditions could be beneficial for highly sensitive peptides.[20]

  • Disadvantages:

    • This method is not widely adopted and requires further investigation for broad applicability. The kinetics and efficiency compared to standard amine-based reagents need to be thoroughly evaluated.

Data Presentation: A Comparative Overview

ReagentConcentrationDeprotection TimeAzide CompatibilityKey Considerations
Piperidine 20% in DMF5-20 minGenerally GoodIndustry standard; potential for side reactions.[9]
Piperazine 10% w/v in DMF/EtOH~20 minExcellentMilder; reduced side reactions.[6]
4-Methylpiperidine 20% in DMF5-20 minGenerally GoodDirect, less-regulated piperidine alternative.[6][12]
DBU 2% in DMF< 1-5 minGoodVery fast; requires a scavenger; risk of base-catalyzed side reactions.[11][13][16]
Hydrazine 2-16% in DMF10-15 minPoor High risk of azide reduction. [17]
Sodium Azide 5 equivalentsSeveral hoursExcellentUnconventional, base-free method.[19][20]

Experimental Protocols

Standard Fmoc Deprotection Protocol (Piperidine/4-Methylpiperidine)
  • Resin Swelling: Swell the azido-peptide resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for an initial 2-3 minutes.

  • Drain and Repeat: Drain the deprotection solution and repeat the treatment with fresh reagent for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the amine.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.[21]

DBU/Piperazine Protocol for Rapid Deprotection
  • Resin Swelling: Swell the azido-peptide resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 2% DBU and 10% piperazine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-2 minutes.

  • Drain and Repeat: Drain the deprotection solution and repeat the treatment for another 1-2 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm complete deprotection.

Visualization of Workflows

Fmoc_Deprotection_Workflow cluster_standard Standard Protocol (Piperidine/4-MP) cluster_dbu Rapid Protocol (DBU/Piperazine) Swell_S Swell Resin in DMF Deprotect_S1 Treat with 20% Piperidine/4-MP in DMF (2-3 min) Swell_S->Deprotect_S1 Drain_S1 Drain Deprotect_S1->Drain_S1 Deprotect_S2 Treat with 20% Piperidine/4-MP in DMF (5-10 min) Drain_S1->Deprotect_S2 Drain_S2 Drain Deprotect_S2->Drain_S2 Wash_S Wash with DMF (5-7x) Drain_S2->Wash_S Test_S Kaiser Test Wash_S->Test_S Swell_D Swell Resin in DMF Deprotect_D1 Treat with 2% DBU/10% Piperazine in DMF (1-2 min) Swell_D->Deprotect_D1 Drain_D1 Drain Deprotect_D1->Drain_D1 Deprotect_D2 Treat with 2% DBU/10% Piperazine in DMF (1-2 min) Drain_D1->Deprotect_D2 Drain_D2 Drain Deprotect_D2->Drain_D2 Wash_D Wash with DMF (5-7x) Drain_D2->Wash_D Test_D Kaiser Test Wash_D->Test_D

Caption: Decision logic for selecting an Fmoc deprotection reagent.

Conclusion and Recommendations

For the synthesis of most azido-peptides, 20% piperidine or 4-methylpiperidine in DMF remains a reliable and effective choice for Fmoc deprotection. The azide group is generally stable under these standard conditions. [3]However, for sequences that are particularly sensitive to base-catalyzed side reactions, switching to a milder reagent like piperazine is a prudent strategy. For challenging, aggregation-prone sequences where incomplete deprotection is a major concern, a rapid deprotection using a DBU/piperazine cocktail can significantly improve synthesis outcomes. [11]It is imperative to avoid reagents with known reducing properties, such as hydrazine , to maintain the integrity of the azide functionality.

Ultimately, the optimal choice of deprotection reagent is sequence-dependent. [9]Methodical evaluation and careful monitoring of deprotection completeness are paramount to the successful synthesis of high-purity azido-peptides.

References

  • Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. (URL: )
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )
  • A Comparative Guide to the Quantitative Analysis of Fmoc Release for Reaction Monitoring in Solid-Phase Peptide Synthesis - Benchchem. (URL: )
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC - NIH. (URL: )
  • Azide-rich peptides via an on-resin diazotransfer reaction - PubMed - NIH. (URL: )
  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC - NIH. (URL: )
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
  • Methods for Removing the Fmoc Group | Springer N
  • α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed. (URL: )
  • Removal of the Fmoc group by secondary amines for the formation of a free - ResearchG
  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains - PMC - PubMed Central. (URL: )
  • Shifting Paradigms in Peptide Synthesis: A Comparative Guide to Piperidine Alternatives for Fmoc Deprotection - Benchchem. (URL: )
  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - ResearchG
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (URL: )
  • Improved preparation of amyloid-β peptides using DBU as Nα-Fmoc deprotection reagent. (URL: )
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: )
  • Azide and Alkyne-Containing Amino Acids - Aapptec Peptides. (URL: )
  • Methods for Removing the Fmoc Group. (URL: )
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. (URL: )
  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (URL: )
  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PubMed Central. (URL: )
  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (URL: )
  • Improved Preparation of Amyloid-?? Peptides Using DBU as N??
  • Protective group strategies in carbohydrate and peptide chemistry - Scholarly Public
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing). (URL: )
  • Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support | The Journal of Organic Chemistry - ACS Public
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (URL: )
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: )
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (URL: )
  • Technical Support Center: Preventing Azide Group Reduction in Peptide Synthesis - Benchchem. (URL: )
  • Azide-Rich Peptides Via an On-Resin Diazotransfer Reaction - ResearchG
  • Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • A mild removal of Fmoc group using sodium azide - ResearchG
  • A Facile Method to Quantify Synthetic Peptide Concentrations on Biom
  • (PDF)
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (URL: )
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Green Chemistry - In situ Fmoc removal. (URL: )
  • A mild removal of Fmoc group using sodium azide - PubMed. (URL: )
  • Amino Acid Deriv
  • Protecting Groups in Peptide Synthesis | Biosynth. (URL: )
  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. (URL: )
  • Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN 3 - ResearchG

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A Senior Application Scientist's Guide to Resin Selection for Solid-Phase Synthesis of Azido-Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of azido-amino acids represents a powerful strategy for bioconjugation, structural analysis, and the development of novel therapeutics. The azide moiety serves as a versatile chemical handle, most notably for its participation in the highly efficient and bioorthogonal "click chemistry" reactions.[1] However, the successful solid-phase peptide synthesis (SPPS) of azido-peptides is critically dependent on the selection of an appropriate solid support. The stability of the azide group throughout the synthesis and the efficiency of the final cleavage are paramount considerations that are directly influenced by the choice of resin.

This guide provides an in-depth, objective comparison of the performance of commonly used resins for the Fmoc-based solid-phase synthesis of azido-peptides. We will delve into the chemical rationale behind resin selection, supported by experimental insights and detailed protocols, to empower you to make informed decisions for your specific research needs.

The Critical Role of the Resin in Azido-Peptide Synthesis

The solid support, or resin, is the scaffold upon which the peptide chain is assembled.[2][3] Its chemical properties dictate the conditions for anchoring the first amino acid, the stability of this linkage during the iterative cycles of deprotection and coupling, and the conditions required for the final cleavage of the peptide from the support.[2] For azido-peptides, the key challenges are:

  • Azide Group Stability: The azide functionality must remain intact throughout the synthesis, which involves repeated exposure to basic conditions (for Fmoc removal) and coupling reagents.[4][5]

  • Cleavage Efficiency and Purity: The final cleavage from the resin should be high-yielding and minimize side reactions, particularly the reduction of the azide group to an amine.[6]

  • Desired C-terminus: The choice of resin determines whether the final peptide will have a C-terminal carboxylic acid or amide.[7]

We will now compare the performance of three widely used resins in the context of azido-peptide synthesis: Wang resin, Rink Amide resin, and 2-Chlorotrityl (2-CTC) resin.

Comparative Analysis of Resins for Azido-Peptide Synthesis

Wang Resin

Wang resin is a polystyrene-based support functionalized with a 4-hydroxybenzyl alcohol linker, making it one of the most popular choices for the synthesis of peptides with a C-terminal carboxylic acid.[8][9]

Mechanism and Performance: The first Fmoc-amino acid is attached to the resin via an ester linkage. This bond is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[8][9][10]

Suitability for Azido-Peptides: Wang resin is generally a reliable choice for the synthesis of azido-peptides.[4][11] The ester linkage is robust enough to withstand the synthesis cycles, and the standard TFA cleavage conditions are compatible with the azide group, provided that appropriate scavengers are used.[5] However, a potential side reaction during cleavage is the alkylation of sensitive residues by the benzyl cation generated from the linker.[12]

Experimental Workflow: Azido-Peptide Synthesis on Wang Resin

cluster_loading 1. Loading cluster_synthesis 2. Elongation cluster_cleavage 3. Cleavage & Deprotection Load Fmoc-AA-OH + Wang Resin -> Fmoc-AA-O-Wang Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple Coupling (Fmoc-Azido-AA-OH, HBTU/DIEA) Deprotect1->Couple Deprotect2 Fmoc Deprotection Couple->Deprotect2 Elongate Repeat Cycles Deprotect2->Elongate Cleave TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) Elongate->Cleave Precipitate Precipitate in cold ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

Caption: Workflow for azido-peptide synthesis on Wang resin.

Rink Amide Resin

Rink Amide resin is the go-to support for synthesizing peptides with a C-terminal amide.[10][13][14] It features an acid-labile linker that, upon cleavage, generates the amide functionality.

Mechanism and Performance: The resin is typically supplied with the linker's amine protected by an Fmoc group, which is removed before coupling the first amino acid. The linkage is stable to repeated Fmoc deprotection cycles. Cleavage with TFA simultaneously releases the peptide as a C-terminal amide and removes side-chain protecting groups.[14]

Suitability for Azido-Peptides: Rink Amide resin is highly suitable for the synthesis of C-terminally amidated azido-peptides.[15] The synthesis protocol is similar to that of Wang resin, with the primary difference being the nature of the final product. A potential issue with Rink Amide resin is the formation of a C-terminal N-alkylated amide byproduct during cleavage due to linker decomposition.[13] This can often be suppressed by adding scavengers like 1,3-dimethoxybenzene to the cleavage cocktail.[13][16]

2-Chlorotrityl (2-CTC) Resin

The 2-Chlorotrityl resin is a highly acid-sensitive support that offers significant advantages for the synthesis of complex or sensitive peptides, including azido-peptides.[17][18] It is particularly valuable for preparing protected peptide fragments.[17][19]

Mechanism and Performance: The first amino acid is attached to the resin via an ester linkage, and the bulky trityl group helps to prevent racemization during loading and minimizes diketopiperazine formation for C-terminal proline or glycine residues.[17][19] The key advantage of 2-CTC resin is that the peptide can be cleaved under extremely mild acidic conditions (e.g., 1% TFA in DCM or a mixture of trifluoroethanol (TFE) and dichloromethane) that leave acid-labile side-chain protecting groups intact.[17][19][20]

Suitability for Azido-Peptides: 2-CTC resin is an excellent choice for azido-peptide synthesis, especially when side-chain protection needs to be maintained for subsequent solution-phase modifications or for convergent peptide synthesis strategies. The mild cleavage conditions are highly compatible with the azide group and minimize the risk of side reactions.[20] The resin itself is, however, highly moisture-sensitive, and its loading capacity can decrease over time if not handled properly.[21]

Logical Flow: Resin Selection for Azido-Peptide Synthesis

Start Desired Azido-Peptide C-Terminus C-Terminus? Start->C-Terminus Acid Carboxylic Acid C-Terminus->Acid Acid Amide Amide C-Terminus->Amide Amide Protected_Fragments Protected Fragments Needed? Acid->Protected_Fragments Rink_Amide_Resin Rink Amide Resin Amide->Rink_Amide_Resin Yes_Protected Yes Protected_Fragments->Yes_Protected Yes No_Protected No Protected_Fragments->No_Protected No CTC_Resin 2-Chlorotrityl Resin Yes_Protected->CTC_Resin Wang_Resin Wang Resin No_Protected->Wang_Resin

Caption: Decision tree for selecting a resin for azido-peptide synthesis.

Performance Comparison Summary

FeatureWang ResinRink Amide Resin2-Chlorotrityl (2-CTC) Resin
C-Terminal Product Carboxylic Acid[8]Amide[13]Carboxylic Acid[21]
Cleavage Conditions Moderate Acid (e.g., 95% TFA)[8]Moderate Acid (e.g., 95% TFA)[14]Very Mild Acid (e.g., 1% TFA in DCM)[17][19]
Side-Chain Protection Cleaved during peptide release[16]Cleaved during peptide release[16]Can be kept intact[17]
Key Advantage Widely used, reliable for C-terminal acids[8]Standard for C-terminal amides[14]Synthesis of protected fragments, minimal side reactions[17][19]
Potential Issue Benzyl cation side reactions[12]C-terminal N-alkylation[13]Moisture sensitive, requires careful handling[21]
Azide Compatibility Good, with proper scavengers[5][6]Good, with proper scavengersExcellent due to mild cleavage

Experimental Protocols

General Protocol for Solid-Phase Azido-Peptide Synthesis (Fmoc/tBu Strategy)

This protocol provides a general framework. Specific timings and reagent equivalents may need to be optimized based on the peptide sequence and the scale of the synthesis.[22][23]

  • Resin Swelling:

    • Place the desired resin (Wang, Rink Amide, or 2-CTC) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature.[22][23]

    • Drain the DMF.

  • First Amino Acid Loading (for Wang and 2-CTC resins):

    • For Wang Resin: Use a standard esterification protocol (e.g., DIC/DMAP or MSNT/MeIm).

    • For 2-CTC Resin: Dissolve the Fmoc-amino acid in dichloromethane (DCM) with diisopropylethylamine (DIEA) and add to the resin. Agitate for 1-2 hours.[24]

    • Cap any unreacted sites using a capping solution (e.g., acetic anhydride/DIEA in DMF or DCM/MeOH/DIEA).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 10-15 minutes.[23]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including Azido-Amino Acids):

    • Pre-activate the Fmoc-amino acid (including Fmoc-azido-lysine, Fmoc-azido-ornithine, etc.) with a coupling reagent (e.g., HBTU, HATU, or HOBt/DIC) and a base (e.g., DIEA or collidine) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours, or until a negative ninhydrin test is obtained.

    • Wash the resin with DMF.

  • Repeat Steps 3 and 4 for each amino acid in the sequence.

Cleavage and Deprotection

The choice of cleavage cocktail is critical to preserve the azide functionality. Thiol-based scavengers like ethanedithiol (EDT) should be used with caution as they have been reported to reduce azides.[6] Triisopropylsilane (TIS) is a preferred scavenger.[6]

  • For Wang and Rink Amide Resins (Full Deprotection):

    • Wash the resin-bound peptide with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, for example, Reagent B : TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[16][25]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • For 2-Chlorotrityl Resin (Mild Cleavage, Protected Peptide):

    • Wash the resin with DCM.

    • Prepare a cleavage solution of 1% TFA in DCM or a mixture of TFE/DCM (e.g., 20:80 v/v).

    • Treat the resin with the cleavage solution in short intervals (e.g., 5 x 2 minutes), collecting the filtrate each time into a flask containing a weak base (e.g., pyridine) to neutralize the TFA.

    • Evaporate the solvent to obtain the protected peptide.

Conclusion

The selection of a resin for the solid-phase synthesis of azido-peptides is a strategic decision that significantly impacts the outcome of the synthesis.

  • Wang resin is a robust and economical choice for obtaining azido-peptides with a C-terminal carboxylic acid.

  • Rink Amide resin is the standard for producing C-terminally amidated azido-peptides.

  • 2-Chlorotrityl resin offers unparalleled advantages for the synthesis of sensitive azido-peptides and for the preparation of fully protected fragments, owing to its exceptionally mild cleavage conditions.

By understanding the chemical principles of each resin and employing optimized protocols, particularly with respect to cleavage conditions, researchers can confidently and efficiently synthesize high-quality azido-peptides for a wide array of applications in chemical biology and drug discovery.

References

  • Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC - NIH. (n.d.).
  • Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (2001). Organic Letters, 3(5), 781-783. Retrieved from [Link]

  • A Technical Guide to Azido-ornithine and Azido-lysine in Peptide Synthesis for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Advantages of Wang Resin in Peptide Synthesis - AltaBioscience. (n.d.).
  • Cleavage Cocktail Selection - CDN. (n.d.).
  • Rink Amide Resin – Solid-Phase Peptide Synthesis - APExBIO. (n.d.).
  • 2-Chlorotrityl Chloride Resin - Aapptec Peptides. (n.d.).
  • Improved SolidPhase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. (n.d.).
  • Rink Amide Resin, MBHA Resin - Applied Polytech. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Peptide Synthesis Resins - AAPPTEC. (n.d.).
  • α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC - NIH. (n.d.).
  • α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed. (n.d.).
  • Guide to Resins and Linkers in SPPS | Biosynth. (n.d.).
  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing. (2022).
  • Alpha-azido acids for direct use in solid-phase peptide synthesis - PubMed. (n.d.).
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
  • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC - NIH. (2022).
  • Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? (2009). Retrieved from [Link]

  • Peptide Synthesis Resins - Alfa Chemistry. (n.d.).
  • Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture - Almac. (n.d.).
  • How to Synthesize a Peptide | AAPPTec. (n.d.).
  • 2-Chlorotrityl Chloride Resin: A Comparative Guide to its Performance in Complex Peptide Synthesis - Benchchem. (n.d.).
  • Azide solid phase peptide synthesis. (n.d.). Journal of the American Chemical Society.
  • Azido-peptides SPPS on 2-Cl-chlorotrityl resin ? (2022). Retrieved from [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC - NIH. (2023).
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.).
  • Resins for peptide amide synthesis. (n.d.). Retrieved from [Link]

  • Wang Resin Peptide Synthesis - Applied Polytech. (n.d.).
  • Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC. (2017).
  • Azide as a protecting group for lysine side chains on the solid phase peptide synthesis oriented toward the peptide condensation by the thioester method. (2008). Journal of Peptide Science, 14(8), 69-69. Retrieved from [Link]

  • Wang Linker Free of Side Reactions. (2012). Organic Letters. Retrieved from [Link]

  • A Researcher's Guide to Cleavage Cocktails for Resins with Fmoc-L-Dab(Me,Ns) - Benchchem. (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (n.d.). Retrieved from [Link]

  • What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide? (2017). Retrieved from [Link]

  • Solid-phase peptide synthesis (SPPS) represents one of the most significant methodological advances in peptide chemistry... (n.d.). Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (2000). Biopolymers, 55(2), 123-39. Retrieved from [Link]<123::aid-bip30>3.0.co;2-f

  • Amino Acid-Protecting Groups. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).

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Navigating the Analytical Maze: A Comparative Purity Analysis of Synthetic Peptides Featuring Nδ-Azido-D-Ornithine and Other Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Guide to Ensuring Peptide Integrity

The synthesis of peptides incorporating unnatural amino acids (UAAs) has revolutionized drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. However, this chemical diversity introduces significant challenges in analytical characterization, where ensuring purity is paramount for both experimental validity and clinical safety. This guide provides an in-depth comparison of the purity analysis of synthetic peptides, with a specific focus on those containing Nδ-Azido-D-Ornithine, a versatile building block for bioorthogonal conjugation, against other classes of commonly used UAAs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your analytical data.

The Criticality of Purity in UAA-Containing Peptides

The introduction of a UAA can significantly alter a peptide's physicochemical properties, including its hydrophobicity, charge, and conformational dynamics.[1] These changes can influence the peptide's behavior in analytical systems, necessitating tailored approaches to purity assessment. Common impurities stemming from solid-phase peptide synthesis (SPPS) include deletion sequences, truncated peptides, products of incomplete side-chain deprotection, and diastereomers arising from racemization.[2][3] The presence of a UAA can exacerbate these issues, potentially leading to unique impurity profiles that require careful characterization.[2]

A Deep Dive into the Purity Analysis of Nδ-Azido-D-Ornithine Peptides

Nδ-Azido-D-Ornithine is a valuable UAA for introducing an azide group, a key functional handle for "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] This bioorthogonal reactivity makes it a popular choice for peptide labeling, conjugation, and the creation of complex biomolecular structures.[1][6] However, the presence of the azido group introduces specific analytical considerations.

Chromatographic Behavior

The azide group is relatively small and polar, which can influence the retention time of the peptide in reversed-phase high-performance liquid chromatography (RP-HPLC). In a comparative study, a hydrophilic azide-containing amino acid was shown to decrease the hydrophobicity of a peptide, leading to a shorter retention time compared to a lysine-containing control peptide.[7][8] This highlights the importance of optimizing the gradient elution method to ensure adequate separation from closely eluting impurities.

Mass Spectrometric Characterization

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the target peptide and identifying impurities. For peptides containing Nδ-Azido-D-Ornithine, electrospray ionization (ESI) is a common and effective ionization technique.[9] However, care must be taken during analysis, as the azide group can be susceptible to fragmentation under certain MS/MS conditions. It is crucial to establish a fragmentation pattern for the parent peptide to aid in the identification of any modifications or impurities.

Comparative Analysis with Other Classes of Unnatural Amino Acids

The analytical challenges and strategies for purity assessment vary significantly with the type of UAA incorporated. The following sections compare the analysis of Nδ-Azido-D-Ornithine-containing peptides with other common UAA classes.

Peptides with Bulky Hydrophobic UAAs
  • Example: Fmoc-D-Phe(2,4-Cl2)-OH

  • Analytical Challenges: The incorporation of bulky, hydrophobic UAAs can lead to steric hindrance during peptide synthesis, potentially resulting in a higher incidence of deletion and truncated sequences.[2] These impurities may co-elute with the main peptide in RP-HPLC due to similar hydrophobicities, making baseline separation challenging.[10] Furthermore, aggregation of these peptides can be a significant issue, affecting both chromatographic resolution and MS signal intensity.[11]

  • Purity Analysis Strategy: A multi-pronged approach is essential. Orthogonal purification techniques, such as ion-exchange chromatography followed by RP-HPLC, can be highly effective in resolving co-eluting impurities.[10] Modifying the mobile phase with organic modifiers or additives that disrupt aggregation can also improve chromatographic performance. For MS analysis, careful optimization of ionization and fragmentation parameters is necessary to obtain clear spectra.

Peptides with Fluorescently Labeled UAAs
  • Example: Dansyl-lysine

  • Analytical Challenges: Fluorescent labels are often large, aromatic structures that significantly increase the hydrophobicity of the peptide. This can lead to strong retention on RP-HPLC columns, requiring harsher elution conditions that may degrade the peptide or the label itself. Photolability is another concern, necessitating protection from light during all stages of analysis.

  • Purity Analysis Strategy: The use of RP-HPLC columns with alternative stationary phases (e.g., phenyl-hexyl) can sometimes provide better selectivity for these highly aromatic peptides. The inherent fluorescence of these UAAs allows for highly sensitive detection, which can be advantageous for identifying low-level impurities. However, it is crucial to use a detector that can monitor both the peptide backbone absorbance (around 220 nm) and the fluorescence of the label to ensure that all peptide-related species are accounted for.[12]

Glycosylated Peptides (Glyco-UAAs)
  • Example: Fmoc-Ser(Ac3-β-D-GlcNAc)-OH

  • Analytical Challenges: Glycosylation introduces significant heterogeneity, as variations in the glycan structure can lead to a multitude of closely related glycoforms. These glycoforms often have very similar hydrophobicities, making their separation by RP-HPLC extremely difficult. The lability of the glycosidic bond can also lead to degradation during sample preparation and analysis.

  • Purity Analysis Strategy: Hydrophilic interaction liquid chromatography (HILIC) is often a more suitable technique for separating glycopeptides, as it separates based on polarity. High-resolution mass spectrometry (HRMS) is essential for characterizing the different glycoforms and identifying any impurities.[13][14] Enzymatic digestion with glycosidases can be used to confirm the identity of the glycan structures.

Quantitative Data Summary

The following table provides illustrative comparative data for the purity analysis of peptides containing different classes of UAAs. This data is representative and intended to highlight the potential differences in analytical outcomes.

Unnatural Amino Acid ClassRepresentative UAAExpected RP-HPLC Retention Time Shift (vs. Native)Common ImpuritiesKey Analytical Technique(s)
Azido-containing Nδ-Azido-D-OrnithineSlight decrease (more polar)Deletion sequences, incomplete couplingsRP-HPLC, LC-MS
Bulky Hydrophobic Fmoc-D-Phe(2,4-Cl2)-OHSignificant increase (more hydrophobic)Deletion/truncated sequences, aggregationOrthogonal Chromatography, LC-HRMS
Fluorescently Labeled Dansyl-lysineLarge increase (highly hydrophobic)Photodegradation products, label-related impuritiesRP-HPLC with dual UV/Fluorescence detection, LC-MS
Glycosylated Fmoc-Ser(Ac3-β-D-GlcNAc)-OHVariable (depends on glycan)Heterogeneous glycoforms, deglycosylated peptideHILIC, LC-HRMS

Experimental Protocols

Detailed Step-by-Step Methodology for RP-HPLC Analysis

Objective: To assess the purity of a synthetic peptide containing a UAA.

Materials:

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Synthetic peptide sample (dissolved in Mobile Phase A at 1 mg/mL)

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the peptide sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The gradient may need to be adjusted based on the hydrophobicity of the peptide.

  • Monitor the elution profile at 220 nm. If the UAA has a distinct chromophore, monitor at a second, appropriate wavelength.

  • Integrate the peak areas to calculate the percentage purity of the main peptide peak relative to the total area of all peaks.

Causality: The use of TFA as an ion-pairing agent helps to sharpen peaks and improve resolution by minimizing secondary interactions between the peptide and the silica backbone of the stationary phase. The gradient elution is necessary to elute peptides with a wide range of hydrophobicities.

Detailed Step-by-Step Methodology for LC-MS Analysis

Objective: To confirm the molecular weight of the target peptide and identify any impurities.

Materials:

  • LC-MS system with an ESI source

  • Reversed-phase C18 column suitable for MS (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Synthetic peptide sample (dissolved in Mobile Phase A at 0.1 mg/mL)

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 5 µL of the peptide sample.

  • Run a suitable gradient to separate the peptide and its impurities.

  • Acquire mass spectra in positive ion mode over a relevant m/z range.

  • Process the data to determine the molecular weights of the detected peaks and compare them to the theoretical masses of the target peptide and potential impurities.

  • If necessary, perform MS/MS fragmentation to confirm the sequence of the main peak and identify the structure of impurities.

Causality: Formic acid is used instead of TFA as it is more compatible with ESI-MS and causes less ion suppression. High-resolution mass spectrometry provides accurate mass measurements, which are crucial for the confident identification of impurities.[13][14]

Visualization of Workflows and Logical Relationships

Purity_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Analysis SPPS Solid-Phase Peptide Synthesis (with UAA) Purification Crude Peptide Purification (e.g., RP-HPLC) SPPS->Purification Cleavage & Deprotection RP_HPLC RP-HPLC (Purity Assessment) Purification->RP_HPLC Purified Peptide LC_MS LC-MS (Identity Confirmation) Purification->LC_MS NMR NMR Spectroscopy (Structural Integrity) Purification->NMR Final_Product Characterized Peptide RP_HPLC->Final_Product Purity > 95% LC_MS->Final_Product Correct Mass NMR->Final_Product Correct Structure

Caption: General workflow for the synthesis, purification, and purity analysis of UAA-containing peptides.

Analytical_Method_Selection cluster_properties Key Physicochemical Properties cluster_methods Primary Analytical Methods UAA_Type Unnatural Amino Acid (UAA) Type Hydrophobicity Hydrophobicity UAA_Type->Hydrophobicity Size Steric Bulk UAA_Type->Size Charge Charge State UAA_Type->Charge Functionality Specific Functionality (e.g., Azide, Fluorophore) UAA_Type->Functionality MS Mass Spectrometry UAA_Type->MS Identity confirmation RP_HPLC Reversed-Phase HPLC Hydrophobicity->RP_HPLC Primary determinant of retention IEX Ion-Exchange Chromatography Charge->IEX Separation by net charge HILIC Hydrophilic Interaction Liquid Chromatography Functionality->HILIC e.g., for Glycans

Caption: Decision pathway for selecting the appropriate analytical method based on the UAA's properties.

Conclusion: A Framework for Ensuring the Integrity of Novel Peptides

The incorporation of Nδ-Azido-D-Ornithine and other unnatural amino acids provides immense opportunities for advancing peptide-based therapeutics and research tools. However, the successful application of these novel molecules is intrinsically linked to the rigorous assessment of their purity. A thorough understanding of the unique analytical challenges posed by each class of UAA is essential for developing robust and reliable quality control strategies. By combining orthogonal analytical techniques, such as RP-HPLC, LC-MS, and NMR, and by tailoring the analytical methods to the specific properties of the UAA, researchers can confidently ensure the integrity of their synthetic peptides, paving the way for groundbreaking discoveries and innovative therapeutic solutions.

References

  • Pratt, M. R., & Parker, C. G. (2014). Click Chemistry in Proteomic Investigations. PMC. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters Corporation. [Link]

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  • Mant, C. T., et al. (2009). Quantitation of the Nearest-Neighbor Effects of Amino Acid Side-Chains That Restrict Conformational Freedom of the Polypeptide Chain Using Reversed-Phase Liquid Chromatography of Synthetic Model Peptides with l- and d-Amino Acid Substitutions. ResearchGate. [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

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  • Wilce, M. C., et al. (1995). Effect of peptide chain length on peptide retention behaviour in reversed-phase chromatography. PubMed. [Link]

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  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. [Link]

  • Crittenden, C. M., et al. (2016). Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Simplified sketch of bio-orthogonal noncanonical amino acid tagging... ResearchGate. [Link]

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  • ResearchGate. (n.d.). The purity of the synthesized peptides. A: A typical RP-HPLC elution... ResearchGate. [Link]

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  • Pomerantz, W. C., et al. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Publications. [Link]

  • McGee, W. M., & McLuckey, S. A. (2013). The ornithine effect in peptide cation dissociation. PubMed. [Link]

  • Gray, C. A., et al. (2023). Optimized Bioorthogonal Non-canonical Amino Acid Tagging to Identify Serotype-Specific Biomarkers in Verotoxigenic Escherichia coli. ACS Infectious Diseases. [Link]

  • Dodds, J. N., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. [Link]

  • Matsuo, Y., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. ResearchGate. [Link]

  • Li, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI. [Link]

  • Craik, D. J. (2005). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • Cebrat, M., et al. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. [Link]

  • Fu, Q., et al. (2006). Investigation of Several Unique Tandem Mass Spectrometric Fragmentation Patterns of NFDEIDR, an Orcokinin Analog, and Its N-terminal Dimethylated Form. PubMed. [Link]

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  • Matsuo, Y., et al. (2011). Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Nα-Fmoc-Nδ-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in peptide synthesis and drug development, Nα-Fmoc-Nδ-Azido-D-Ornithine is a valuable building block, enabling the precise incorporation of an azide functional group for "click chemistry" and bioconjugation.[1][2] However, the very feature that makes this compound synthetically useful—the azide group—also classifies it as a potentially hazardous material requiring stringent disposal protocols.[3] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Nα-Fmoc-Nδ-Azido-D-Ornithine and related waste streams, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The Primary Hazard: Understanding the Azide Moiety

The disposal procedure for Nα-Fmoc-Nδ-Azido-D-Ornithine is dictated almost entirely by the presence of the organic azide group (-N₃). Organic azides are energetic compounds that can be sensitive to heat, light, friction, and pressure, with the potential for violent decomposition.[3][4] The stability of an organic azide is a critical factor in its safe handling. Two key principles help in assessing this stability:

  • Carbon to Nitrogen Ratio (C/N): A higher ratio of carbon to nitrogen atoms generally indicates greater stability. For Nα-Fmoc-Nδ-Azido-D-Ornithine (C₂₀H₂₀N₄O₄), the C/N ratio is 20/4 or 5:1. This ratio suggests a relatively stable compound under normal conditions, but it does not eliminate the inherent hazards of the azide functional group.[3][5]

  • Rule of Six: This guideline suggests there should be at least six carbon atoms for each energetic group (like an azide).[5] In this molecule, there are 20 carbons for one azide group, which provides confidence in its relative stability for handling but not for disposal without precautions.

Despite its relative stability, the azide group presents three primary disposal-related hazards:

  • Explosivity: While this specific molecule is not known to be shock-sensitive, organic azides as a class are potentially explosive.[3][4] More critically, residual inorganic azides (like sodium azide, often used in synthesis) can react with heavy metals in plumbing (e.g., lead or copper pipes) to form highly shock-sensitive and explosive metal azides.[6][7][8]

  • Toxicity: Azides are acutely toxic, with effects similar to cyanide.[6]

  • Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a substance that is highly toxic, volatile, and explosive.[6][7]

Therefore, under no circumstances should waste containing Nα-Fmoc-Nδ-Azido-D-Ornithine be disposed of down the drain without proper deactivation.[7][8][9][10]

Disposal Workflow: A Decision-Making Framework

The proper disposal route depends on the nature of the waste (solid vs. liquid) and institutional policies. The following workflow provides a logical sequence for making disposal decisions.

DisposalWorkflow Start Waste Generation (Nα-Fmoc-Nδ-Azido-D-Ornithine) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Contaminated gloves, paper towels, weigh paper, unused solid reagent) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Reaction mixtures, washings, solutions) WasteType->LiquidWaste Liquid PackageSolid Package in a clearly labeled, non-metal, sealed container. Label: 'Azide Contaminated Waste' SolidWaste->PackageSolid CheckPolicy Consult Institutional EHS Policy: Is chemical deactivation permitted/required? LiquidWaste->CheckPolicy EHS_Pickup_Solid Store in designated hazardous waste area for EHS pickup. PackageSolid->EHS_Pickup_Solid NoDeactivation Direct Disposal Route CheckPolicy->NoDeactivation No Deactivation Chemical Deactivation Route CheckPolicy->Deactivation Yes CollectLiquid Collect in a dedicated, labeled, non-metal, sealed waste container. Label: 'Azide Contaminated Waste' NoDeactivation->CollectLiquid PerformDeactivation Perform Chemical Deactivation Protocol (e.g., Reduction to Amine) in a fume hood. Deactivation->PerformDeactivation SegregateWaste IMPORTANT: Do NOT mix with acidic wastes or heavy metal wastes. CollectLiquid->SegregateWaste EHS_Pickup_Liquid Store in secondary containment in designated hazardous waste area for EHS pickup. SegregateWaste->EHS_Pickup_Liquid VerifyDeactivation Verify complete deactivation (if possible, e.g., IR spectroscopy). PerformDeactivation->VerifyDeactivation DisposeDeactivated Dispose of the now non-azide waste according to EHS guidelines for the resulting chemical components. VerifyDeactivation->DisposeDeactivated

Caption: Decision workflow for the disposal of Nα-Fmoc-Nδ-Azido-D-Ornithine waste.

Step-by-Step Disposal Protocols

Adherence to a strict, methodical disposal process is essential. Always perform these steps in a designated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[10][11]

Personal Protective Equipment (PPE)

A baseline of required PPE when handling azide waste includes:

PPE ItemSpecificationRationale
Eye Protection Safety glasses or splash goggles.[7]Protects against splashes of potentially toxic solutions.
Hand Protection Two pairs of standard nitrile laboratory gloves.[8]Prevents skin absorption, which can be a route of exposure for azides.[7][11]
Body Protection A fully buttoned lab coat.[7][8]Protects against contamination of personal clothing.
Protocol for Solid Waste

This category includes unused or expired solid Nα-Fmoc-Nδ-Azido-D-Ornithine, as well as contaminated consumables like weighing paper, gloves, and pipette tips.

  • Segregation: Do NOT mix solid azide waste with other chemical waste streams, especially acidic or heavy metal-containing waste.[3][10][12]

  • Containment: Place all solid azide-contaminated materials into a dedicated, durable, and sealable non-metal container (e.g., a thick plastic bag or a plastic container).[9][11] Using non-metal containers and tools (e.g., plastic or ceramic spatulas) is crucial to prevent the formation of shock-sensitive metal azides.[3][10]

  • Labeling: Clearly label the container as "HAZARDOUS WASTE: AZIDE CONTAMINATED SOLID WASTE ".[3][9][11] Include the full chemical name: Nα-Fmoc-Nδ-Azido-D-Ornithine.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste storage area, away from acids and metals.[9][10] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[9][11]

Protocol for Liquid Waste

This category includes leftover reaction mixtures, aqueous washes, and solutions in organic solvents containing Nα-Fmoc-Nδ-Azido-D-Ornithine.

  • Segregation is Critical: Collect all liquid waste containing the azide compound in a dedicated, leak-proof, and clearly labeled waste container.[3][9] NEVER mix azide waste with acidic waste, as this will generate highly toxic and explosive hydrazoic acid.[3][4]

  • Containment: Use a non-metal container, such as a plastic or glass bottle. If using glass, ensure it is shatter-resistant or kept in secondary containment.

  • Labeling: Affix a hazardous waste label to the container.[9] Clearly state "HAZARDOUS WASTE: ORGANIC AZIDE LIQUID WASTE " and list all chemical constituents, including Nα-Fmoc-Nδ-Azido-D-Ornithine and any solvents.

  • Storage and Disposal: Store the sealed container in a designated hazardous waste area, inside secondary containment, and away from incompatible materials.[9][10] Dispose of the waste through your institution's EHS program.[3][11]

Advanced Protocol: Chemical Deactivation (Institutional Approval Required)

For laboratories equipped and authorized to do so, chemically converting the azide to a more stable functional group before disposal is the safest long-term solution.[3] The most common method is the reduction of the azide to an amine.

This procedure must only be carried out by trained personnel in a chemical fume hood after receiving explicit approval from your institution's EHS department.

Principle: The organic azide (R-N₃) is reduced to a primary amine (R-NH₂), a stable and non-explosive functional group. A common and effective method is the Staudinger reduction using triphenylphosphine (PPh₃), which is generally high-yielding and clean.

Illustrative Protocol (Staudinger Reduction):

  • Setup: In a chemical fume hood, place the liquid waste containing the organic azide into a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: For each molar equivalent of the azide estimated to be in the waste, add 1.1 to 1.5 molar equivalents of triphenylphosphine (PPh₃).

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas (N₂), so the system should not be sealed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the characteristic strong azide stretch (~2100 cm⁻¹).

  • Workup: Once the reaction is complete, add water to the mixture to hydrolyze the intermediate aza-ylide to the amine and triphenylphosphine oxide.

  • Final Disposal: The resulting waste stream no longer contains the energetic azide group. It should be collected, labeled with its new chemical constituents (amine derivative, triphenylphosphine oxide, solvents), and disposed of according to your EHS guidelines for that specific chemical mixture.

References

  • A Guide to the Safe Disposal of Azido Compounds for Laboratory Professionals. (n.d.). Benchchem.
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  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety.
  • Sodium azide: Uses, safety and sustainable alternatives. (n.d.). Abcam.
  • Sodium Azide. (n.d.). University of Michigan Environment, Health & Safety.
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Personal protective equipment for handling Nalpha-Fmoc-Ndelta-Azido-D-Ornithine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in peptide synthesis and drug development, Nα-Fmoc-Nδ-Azido-D-Ornithine is a valuable tool, offering a pathway to novel biomaterials and targeted therapeutics through its capacity for click chemistry.[1] However, the presence of the azide functional group necessitates a robust understanding and implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Hazard Identification and Risk Assessment: Understanding the Azide Moiety

The primary hazard associated with Nα-Fmoc-Nδ-Azido-D-Ornithine stems from its organic azide group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, with the potential for explosive decomposition.[2][3][4] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon atoms to nitrogen atoms.[2][5][6]

For Nα-Fmoc-Nδ-Azido-D-Ornithine (C₂₀H₂₀N₄O₄), the carbon-to-nitrogen ratio is 20:4, or 5:1. A general rule of thumb is that a ratio of carbon to nitrogen of less than 3 indicates a potentially unstable compound.[5] While the 5:1 ratio of this compound suggests a relatively higher degree of stability compared to smaller organic azides, it should still be treated as a potentially explosive substance.[7]

Key Hazards:

  • Potential for Explosive Decomposition: Can be initiated by heat, shock, friction, or light.[2][3][4]

  • Toxicity: The azide anion is highly toxic, with a toxicity profile similar to that of cyanide.[8][9] Exposure can occur through inhalation, ingestion, or skin absorption.[6][10]

  • Formation of Hydrazoic Acid: Reaction with acids can produce hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[2][10]

  • Formation of Shock-Sensitive Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly shock-sensitive and explosive metal azides.[8][10] This is a critical consideration for both handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling Nα-Fmoc-Nδ-Azido-D-Ornithine. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Eye Protection Safety glasses with side shields or splash goggles. A face shield is recommended when a blast shield is not feasible.[6][11]Protects against splashes, aerosols, and potential fragmentation in the event of an unexpected decomposition.
Hand Protection Nitrile gloves are a common choice. For handling azides of high toxicity, silver shield gloves worn under nitrile gloves are recommended.[11]Prevents skin contact and absorption of the toxic azide compound.[8][11]
Body Protection A flame-resistant lab coat must be worn.[8]Protects against splashes and provides a barrier in case of a fire.
Footwear Closed-toe shoes are mandatory.Protects feet from spills and falling objects.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Engineering Controls: Creating a Safe Workspace

Engineering controls are designed to remove the hazard at the source or isolate the worker from the hazard.

  • Chemical Fume Hood: All work with Nα-Fmoc-Nδ-Azido-D-Ornithine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11]

  • Blast Shield: A blast shield should be used, especially when working with larger quantities or when heating the compound.[5][7][11][12] The fume hood sash should also be kept as low as possible.[12]

  • Spatulas and Utensils: Never use metal spatulas or other metal utensils. [2][5][8] Contact with metals can lead to the formation of dangerously explosive metal azides. Use plastic, ceramic, or Teflon-coated spatulas.[9][13]

  • Glassware: Avoid using glassware with ground glass joints, as the friction can potentially initiate decomposition.[4][9]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential for safety.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is correctly donned.

    • Verify that the chemical fume hood is functioning correctly.

    • Set up a blast shield in front of the experimental apparatus.

    • Line the work surface with absorbent paper.[5]

    • Have spill cleanup materials readily available.

  • Weighing and Transfer:

    • Use only plastic, ceramic, or Teflon-coated spatulas for weighing and transfer.[9][13]

    • Weigh the smallest amount of the compound necessary for the experiment.[6]

    • Avoid generating dust.

  • During the Reaction:

    • Store the compound at the recommended temperature of 0-8°C when not in use.[1]

    • Avoid heating the compound unless absolutely necessary and with extreme caution, always behind a blast shield.

    • Do not use chlorinated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive compounds.[2][3][8]

    • Keep the reaction mixture away from acids to prevent the formation of hydrazoic acid.[2]

  • Work-Up and Purification:

    • Avoid concentrating azide-containing solutions to dryness, for example, by rotary evaporation.[4]

    • Purification techniques that involve elevated temperatures, such as distillation or sublimation, should be avoided.[3][13]

Spill Management and Emergency Procedures

In the event of a spill, a calm and methodical response is critical.

Small Spill (within a fume hood):

  • Alert nearby personnel.

  • Cover the spill with an absorbent material.[5]

  • For solid spills, gently cover with paper towels and wet with a pH > 9 buffer solution to prevent dust from becoming airborne.[13]

  • Carefully collect the spilled material and absorbent pads using non-metallic tools.[5]

  • Place all contaminated materials into a clearly labeled hazardous waste container for azide waste.[5][13]

  • Clean the spill area with a pH > 9 buffer solution, followed by 70% ethanol.[13]

Large Spill (outside a fume hood):

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Prevent entry into the contaminated area.

  • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Diagram: Spill Response Decision Tree

Spill_Response Spill Spill Occurs Location Inside Fume Hood? Spill->Location Size Small Spill? Location->Size Yes OutsideHood Evacuate and Call EHS Location->OutsideHood No SmallSpill Follow Small Spill Protocol Size->SmallSpill Yes LargeSpill Evacuate and Call EHS Size->LargeSpill No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.